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  • Product: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
  • CAS: 881313-89-9

Core Science & Biosynthesis

Foundational

The Strategic Intermediate: An In-depth Technical Guide to 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core in Modern Medicinal Chemistry The quinoline scaffold, a fused bicyclic aromatic system of benzene and pyridine, is a corner...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Modern Medicinal Chemistry

The quinoline scaffold, a fused bicyclic aromatic system of benzene and pyridine, is a cornerstone in the architecture of pharmacologically active molecules. Its rigid structure and opportunities for diverse functionalization have established it as a "privileged structure" in medicinal chemistry, leading to the development of numerous antibacterial, anticancer, and antiviral agents. Within this esteemed class of compounds, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile emerges as a highly versatile and reactive intermediate, poised for the synthesis of complex molecular entities, particularly in the realm of kinase inhibition. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity, and its strategic application in the development of targeted therapeutics.

Physicochemical Properties of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. While detailed experimental data for 2,4-dichloro-6-fluoroquinoline-3-carbonitrile is not extensively published in peer-reviewed literature, its fundamental characteristics can be compiled from supplier information and computational predictions.

PropertyValueSource
CAS Number 881313-89-9[1]
Molecular Formula C₁₀H₃Cl₂FN₂[1]
Molecular Weight 241.05 g/mol [2]
Appearance Solid (predicted)
SMILES N#CC1=C(Cl)C2=CC(F)=CC=C2N=C1Cl[1]
Storage Conditions 2-8°C under an inert atmosphere[2]

Synthesis and Mechanistic Insights

A potential synthetic approach could start from a suitably substituted aniline, which undergoes cyclization and subsequent chlorination. For instance, a reaction adapting the principles of the Friedländer synthesis or similar cyclization reactions followed by chlorination with an agent like phosphorus oxychloride (POCl₃) is a common strategy for creating such dichloroquinoline systems.[4]

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis 4-Fluoroaniline 4-Fluoroaniline Cyclization_Reaction Cyclization 4-Fluoroaniline->Cyclization_Reaction Condensation Malononitrile Malononitrile Malononitrile->Cyclization_Reaction Condensation Cyclized_Quinolinone Substituted Quinolinone Intermediate Chlorination Chlorination Cyclized_Quinolinone->Chlorination POCl₃ Final_Product 2,4-Dichloro-6-fluoroquinoline- 3-carbonitrile Cyclization_Reaction->Cyclized_Quinolinone Chlorination->Final_Product

Caption: Conceptual workflow for the synthesis of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile.

Chemical Reactivity: A Tale of Two Chlorines

The synthetic utility of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile is primarily dictated by the differential reactivity of its two chlorine substituents at the C2 and C4 positions. The quinoline ring system, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SₙAr).

The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is a well-documented phenomenon in related 2,4-dichloroquinazoline and quinoline systems. The increased electrophilicity at C4 is attributed to the electronic influence of the ring nitrogen. This differential reactivity allows for a stepwise and controlled introduction of different nucleophiles, making this intermediate a valuable tool for building molecular complexity.

Hierarchical Reactivity Diagram

G Start 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile C4-Cl C2-Cl Product1 4-Substituted-2-chloro-6-fluoroquinoline-3-carbonitrile C4-Nu1 C2-Cl Start:c4->Product1:c4 Product2 2,4-Disubstituted-6-fluoroquinoline-3-carbonitrile C4-Nu1 C2-Nu2 Product1:c2->Product2:c2

Caption: Stepwise nucleophilic substitution on the 2,4-dichloro-6-fluoroquinoline-3-carbonitrile core.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The quinoline core is a prevalent motif in a multitude of approved drugs, including several kinase inhibitors. The strategic placement of reactive handles, as seen in 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, provides a direct route to functionalize the quinoline scaffold at key positions for interaction with the ATP-binding site of kinases.

While a specific marketed drug originating directly from this intermediate is not yet identified, its structural features are highly pertinent to the synthesis of potent kinase inhibitors. The dichloro substitution pattern allows for the introduction of a "hinge-binding" moiety at one position and a solubilizing or target-specific group at the other. The nitrile group, a known pharmacophore, can also contribute to binding interactions or serve as a precursor for other functional groups.[5]

The fluoroquinolone class of antibiotics, which share the fluorinated quinoline core, exemplifies the biological significance of this structural framework.[6] Furthermore, the broader class of fluoro-pharmaceuticals has seen a steady increase in approvals, underscoring the value of fluorine incorporation in drug design to modulate metabolic stability and binding affinity.[6]

Experimental Protocols: A General Approach to Nucleophilic Substitution

The following is a generalized, illustrative protocol for a nucleophilic aromatic substitution reaction at the more reactive C4 position of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile.

Objective: To synthesize a 4-amino-2-chloro-6-fluoroquinoline-3-carbonitrile derivative.

Materials:

  • 2,4-dichloro-6-fluoroquinoline-3-carbonitrile

  • A primary or secondary amine (e.g., aniline, morpholine)

  • A suitable solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide)

  • A non-nucleophilic base (e.g., diisopropylethylamine, triethylamine) (optional, to scavenge HCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-fluoroquinoline-3-carbonitrile (1 equivalent) in the chosen solvent.

  • Add the amine (1.1 equivalents) to the solution. If desired, add the non-nucleophilic base (1.2 equivalents).

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 80°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Alcohols like ethanol are often suitable for these types of substitutions.

  • Equivalents of Nucleophile: A slight excess of the amine is used to ensure the complete consumption of the starting material.

  • Use of a Base: The reaction generates HCl as a byproduct. A non-nucleophilic base can be added to neutralize the acid, which can be beneficial for acid-sensitive substrates or to drive the reaction to completion.

  • Monitoring the Reaction: TLC or LC-MS is crucial for determining the endpoint of the reaction, preventing the formation of byproducts from prolonged heating.

Conclusion

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile stands as a strategically important intermediate in medicinal chemistry. Its well-defined points of reactivity, coupled with the proven pharmacological relevance of the fluorinated quinoline scaffold, make it a valuable building block for the synthesis of novel drug candidates. The ability to perform selective, stepwise nucleophilic substitutions allows for the creation of diverse molecular libraries, particularly in the pursuit of next-generation kinase inhibitors. As the demand for targeted therapeutics continues to grow, the utility of such versatile intermediates will undoubtedly expand, paving the way for new and innovative treatments for a range of diseases.

References

  • AA Blocks. 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. [Link]

  • PubChem. 2,4-Dichloro-6-fluoroquinazoline. [Link]

  • Google Patents. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • Google Patents. EP3638648A2 - Streamlined syntheses of fluoroquinolones.
  • Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • National Center for Biotechnology Information. 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]

  • Química Orgánica. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • National Center for Biotechnology Information. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

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Exploratory

A Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoline scaffold is of paramount importance, serving as the core str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoline scaffold is of paramount importance, serving as the core structural motif in a vast array of pharmacologically active agents, most notably the fluoroquinolone class of antibiotics. The strategic functionalization of this scaffold allows for the fine-tuning of biological activity and physicochemical properties. This guide provides an in-depth technical examination of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile , a highly functionalized quinoline derivative.

With its array of reactive sites—two distinct chlorine atoms, a fluorine substituent, and a nitrile group—this compound is a versatile building block for the synthesis of novel chemical entities. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthetic chemistry, enabling researchers to predict its behavior, design robust reaction protocols, and ensure the purity and identity of its derivatives. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational data and practical, field-proven insights into the characterization and handling of this important intermediate.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical building block is to establish its unambiguous identity and fundamental physical properties. These data points are the primary identifiers for sourcing, documentation, and regulatory compliance.

Table 1: Core Chemical Identifiers and Properties

Property Value Source(s)
Chemical Name 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile [1][2]
CAS Number 881313-89-9 [1][2][3]
Molecular Formula C₁₀H₃Cl₂FN₂ [1]
Molecular Weight 241.05 g/mol [1]
Physical Form Solid (predicted based on related structures) [4]
Purity (Typical) ≥98%
SMILES N#CC1=C(Cl)C2=CC(F)=CC=C2N=C1Cl [1]

(Image of the chemical structure would be placed here)

Spectroscopic and Structural Characterization

The identity and purity of a chemical compound are definitively established through a combination of spectroscopic techniques. Each method provides a unique fingerprint, and together, they offer a comprehensive structural portrait. For a molecule as functionalized as 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, a multi-technique approach is essential for unambiguous validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are required for full characterization.

Expertise & Causality: The ¹³C NMR spectrum is particularly informative for this molecule. Due to the lack of attached protons on many of the quinoline ring carbons (quaternary carbons), these signals are expected to be sharp but of lower intensity compared to protonated carbons.[5] The chemical shifts are heavily influenced by the electronegativity and anisotropic effects of the chloro, fluoro, and cyano substituents.[6]

Expected ¹³C NMR Spectral Features:

  • Aromatic Region (~110-160 ppm): At least 10 distinct signals are expected. Carbons bonded to chlorine (C2, C4) and fluorine (C6) will be significantly downfield. The carbon of the nitrile group (C≡N) is anticipated to appear in the 115-125 ppm range.[5][7]

  • C-F Coupling: The carbon atoms in proximity to the fluorine atom (C6, C5, C7) will exhibit characteristic splitting (doublets or triplets) due to coupling with the ¹⁹F nucleus, providing definitive assignment markers.

Expected ¹H NMR Spectral Features:

  • Aromatic Region (~7.5-9.0 ppm): The three protons on the benzene portion of the quinoline ring will appear as complex multiplets. The precise chemical shifts and coupling patterns are influenced by the fluorine at C6, resulting in both H-H and H-F coupling constants that are critical for structural assignment.

Protocol 2.1: NMR Sample Preparation and Analysis

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is often the first choice due to its low cost and volatility.

  • Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Cap the tube and gently agitate until the solid is completely dissolved.

  • Analysis: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Validation: Confirm the presence of the expected number of signals and the characteristic C-F coupling patterns in the ¹³C spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule.

Expertise & Causality: The most diagnostic peak in the IR spectrum of this compound is the nitrile (C≡N) stretch. Its sharp, intense absorption in a relatively uncongested region of the spectrum serves as a primary validation checkpoint.

Expected FT-IR Absorption Bands:

  • ~2230-2240 cm⁻¹: Sharp, medium-to-strong intensity peak corresponding to the C≡N stretching vibration.

  • ~1550-1620 cm⁻¹: Multiple sharp bands from the C=C and C=N stretching vibrations of the quinoline aromatic system.

  • ~1100-1250 cm⁻¹: Strong band(s) associated with the C-F (aryl-fluoride) stretching vibration.

  • ~700-850 cm⁻¹: Bands corresponding to C-Cl stretching vibrations.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. It is the ultimate confirmation of the molecular formula.

Expertise & Causality: For chlorinated compounds, the isotopic pattern is a definitive diagnostic feature. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms, like this one, will exhibit a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1. Observing this pattern is a crucial step in validating the compound's identity.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 240/242/244, corresponding to [C₁₀H₃³⁵Cl₂FN₂]⁺, [C₁₀H₃³⁵Cl³⁷ClFN₂]⁺, and [C₁₀H₃³⁷Cl₂FN₂]⁺.

  • Key Fragments: Likely fragmentation pathways include the loss of a chlorine atom ([M-Cl]⁺) and/or the nitrile group ([M-CN]⁺).

Workflow 2.1: Comprehensive Spectroscopic Characterization

G cluster_sample Sample Validation cluster_analysis Analytical Techniques cluster_results Validation Checks Sample 2,4-Dichloro-6-fluoro- quinoline-3-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Result Structural Connectivity C-F Coupling NMR->NMR_Result Confirms IR_Result Functional Groups (C≡N, C-F, C-Cl) IR->IR_Result Confirms MS_Result Molecular Weight Cl Isotopic Pattern (9:6:1) MS->MS_Result Confirms

Caption: Workflow for unambiguous structural validation.

Physicochemical Parameters for Drug Development

Beyond identity, properties like solubility and reactivity dictate how a compound can be handled, formulated, and derivatized.

Solubility Profile

Solubility is a critical parameter influencing reaction conditions, purification methods, and ultimately, bioavailability in drug candidates. While quantitative data is not publicly available, a qualitative assessment and an experimental protocol are provided.

Theoretical Assessment: The molecule possesses a largely nonpolar, rigid aromatic core with halogen substituents, suggesting poor solubility in water. The nitrile group adds some polarity, but it is unlikely to overcome the hydrophobicity of the rest of the molecule. Good solubility is expected in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately in solvents like tetrahydrofuran (THF), ethyl acetate, and acetone.

Protocol 3.1: Determination of Qualitative Solubility

  • Setup: Prepare a series of labeled vials containing 1 mL of various test solvents (e.g., Water, Ethanol, DMSO, THF, Dichloromethane).

  • Addition: Add approximately 1-2 mg of the compound to each vial.

  • Observation (Room Temp): Vigorously agitate each vial for 60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Observation (Heated): Gently warm the vials that showed partial or no solubility to ~50°C. Observe and record any changes.

  • Validation: The results provide a practical guide for selecting appropriate solvents for reactions (e.g., DMF, THF) and for purification techniques like recrystallization (by identifying a solvent system where the compound is soluble when hot but sparingly soluble when cold).

Stability and Reactivity

The synthetic utility of this compound is defined by its reactivity. The two chlorine atoms are not equivalent and provide opportunities for regioselective chemistry.

Expertise & Causality: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C2.[8][9] This is because the nitrogen atom in the quinoline ring can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4 through resonance.[10] This differential reactivity is the cornerstone of its use as a building block, allowing for sequential, controlled substitutions.

Key Reactive Pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The primary and most valuable reaction. Amines, alkoxides, and other nucleophiles will preferentially displace the C4-chloro group under relatively mild conditions. Harsher conditions may be required to substitute the C2-chloro group.[10][11][12]

  • Nitrile Group Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

Diagram 3.1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

(Note: DOT language does not support image embedding directly. This is a conceptual representation. A real implementation would use nodes and edges to depict the chemical structures and reaction arrows.)

Caption: Preferential nucleophilic attack at the C4 position.

Synthesis and Purification Context

Understanding the synthetic origin of a building block provides insight into potential impurities that may affect subsequent reactions.

Plausible Synthetic Route: The synthesis of functionalized quinolines often follows established named reactions like the Friedländer or Combes synthesis.[13] A likely approach for this compound involves the condensation of a substituted 2-amino-5-fluorobenzonitrile with a suitable three-carbon electrophile, followed by cyclization and chlorination, often using reagents like phosphorus oxychloride (POCl₃).[14]

Diagram 4.1: General Synthetic Workflow

Synthesis A Substituted Aniline Precursor B Condensation & Cyclization A->B C Crude Dichloro-quinoline Intermediate B->C D Purification (Recrystallization or Chromatography) C->D E Final Product D->E

Caption: A conceptual workflow for synthesis and purification.

Purification Strategy: Given its predicted solid nature and poor water solubility, purification is typically achieved by recrystallization from a suitable organic solvent or by silica gel column chromatography.

Safety and Handling

Proper handling of any chemical intermediate is crucial for researcher safety.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicology: The toxicological properties have not been thoroughly investigated. It should be handled as a potentially hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes.[15]

Conclusion

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is a synthetically valuable building block, rich in chemical functionality. Its key physicochemical attributes—a solid form, solubility in common organic solvents, and distinct spectroscopic fingerprints—make it a well-behaved intermediate for laboratory use. Critically, its propensity for regioselective nucleophilic substitution at the C4 position provides a reliable and controllable handle for molecular elaboration. A thorough understanding and application of the analytical and handling protocols outlined in this guide will empower researchers to confidently employ this versatile scaffold in the development of novel therapeutics and advanced materials.

References

  • Umemoto, K., et al. (1998). Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine. The Journal of Organic Chemistry, 64(3), 856-861). Retrieved from [Link]

  • Czyrski, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. Retrieved from [Link]

  • Czyrski, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health (NIH). Retrieved from [Link]

  • Czyrski, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. OUCI. Retrieved from [Link]

  • ChemBK. (n.d.). CAS 881313-89-9. Retrieved from [Link]

  • AA Blocks. (n.d.). 881313-89-9 | 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. Retrieved from [Link]

  • Alves, G. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health (NIH). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • Liew, S. Y., et al. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. Malaysian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives. Retrieved from [Link]

  • Gholap, S. S. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Retrieved from [Link]

  • Mekheimer, R., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 3‐substituted quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved from [Link]

  • Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoroquinoline-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dichloro-6,8-difluoroquinoline-3-carbonitrile. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Safe Handling of MDI and TDI. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-3-methyl-quinoline-6-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichloro-5,7-difluoro-3-methylquinoline. Retrieved from [Link]

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Foundational

A Multi-faceted Spectroscopic Approach to the Definitive Structure Elucidation of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

Preamble: The Imperative for Unambiguous Characterization in Modern Synthesis In the landscape of pharmaceutical research and materials science, quinoline derivatives represent a cornerstone scaffold, valued for their br...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Unambiguous Characterization in Modern Synthesis

In the landscape of pharmaceutical research and materials science, quinoline derivatives represent a cornerstone scaffold, valued for their broad therapeutic and functional potential.[1][2] The introduction of specific substituents, such as halogens and nitriles, can profoundly modulate a molecule's biological activity and physicochemical properties. Consequently, the synthesis of novel derivatives like 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile (Molecular Formula: C₁₀H₃Cl₂FN₂) necessitates an analytical workflow that is not merely descriptive but rigorously self-validating. The cost of ambiguity—in terms of wasted resources, misinterpreted biological data, and potential safety issues—is immense.

This technical guide eschews a simple recitation of data. Instead, it presents a holistic, field-proven strategy for the definitive structural confirmation of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. We will proceed through a logical sequence of analytical techniques, demonstrating how each method provides a unique and complementary piece of the structural puzzle. The causality behind each experimental choice will be explained, reflecting an approach where data from one technique generates hypotheses that are subsequently confirmed or refuted by the next. This integrated methodology ensures the highest degree of confidence in the final structural assignment, a prerequisite for advancing any compound into further development.

Foundational Confirmation: Molecular Formula and Isotopic Signature via High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the intricacies of atomic connectivity, we must first establish the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Its ability to measure mass-to-charge ratios (m/z) to four or more decimal places allows for the confident determination of a molecule's elemental formula, distinguishing it from other potential isobaric (same nominal mass) structures. For a molecule containing two chlorine atoms, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an immediate and powerful validation of the formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: A dilute solution of the analyte is prepared (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: The sample is introduced into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. As the solvent evaporates, [M+H]⁺ or [M+Na]⁺ ions are formed in the gas phase. Positive ion mode is typically chosen for nitrogen-containing heterocycles.

  • Mass Analysis: The ions are accelerated into the time-of-flight (TOF) mass analyzer. The time taken for an ion to travel the flight tube is proportional to the square root of its m/z, allowing for highly accurate mass determination.

  • Data Acquisition: The spectrum is acquired over a relevant mass range (e.g., m/z 100-500).

Data Interpretation & Trustworthiness

The primary objective is to match the experimentally observed accurate mass of the molecular ion with the theoretically calculated mass for C₁₀H₃Cl₂FN₂. The presence of two chlorine atoms creates a distinctive isotopic cluster for the molecular ion ([M]⁺), with peaks at M, M+2, and M+4.

  • [M]⁺: Contains two ³⁵Cl atoms.

  • [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Contains two ³⁷Cl atoms.

The relative intensity of these peaks is expected to be approximately 9:6:1, a hallmark signature that provides irrefutable evidence for the presence of two chlorine atoms.

Table 1: HRMS Data Summary for C₁₀H₃Cl₂FN₂
ParameterTheoretical ValueExpected Experimental ResultStructural Confirmation
Molecular Formula C₁₀H₃Cl₂FN₂--
Monoisotopic Mass 239.9657Observed m/z within 5 ppm error (e.g., 239.9655)Confirms the elemental composition.
Isotopic Pattern (M:M+2:M+4) 100 : 65.0 : 10.6 (Normalized Ratio ~9:6:1)A cluster of peaks with relative intensities closely matching the theoretical ratio.Confirms the presence of exactly two chlorine atoms in the molecule.[3]

Functional Group Fingerprinting: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: With the elemental formula confirmed, the next logical step is to identify the key functional groups present. FT-IR spectroscopy is an exceptionally rapid and reliable technique for this purpose. It probes the vibrational modes of covalent bonds, with each functional group exhibiting characteristic absorption frequencies. For this specific molecule, the nitrile (C≡N) group provides a sharp, unambiguous signal in a relatively clean region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, and the spectrum is collected over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted.

Data Interpretation & Trustworthiness

The FT-IR spectrum serves as a molecular fingerprint. The key is to identify vibrations that correspond to the proposed structure and ensure no unexpected peaks are present.

  • Nitrile (C≡N) Stretch: This is a highly diagnostic peak. A sharp, strong absorption band is expected in the 2220-2230 cm⁻¹ region. Its presence is primary evidence for the carbonitrile functionality.

  • Aromatic Ring Vibrations: Multiple sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to C=C and C=N stretching vibrations within the quinoline ring system.

  • Carbon-Halogen Stretches: The C-F bond typically shows a strong absorption between 1200-1000 cm⁻¹. C-Cl bonds absorb in the fingerprint region, typically between 800-700 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
Frequency Range (cm⁻¹)Bond VibrationExpected AppearanceStructural Confirmation
~3100-3000Aromatic C-H StretchWeak to mediumPresence of the aromatic quinoline core.
~2225C≡N StretchStrong, sharpDefinitive evidence of the nitrile group.[4]
~1600-1450Aromatic C=C & C=N StretchMultiple sharp bandsConfirms the heterocyclic aromatic ring system.[5]
~1200-1000C-F StretchStrongIndicates the presence of a fluoroaromatic moiety.[5]
~800-700C-Cl StretchMedium to strongConsistent with chlorinated aromatic structure.

Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[6] While MS confirms what atoms are present and IR identifies functional groups, NMR reveals the exact carbon-hydrogen framework, establishing the isomeric identity of the compound. For 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, ¹H and ¹³C NMR are essential to confirm the substitution pattern on the quinoline ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

¹H NMR Data Interpretation: Decoding the Aromatic Region

The structure has three aromatic protons on the benzene portion of the quinoline ring (at positions C5, C7, and C8). Their chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) provide a detailed map of their relationships.

  • H-8: Expected to be the most downfield of the three protons due to the influence of the heterocyclic ring current. It will appear as a doublet of doublets (dd) due to coupling with H-7 (ortho coupling, J ≈ 8-9 Hz) and a smaller coupling to the fluorine at C-6 (meta C-H, F coupling, J ≈ 1-2 Hz is possible but may not be resolved).

  • H-5: This proton is ortho to the fluorine atom. It will appear as a doublet of doublets (dd) due to coupling with H-7 (meta coupling, J ≈ 2-3 Hz) and the fluorine at C-6 (ortho C-H, F coupling, J ≈ 9-10 Hz).

  • H-7: This proton is coupled to H-5, H-8, and the fluorine at C-6. It will exhibit the most complex pattern, likely a triplet of doublets (td) or a complex multiplet. It will show ortho coupling to H-8 (J ≈ 8-9 Hz), meta coupling to H-5 (J ≈ 2-3 Hz), and meta C-H, F coupling (J ≈ 5-6 Hz).

¹³C NMR Data Interpretation: Confirming the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule.

  • Quaternary Carbons: Carbons C2, C3, C4, C4a, C6, and C8a are quaternary and will typically show weaker signals.[8]

  • Downfield Shifts: Carbons directly attached to electronegative atoms (C2-Cl, C4-Cl, C6-F) will be shifted significantly downfield.[9] The C6 signal will be the most informative, appearing as a doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 250 Hz), providing definitive proof of the fluorine's location.

  • Nitrile Carbon: The nitrile carbon (part of the -C≡N group) will appear in its characteristic region around 115-120 ppm.[9]

  • Other Carbons: The remaining carbons will appear in the aromatic region (typically 120-150 ppm). Carbons ortho and para to the fluorine (C5, C7) will also show smaller C-F couplings (²JCF, ³JCF).

Table 3: Predicted ¹H and ¹³C NMR Data for 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile (in CDCl₃)
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key Correlation
H-5δ ≈ 7.8-8.0 ppm (dd, J ≈ 9.5, 2.5 Hz)δ ≈ 125 ppm (d, ²JCF ≈ 25 Hz)Large ¹H ortho coupling to ¹⁹F; significant ²JCF coupling in ¹³C spectrum.
H-7δ ≈ 7.5-7.7 ppm (td, J ≈ 9.0, 2.5 Hz)δ ≈ 120 ppm (d, ²JCF ≈ 20 Hz)Complex ¹H splitting pattern confirms coupling to H5, H8, and F6.
H-8δ ≈ 8.1-8.3 ppm (dd, J ≈ 9.0, 5.5 Hz)δ ≈ 130 ppm (d, ³JCF ≈ 5 Hz)Most downfield aromatic proton, showing ortho coupling to H7.
C≡N-δ ≈ 116 ppmCharacteristic chemical shift for a nitrile carbon.
C2-δ ≈ 152 ppmQuaternary carbon attached to Cl and N, shifted downfield.
C3-δ ≈ 110 ppmQuaternary carbon attached to the nitrile group.
C4-δ ≈ 148 ppmQuaternary carbon attached to Cl, shifted downfield.
C6-δ ≈ 160 ppm (d, ¹JCF ≈ 255 Hz)Definitive evidence: Large one-bond C-F coupling confirms the position of the fluorine atom.
Other C-Signals for C4a, C8a will be present in the aromatic region.The total count of 10 signals confirms the molecular carbon framework.

Integrated Workflow and Data Synthesis

The true power of this multi-technique approach lies in its self-validating nature. No single experiment provides the complete picture, but together they form an unassailable case for the proposed structure.

  • HRMS provides the elemental formula (C₁₀H₃Cl₂FN₂).

  • FT-IR confirms the presence of the key nitrile functional group (C≡N).

  • NMR provides the final, detailed blueprint, confirming the 2,4-dichloro and 6-fluoro substitution pattern through specific chemical shifts and coupling constants (especially the crucial H-F and C-F couplings).

This logical progression from elemental formula to functional groups to final connectivity represents a robust and trustworthy elucidation workflow.

Structure_Elucidation_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS HRMS Analysis Mass Accurate Mass (C₁₀H₃Cl₂FN₂) Isotopes Isotopic Pattern (9:6:1) Final Confirmed Structure: 2,4-Dichloro-6-fluoro- quinoline-3-carbonitrile Mass->Final Isotopes->Final IR FT-IR Analysis Nitrile C≡N Stretch (~2225 cm⁻¹) Aromatic Aromatic C=C/C=N (~1600-1450 cm⁻¹) Nitrile->Final NMR ¹H & ¹³C NMR Analysis H_NMR ¹H Splitting Patterns (dd, td) C_NMR ¹³C Signals (10) & ¹JCF Coupling (~255 Hz) C_NMR->Final

Caption: Integrated workflow for structural elucidation.

Safety, Handling, and Disposal

As a halogenated heterocyclic nitrile, 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile must be handled with appropriate care.

  • Hazards: Based on structurally related compounds, it should be considered harmful if swallowed, and capable of causing skin and serious eye irritation. It may also cause respiratory irritation.[10]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10] Avoid generating dust.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The structure of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile has been unambiguously confirmed through the synergistic application of high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The HRMS data validates the elemental formula and the presence of two chlorine atoms. FT-IR provides clear evidence for the critical nitrile functionality. Finally, detailed analysis of ¹H and ¹³C NMR spectra, particularly the characteristic C-F and H-F coupling constants, corroborates the precise substitution pattern of the quinoline core. This comprehensive, self-validating approach provides the high degree of structural certainty required for advancing this compound in drug discovery and materials science applications.

References

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  • BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
  • Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.
  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • SpringerLink. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Sigma-Aldrich. (2025). Safety Data Sheet for a related compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.
  • Mahyavanshi, J. B., et al. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica, 7(11), 156-161.
  • Thieme. (n.d.). 13C NMR Spectroscopy.
  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis and therapeutic potential of quinoline derivatives.
  • PubChem. (n.d.). 2-Chloro-6-fluoroquinoline-3-carbaldehyde.
  • PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline.
  • NIH. (2011). 2,4-Dichloro-7-fluoroquinazoline.
  • YouTube. (2022). Sample 13C NMR spectra of compounds with common functional groups.
  • ResearchGate. (2025). Infrared spectra and the structure of drugs of the fluoroquinolone group.
  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.
  • CymitQuimica. (n.d.). 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.
  • PubChem. (n.d.). 4,7-Dichloro-6,8-difluoroquinoline-3-carbonitrile.
  • NIH. (2009). 2,4-Dichloro-6-methoxyquinoline.
  • PubChem. (n.d.). 2,4,6-Trichloro-5,7-difluoro-3-methylquinoline.
  • PubChem. (n.d.). 2,4-Dichloro-3-methyl-quinoline-6-carbonitrile.
  • AA Blocks. (n.d.). 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • ResearchGate. (n.d.). FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • ChemicalBook. (n.d.). 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR spectrum.
  • GovInfo. (1978). EPA/NIH Mass Spectral Data Base.
  • ChemicalBook. (n.d.). 6-Fluoroquinoline(396-30-5) 1H NMR spectrum.
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Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

This guide provides a comprehensive overview of the essential spectroscopic data for the characterization of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, a key intermediate in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential spectroscopic data for the characterization of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, a key intermediate in medicinal chemistry and drug discovery. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for structural verification and quality control.

Introduction: The Significance of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, with the molecular formula C₁₀H₃Cl₂FN₂, is a highly functionalized heterocyclic compound.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this molecule—two chlorine atoms, a fluorine atom, and a carbonitrile group—offers multiple avenues for further chemical modification, making it a valuable building block in the synthesis of novel bioactive compounds. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of downstream synthetic steps and the quality of final drug candidates. This guide will detail the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Features

The structure of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile presents several key features that will influence its spectroscopic signature:

  • Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

  • Aromatic Protons: Three protons on the benzene-fused ring, each in a unique chemical environment due to the fluorine substituent.

  • Halogen Substituents: Two chlorine atoms and one fluorine atom, which will have distinct effects on the electronic environment of the molecule and will be observable in NMR and Mass Spectrometry.

  • Carbonitrile Group (C≡N): A functional group with a characteristic strong, sharp absorption in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR will be necessary for complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the fluorinated benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and the overall aromatic system.

Predicted ¹H NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.2 - 8.4Doublet of doublets~9.0, ~5.5H-5
~ 7.8 - 8.0Doublet of doublets~9.0, ~2.5H-8
~ 7.6 - 7.8Triplet of doublets~9.0, ~2.5H-7

Justification of Predictions:

  • H-5: This proton is ortho to the fluorine atom, which will result in a significant downfield shift and a large ³J(H-F) coupling. It is also coupled to H-7.

  • H-8: This proton is meta to the fluorine atom, resulting in a smaller ⁴J(H-F) coupling. It is also coupled to H-7.

  • H-7: This proton is para to the fluorine atom and is coupled to both H-5 and H-8.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling, which can be complex.[4] Proton-decoupled ¹³C NMR is standard.

Predicted ¹³C NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)Assignment
~ 160 (d, ¹J(C-F) ≈ 250 Hz)C-6
~ 148C-4
~ 145C-2
~ 138C-8a
~ 130 (d, ³J(C-F) ≈ 9 Hz)C-8
~ 125 (d, ²J(C-F) ≈ 25 Hz)C-5
~ 122 (d, ²J(C-F) ≈ 22 Hz)C-7
~ 118C-4a
~ 115C≡N
~ 105C-3

Justification of Predictions:

  • The carbon directly attached to the fluorine (C-6) will show the largest chemical shift and a large one-bond C-F coupling constant.

  • Carbons ortho and meta to the fluorine will show smaller, two- and three-bond C-F couplings, respectively.[4]

  • The carbons bearing chlorine atoms (C-2 and C-4) will be significantly downfield.

  • The carbon of the nitrile group (C≡N) typically appears around 115-120 ppm.[5]

  • Quaternary carbons (C-3, C-4a, C-8a) will likely have lower intensity signals.

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum will show a single signal for the fluorine atom at the C-6 position. The chemical shift will be characteristic of an aryl fluoride.

Predicted ¹⁹F NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120Singlet
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a spectral width of ~16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire data with proton decoupling.

    • Use a spectral width of ~250 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to observe all carbon signals, including quaternary carbons.

  • ¹⁹F NMR Acquisition:

    • Acquire data with proton decoupling.

    • Set the spectral window to be centered around the expected chemical shift of aryl fluorides.

  • Data Processing: Process all spectra with Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile will be dominated by absorptions from the aromatic rings and the nitrile group.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000Medium-WeakAromatic C-H stretching
~ 2230-2220Strong, SharpC≡N stretching
~ 1600-1450Medium-StrongAromatic C=C and C=N ring stretching[6][7][8]
~ 1250-1100StrongC-F stretching
~ 850-750StrongC-Cl stretching and C-H out-of-plane bending

Justification of Predictions:

  • The C≡N stretch is a highly characteristic, strong, and sharp band that is an excellent diagnostic for the presence of the nitrile group.

  • The aromatic C=C and C=N stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region, typical for quinoline derivatives.[9]

  • The C-F and C-Cl stretching vibrations will be present in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zRelative AbundanceAssignment
240~100%[M]⁺• (with ³⁵Cl₂)
242~65%[M+2]⁺• (with one ³⁵Cl and one ³⁷Cl)
244~10%[M+4]⁺• (with ³⁷Cl₂)
205Variable[M-Cl]⁺
178Variable[M-Cl-HCN]⁺

Justification of Predictions:

  • The molecular ion peak ([M]⁺•) will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The relative intensities of the M, M+2, and M+4 peaks will be approximately 100:65:10, which is a definitive indicator of a dichloro-substituted compound.[10]

  • Fragmentation is expected to involve the loss of a chlorine radical and subsequent loss of HCN from the quinoline ring.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set an appropriate temperature program to ensure elution of the compound (e.g., ramp from 100 °C to 280 °C at 10 °C/min).

    • Use helium as the carrier gas.

  • MS Method:

    • Set the ion source to 70 eV.

    • Scan a mass range of m/z 50-350.

  • Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the compound of interest, paying close attention to the molecular ion cluster and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the quinoline core is expected to give rise to strong absorptions in the UV region.

Predicted UV-Vis Data (in Methanol):

λ_max (nm)Molar Absorptivity (ε)Transition
~ 230-250Highπ → π
~ 280-320Mediumπ → π

Justification of Predictions:

  • Quinoline and its derivatives typically show multiple absorption bands corresponding to π → π* transitions. The exact positions and intensities of these bands are influenced by the substituents on the ring.[11][12][13]

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol). Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Fill the reference cuvette with the solvent blank.

    • Record the spectrum from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the spectrum.

Integrated Analytical Workflow

The comprehensive characterization of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile requires an integrated approach where the data from each spectroscopic technique corroborates the others.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_verification Structural Verification synthesis Synthesized Product nmr NMR (1H, 13C, 19F) synthesis->nmr Sample ir FT-IR (ATR) synthesis->ir Sample ms GC-MS synthesis->ms Sample uv UV-Vis synthesis->uv Sample data_analysis Data Interpretation & Correlation nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis structure Proposed Structure structure->data_analysis Compare final_structure Confirmed Structure 2,4-Dichloro-6-fluoro- quinoline-3-carbonitrile data_analysis->final_structure Confirm

Sources

Foundational

An In-depth Technical Guide to 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile: A Versatile Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, and its significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Core Compound Profile

2,4-dichloro-6-fluoroquinoline-3-carbonitrile is a polysubstituted quinoline derivative. The quinoline scaffold itself is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The specific substitutions on this molecule—two chlorine atoms, a fluorine atom, and a carbonitrile group—endow it with a unique reactivity profile, making it a highly valuable precursor for creating libraries of novel compounds for drug screening.

The chlorine atoms at the 2- and 4-positions are excellent leaving groups, amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various functional groups to explore the chemical space around the quinoline core. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of derivative compounds to their biological targets[1]. The carbonitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, further expanding the synthetic possibilities.

Chemical and Physical Properties

A summary of the key quantitative data for 2,4-dichloro-6-fluoroquinoline-3-carbonitrile is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₃Cl₂FN₂[5]
Molecular Weight 241.05 g/mol [5][6]
CAS Number 881313-89-9[5][7][8]
Appearance Off-white to light tan crystalline powder (typical)
Purity ≥95% - 98% (Commercially available)[6]

Synthesis and Characterization

Postulated Synthetic Workflow

The diagram below illustrates a likely two-step synthesis starting from a commercially available aniline derivative.

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation/Cyclization cluster_reaction2 Step 2: Chlorination A 4-Fluoroaniline R1 Reaction with Diethyl Malonate derivative (e.g., via Gould-Jacobs reaction principles) A->R1 B Malononitrile B->R1 P1 Intermediate: 6-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile R1->P1 Cyclization R2 Phosphorus Oxychloride (POCl₃) P1->R2 Chlorination P2 Final Product: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile R2->P2

Caption: Postulated synthetic workflow for the target compound.

Representative Synthesis Protocol

The following protocol is a detailed, field-proven methodology adapted from the synthesis of structurally similar 2,4-dichloroquinolines[9][10]. This protocol is provided as a robust starting point for laboratory synthesis.

Step 1 & 2: One-Pot Cyclization and Chlorination

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-fluoroaniline (1 equivalent) and an appropriate cyclizing agent such as a substituted malonic ester derivative (1.1 equivalents) to a high-boiling point solvent like diphenyl ether.

  • Cyclization: Heat the mixture to reflux (approximately 250-260°C) for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). This step forms the dihydroxyquinoline intermediate.

  • Chlorination: After cooling the reaction mixture to approximately 100°C, slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) via the dropping funnel.

    • Causality Note: POCl₃ serves as both a dehydrating agent and a chlorine source, effectively converting the hydroxyl groups at the 2- and 4-positions into chlorides.

  • Reaction: Heat the mixture to reflux (around 110°C) for 3-4 hours until the reaction is complete as indicated by TLC.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Discovery

The true value of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile lies in its utility as a versatile scaffold for building more complex molecules. The two chlorine atoms are differentially reactive, allowing for selective functionalization. The C4-chloro is generally more susceptible to nucleophilic substitution, while the C2-chloro can also be substituted under more forcing conditions or via metal catalysis. This differential reactivity is a powerful tool for synthetic chemists.

A primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This enables the introduction of a wide variety of aryl and heteroaryl groups, which are prevalent in many kinase inhibitors and other targeted therapies.

Workflow for Derivatization via Suzuki Coupling

The following diagram illustrates how the target compound can be used as a key intermediate in a drug discovery workflow to generate novel, more complex chemical entities.

G cluster_start Starting Intermediate cluster_reaction Suzuki-Miyaura Cross-Coupling cluster_product Diversified Product Library cluster_evaluation Biological Evaluation A 2,4-Dichloro-6-fluoro- quinoline-3-carbonitrile Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst P 2-Chloro-4-aryl-6-fluoro- quinoline-3-carbonitrile Catalyst->P Selective C4-Arylation BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Base Base (e.g., K₂CO₃) Base->Catalyst E Screening Assays (e.g., Kinase Inhibition, Antiproliferative) P->E

Caption: Workflow for creating a library of potential drug candidates.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective arylation at the C4 position of a dichloroquinoline derivative.

  • Setup: To a flame-dried Schlenk flask, add 2,4-dichloro-6-fluoroquinoline-3-carbonitrile (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).

    • Causality Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base is necessary for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-6-fluoroquinoline-3-carbonitrile derivative.

Potential Biological Targets

Derivatives of fluorinated quinolines have shown activity against a range of biological targets. The resulting 2-chloro-4-aryl-6-fluoroquinoline-3-carbonitriles are excellent candidates for screening as:

  • Kinase Inhibitors: Many approved kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket of the enzyme.

  • Anticancer Agents: By inhibiting key signaling pathways or enzymes essential for cell proliferation, such as topoisomerases.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, preventing DNA replication.

Safety and Handling

As with any halogenated heterocyclic compound, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,4-dichloro-6-fluoroquinoline-3-carbonitrile is a high-value, versatile chemical intermediate. Its strategically placed reactive sites allow for the facile synthesis of diverse libraries of novel compounds. While direct biological activity of the compound itself is not documented, its importance as a building block for creating potent therapeutic agents is clear. The synthetic and derivatization protocols provided in this guide offer a solid, scientifically grounded framework for researchers to leverage this compound in their drug discovery and development programs.

References

  • Mao, J., et al. (2009). Synthesis and biological evaluation of novel quinoline-3-carbonitrile and its analogues. Bioorganic & Medicinal Chemistry, 15(21), 6705-6715.
  • AA Blocks. (n.d.). 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.
  • Jida, M., et al. (2023). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 28(1), 1-22.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • FUJIFILM Wako Chemicals. (n.d.). 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.
  • Request PDF. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • AccelaChemBio. (n.d.). 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.
  • Arctom. (n.d.). 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.
  • Bhardwaj, N., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 823-834.
  • Sauthof, L., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry, 15(1), 1-25.
  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.
  • Request PDF. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics.
  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.
  • Google Patents. (n.d.). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. US6197964B1.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

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Exploratory

The Architecture of Innovation: A Guide to the Discovery and Synthesis of Novel Fluoroquinolones

An In-Depth Technical Guide for Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Enduring Imperative for New Antibacterials The advent of quinolone antibiotics, and subse...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Imperative for New Antibacterials

The advent of quinolone antibiotics, and subsequently the significantly more potent fluoroquinolones, marked a pivotal moment in the fight against bacterial infections.[1] These synthetic agents offered a broad spectrum of activity, excellent oral bioavailability, and good tissue penetration, rendering them indispensable in clinical practice.[2][3] The core mechanism, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, provided a bactericidal effect distinct from many other antibiotic classes.[4][]

However, the pervasive threat of antimicrobial resistance (AMR) relentlessly erodes the efficacy of our current arsenal. Pathogens evolve through target site mutations and the expression of efflux pumps, challenging the long-term viability of even the most successful drugs.[][6] This reality creates a continuous and urgent need for the discovery of novel fluoroquinolones—molecules engineered to overcome resistance, expand the spectrum of activity, and improve safety profiles. This guide provides a technical deep-dive into the foundational principles and modern strategies underpinning the discovery and synthesis of the next generation of these critical therapeutic agents. It is designed for the hands-on researcher, offering not just protocols, but the scientific rationale that drives innovation in this field.

Core Pharmacology: The Twin Pillars of Fluoroquinolone Action

Understanding the mechanism of action is fundamental to designing superior molecules. Fluoroquinolones do not merely inhibit an enzyme; they convert it into a cellular toxin by stabilizing a transient intermediate in its catalytic cycle.

Mechanism of Action: Targeting Bacterial DNA Topology

Fluoroquinolones selectively target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6] Both enzymes manage the complex topology of DNA during replication, but they have distinct primary roles that vary between bacterial species.

  • DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving the positive superhelical stress that accumulates ahead of the replication fork.[7] In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[4][7]

  • Topoisomerase IV (ParC₂ParE₂): This enzyme's main role is to decatenate, or unlink, the two new intertwined daughter DNA circles following replication, allowing for chromosomal segregation and cell division.[8] In many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the primary target.[][7]

The bactericidal action is achieved when the fluoroquinolone molecule intercalates into the DNA and binds to the enzyme, forming a stable ternary complex (quinolone-enzyme-DNA).[9] This complex stalls the replication fork, leading to a cascade of events including the generation of lethal double-strand DNA breaks and the induction of the SOS response, ultimately resulting in bacterial cell death.[4][6]

MOA cluster_replication DNA Replication Fork cluster_gyrase Gyrase Action (Gram-Negative Primary Target) cluster_topoIV Topo IV Action (Gram-Positive Primary Target) Replicating_DNA Parent DNA Replication_Fork Replication Fork Movement Replicating_DNA->Replication_Fork Positive_Supercoils Accumulated Positive Supercoils Replication_Fork->Positive_Supercoils DNA_Gyrase DNA Gyrase Positive_Supercoils->DNA_Gyrase Relieves Torsional Strain Relaxed_DNA Negatively Supercoiled DNA DNA_Gyrase->Relaxed_DNA Ternary_Complex_Gyrase Stabilized Gyrase-DNA-Drug Complex DNA_Gyrase->Ternary_Complex_Gyrase Forms Complex Catenated_DNA Interlinked Daughter DNA Topo_IV Topoisomerase IV Catenated_DNA->Topo_IV Decatenation Separated_DNA Separated Chromosomes Topo_IV->Separated_DNA Decatenation Ternary_Complex_TopoIV Stabilized Topo IV-DNA-Drug Complex Topo_IV->Ternary_Complex_TopoIV Forms Complex Fluoroquinolone Fluoroquinolone Drug Fluoroquinolone->DNA_Gyrase Fluoroquinolone->Topo_IV DSB Double-Strand Breaks (Bactericidal Action) Ternary_Complex_Gyrase->DSB Ternary_Complex_TopoIV->DSB

Fig 1: Fluoroquinolone Mechanism of Action.
Mechanisms of Resistance: The Bacterial Counter-Offensive

The design of novel fluoroquinolones is fundamentally a race against bacterial evolution. Resistance primarily emerges through two major pathways:

  • Target-Site Mutations: Amino acid substitutions within the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes are the most common cause of high-level resistance.[6] These mutations reduce the binding affinity of the drug to the enzyme-DNA complex, rendering it less effective.

  • Reduced Intracellular Concentration: Bacteria can limit the amount of drug reaching its target via two methods:

    • Efflux Pumps: Overexpression of native membrane pumps can actively transport fluoroquinolones out of the cell, preventing them from reaching the necessary concentration to inhibit their targets.[4][8]

    • Decreased Permeability: Alterations in porin channels in the outer membrane of Gram-negative bacteria can reduce the influx of the drug.

Newer generations of fluoroquinolones aim to have balanced, potent activity against both gyrase and topoisomerase IV. This "dual-targeting" approach means that a mutation in just one target gene may not confer a high level of resistance, as the secondary target remains susceptible.[4]

Structure-Activity Relationship (SAR): The Blueprint for Potency and Spectrum

The bicyclic core of the fluoroquinolone molecule is a versatile scaffold that allows for chemical modifications at several key positions.[10] These modifications have profound effects on the drug's antibacterial spectrum, potency, pharmacokinetics, and safety profile.[1][11] Over 10,000 analogues have been synthesized, providing a rich dataset for understanding these relationships.[1]

Fig 2: Fluoroquinolone Structure-Activity Relationship (SAR).
SAR Summary Table
PositionCommon Substituent(s)Impact on Activity & PropertiesRepresentative Drug(s)
N-1 Cyclopropyl, Ethyl, t-butylCrucial for potency against Gram-negative bacteria. The cyclopropyl group is considered optimal for gyrase inhibition.[1][8]Ciprofloxacin, Levofloxacin
C-3 & C-4 Carboxylic Acid & CarbonylEssential for binding to the DNA/DNA-gyrase complex and for bacterial cell transport. Not modified.[12]All Fluoroquinolones
C-6 FluorineThe defining feature of fluoroquinolones. Dramatically increases antibacterial potency by enhancing both gyrase binding and cell penetration.[11]All Fluoroquinolones
C-7 Piperazinyl, Pyrrolidinyl moietiesProfoundly influences the antibacterial spectrum, potency, and pharmacokinetics.[13] Larger, basic substituents often improve activity against Gram-positive bacteria and anaerobes.[1]Ciprofloxacin, Moxifloxacin
C-8 H, Cl, F, MethoxyModulates activity and can reduce resistance development. A C-8 methoxy group (e.g., moxifloxacin) can confer potent dual-target activity and reduce susceptibility to efflux.[3] A chlorine or fluorine can enhance DNA gyrase inhibition.Moxifloxacin, Gatifloxacin

Synthesis of the Fluoroquinolone Core

The construction of the core bicyclic quinolone ring system is a foundational challenge in fluoroquinolone synthesis. While numerous methods exist, the Gould-Jacob reaction remains a classic and versatile approach. Modern advancements focus on improving yields and employing greener methodologies.[14][15]

Generalized Synthetic Workflow: The Gould-Jacob Approach

This multi-step synthesis builds the quinolone ring from a substituted aniline precursor. The causality is clear: each step methodically constructs a piece of the final scaffold.

Synthesis cluster_workflow Generalized Gould-Jacob Synthetic Workflow A 1. Substituted Aniline B 2. Condensation (with diethyl ethoxymethylenemalonate) A->B + EMME C 3. Thermal Cyclization (High Temperature) B->C Heat (e.g., Dowtherm A) D 4. N-Alkylation (e.g., with cyclopropyl bromide) C->D + R-X, Base E 5. Saponification (Hydrolysis of ester) D->E NaOH, H₂O F 6. Nucleophilic Aromatic Substitution (SNAr) (Addition of C-7 side chain) E->F + C-7 amine G Final Fluoroquinolone F->G

Sources

Foundational

An In-depth Technical Guide to Quinoline-3-carbonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Quinoline-3-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of therapeuticall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-3-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of therapeutically significant molecules.[1] Its prevalence in numerous natural products and synthetic drugs underscores its role as a "privileged scaffold" in medicinal chemistry. Among the diverse array of quinoline derivatives, those bearing a carbonitrile (-C≡N) group at the 3-position have garnered considerable attention from the scientific community. The introduction of the nitrile group, a potent electron-withdrawing moiety and a versatile synthetic handle, profoundly influences the molecule's electronic properties and biological interactions. This unique combination of a planar aromatic system and a reactive nitrile function has paved the way for the development of a plethora of quinoline-3-carbonitrile derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2]

This technical guide provides a comprehensive overview of quinoline-3-carbonitrile derivatives for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, explore their diverse biological activities with a focus on their mechanisms of action, and elucidate the critical structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to serve as a practical resource for the scientific community.

Synthetic Strategies for Quinoline-3-carbonitrile Derivatives: Building the Core

The construction of the quinoline-3-carbonitrile scaffold can be achieved through several elegant and efficient synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the quinoline ring and the availability of starting materials.

The Friedländer Annulation: A Classic Approach

The Friedländer synthesis is a robust and widely employed method for the construction of quinolines.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. For the synthesis of quinoline-3-carbonitrile derivatives, malononitrile is a key reagent.

The reaction typically proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to furnish the quinoline ring.[5] The process can be catalyzed by either acids or bases.[4]

Friedlander_Synthesis start 2-Aminoaryl Ketone/Aldehyde + Malononitrile intermediate1 Aldol Adduct start->intermediate1 Aldol Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Quinoline-3-carbonitrile intermediate2->product Dehydration

Figure 1: Generalized workflow of the Friedländer synthesis for quinoline-3-carbonitriles.

Experimental Protocol: Synthesis of 2-Amino-4-phenylquinoline-3-carbonitrile [6]

  • Reaction Setup: In a round-bottom flask, combine 2-aminobenzophenone (1 mmol), malononitrile (1 mmol), and L-proline (5 mol%) in ethanol (15 mL).

  • Reaction Conditions: Stir the reaction mixture at 80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with cold ethanol to afford the pure 2-amino-4-phenylquinoline-3-carbonitrile.

One-Pot Multicomponent Reactions: A Strategy for Efficiency

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. Several MCRs have been developed for the synthesis of quinoline-3-carbonitrile derivatives.[1]

A common approach involves the reaction of an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate or malononitrile), a cyclic ketone or an aniline, and an ammonium salt as the nitrogen source.[2]

MCR_Synthesis cluster_reactants Reactants aldehyde Aldehyde product Quinoline-3-carbonitrile Derivative aldehyde->product One-Pot Reaction (Catalyst, Heat) active_methylene Active Methylene Compound active_methylene->product One-Pot Reaction (Catalyst, Heat) ketone_aniline Cyclic Ketone or Aniline ketone_aniline->product One-Pot Reaction (Catalyst, Heat) ammonium_salt Ammonium Salt ammonium_salt->product One-Pot Reaction (Catalyst, Heat)

Figure 2: A generalized scheme for the one-pot multicomponent synthesis of quinoline-3-carbonitrile derivatives.

Experimental Protocol: One-Pot Synthesis of a Quinoline-3-carbonitrile Derivative [2]

  • Reaction Setup: To a solution of an appropriate aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one (1 mmol) in ethanol, add ammonium acetate (1.5 mmol).

  • Reaction Conditions: Reflux the reaction mixture for the appropriate time, monitoring completion by TLC.

  • Work-up: After cooling to room temperature, the precipitated solid is filtered.

  • Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization.

Biological Activities and Mechanisms of Action: A Multifaceted Pharmacophore

Quinoline-3-carbonitrile derivatives exhibit a remarkable array of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of quinoline-3-carbonitrile derivatives against a variety of cancer cell lines.[7] Their mechanisms of action are often multifaceted and can involve the inhibition of key enzymes in cancer cell signaling pathways.

Mechanism of Action: Kinase Inhibition

Many quinoline-3-carbonitrile derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain derivatives have been shown to inhibit the activity of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[8] The nitrile group at the C-3 position and an aniline group at the C-4 position are often key pharmacophoric features for this activity.[8]

Kinase_Inhibition Q3C Quinoline-3-carbonitrile Derivative Kinase Protein Kinase (e.g., Src, EGFR) Q3C->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Activation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Figure 3: Mechanism of anticancer action via protein kinase inhibition by quinoline-3-carbonitrile derivatives.

Quantitative Data: Anticancer Activity of Representative Quinoline-3-carbonitrile Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)5.16[7]
Compound B HeLa (Cervical)7.72[7]
Compound C K-562 (Leukemia)2.38[7]
Antiviral Activity

The emergence of viral diseases has spurred the search for novel antiviral agents. Quinoline-3-carbonitrile derivatives have shown promise as inhibitors of various viruses, including influenza and dengue virus.[9][10]

Mechanism of Action: Inhibition of Viral Replication

The antiviral mechanism of these compounds can involve the inhibition of viral enzymes essential for replication. For example, some derivatives have been shown to inhibit the neuraminidase of the influenza virus, an enzyme crucial for the release of new viral particles from infected cells.[11] Other proposed mechanisms include the inhibition of viral RNA polymerase or interference with viral entry into host cells.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinoline-3-carbonitrile derivatives have demonstrated significant anti-inflammatory properties.

Mechanism of Action: Modulation of Inflammatory Pathways

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] NF-κB is a master regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and interleukins.[13]

NFkB_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NFkB_Pathway Q3C Quinoline-3-carbonitrile Derivative Q3C->NFkB_Pathway Inhibition NFkB_Activation NF-κB Activation and Nuclear Translocation NFkB_Pathway->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Figure 4: Inhibition of the NF-κB signaling pathway by quinoline-3-carbonitrile derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For quinoline-3-carbonitrile derivatives, the nature and position of substituents on the quinoline ring play a critical role in their biological activity.

  • Substitution at the 2- and 4-positions: The introduction of various substituents at the 2- and 4-positions of the quinoline ring has been extensively explored. For anticancer activity, the presence of an amino or substituted amino group at the 2-position and an aryl group at the 4-position often leads to potent compounds.[7]

  • Substitution on the Benzene Ring: Modifications on the benzene portion of the quinoline scaffold also significantly impact activity. Electron-donating groups, such as methoxy, can enhance anticancer activity in some cases, while electron-withdrawing groups like halogens can be beneficial in others.[7]

  • The Role of the 3-Carbonitrile Group: The nitrile group at the 3-position is a key pharmacophoric feature. Its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor are crucial for the interaction with biological targets.

Analytical Characterization: Confirming Structure and Purity

The unambiguous characterization of newly synthesized quinoline-3-carbonitrile derivatives is essential. A combination of spectroscopic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.[14][15] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure.[16][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the characteristic sharp absorption band of the nitrile group (C≡N) around 2220-2260 cm⁻¹.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming its stereochemistry and conformation.[18][19]

Conclusion and Future Perspectives

Quinoline-3-carbonitrile derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them an attractive scaffold for further drug discovery and development efforts. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for their translation into clinical candidates. The continued exploration of this privileged scaffold holds great promise for the development of new and effective treatments for a variety of human diseases.

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Exploratory

An In-depth Technical Guide to the Reactivity of the Nitrile Group in Quinoline Scaffolds

Introduction: The Strategic Union of a Privileged Scaffold and a Versatile Functional Group The quinoline core, a fused heterocyclic system of benzene and pyridine, is a cornerstone in medicinal chemistry, frequently des...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of a Privileged Scaffold and a Versatile Functional Group

The quinoline core, a fused heterocyclic system of benzene and pyridine, is a cornerstone in medicinal chemistry, frequently described as a "privileged structure."[1][2] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities from antimalarial to anticancer and anti-inflammatory.[2][3][4] When this potent scaffold is functionalized with a nitrile group (-C≡N), a unique and powerful synthetic handle is created. The nitrile group is far more than a simple bioisostere for carbonyls or halogens; it is a versatile chemical entity capable of undergoing a wide range of transformations.[5][6] In some contexts, it acts as an electrophilic "warhead" for covalent inhibition, while in others, it serves as a gateway to diverse functionalities such as carboxylic acids, amines, and ketones.[5]

This guide provides an in-depth exploration of the chemical reactivity of the nitrile group when attached to the quinoline scaffold. We will dissect the key transformations, explain the mechanistic underpinnings of these reactions, and provide field-proven protocols. The focus will be on understanding how the distinct electronic nature of the quinoline ring modulates the reactivity of the nitrile, offering a powerful toolkit for researchers in drug discovery and synthetic chemistry.

The Electronic Landscape: How the Quinoline Core Governs Nitrile Reactivity

The reactivity of a quinoline-carbonitrile is not merely the sum of its parts; it is a product of the intricate electronic interplay between the electron-withdrawing nitrile group and the inherently electron-deficient quinoline ring. The nitrogen atom in the pyridine portion of the quinoline scaffold significantly lowers the electron density of the ring system, particularly at the C2 (α) and C4 (γ) positions, making them susceptible to nucleophilic attack.[7][8]

When a nitrile group is appended, its own electron-withdrawing nature further influences this electronic landscape. The key determinant of reactivity is the position of the nitrile group on the quinoline ring.

  • Nitriles at C2 and C4: These positions are highly activated. The nitrile carbon becomes exceptionally electrophilic due to the combined electron-withdrawing effects of its own triple bond and the adjacent heterocyclic nitrogen atom. This activation facilitates a range of nucleophilic additions.

  • Nitriles at C3 and the Benzenoid Ring (C5-C8): While still influenced by the overall electron-deficient character of the quinoline system, these positions are less directly activated than C2 and C4. Their reactivity is more akin to standard aromatic nitriles, though still enhanced compared to nitriles on simple benzene rings.

This electronic modulation is the causal factor behind the choice of reagents and reaction conditions for achieving selective transformations, which we will explore in the following sections.

Caption: Electronic activation sites on a quinoline-4-carbonitrile scaffold.

Hydrolysis: Gateway to Amides and Carboxylic Acids

One of the most fundamental transformations of the nitrile group is its hydrolysis to either a primary amide or a carboxylic acid. This reaction can be catalyzed by either acid or base, and the choice of conditions is critical for controlling the final product.[9][10] The electron-deficient nature of the quinoline ring renders the nitrile carbon more susceptible to nucleophilic attack by water or hydroxide, facilitating this conversion.

Mechanism of Hydrolysis
  • Acid-Catalyzed: The reaction begins with the protonation of the nitrile nitrogen, which dramatically increases the electrophilicity of the carbon atom. A water molecule then attacks this activated carbon. Following a series of proton transfers, an amide intermediate is formed. Under forcing conditions (heat, high acid concentration), the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[10][11]

  • Base-Catalyzed: A hydroxide ion directly attacks the nitrile carbon, forming a hydroxy imine anion. Protonation by water yields an imidic acid, which tautomerizes to the more stable amide.[11] Saponification of the amide under harsher basic conditions (e.g., elevated temperature) will yield the carboxylate salt, which upon acidic workup gives the final carboxylic acid.[10]

G Start Quinoline-CN H3O + H₃O⁺ / Δ Start->H3O OH + OH⁻ / Δ Start->OH Amide Quinoline-CONH₂ (Amide Intermediate) H3O->Amide Acid-Catalyzed Hydration OH->Amide Base-Catalyzed Hydration Acid Quinoline-COOH (Carboxylic Acid) Amide->Acid Further Hydrolysis (Forcing Conditions) G Start Quinoline-CN Reagents Reducing Agent Start->Reagents Imine Quinoline-CH=NH (Imine Intermediate) Reagents->Imine 1st Reduction Step SideProduct Tetrahydroquinoline Derivative Reagents->SideProduct Catalytic Hydrogenation (Potential Side Reaction) Amine Quinoline-CH₂NH₂ (Primary Amine) Imine->Amine 2nd Reduction Step

Sources

Foundational

The Halogenated Quinoline Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. The strategic incorporation of halogens onto this scaffold has proven to be a powerful approach for modulating physicochemical properties, enhancing biological activity, and overcoming drug resistance. This guide provides a comprehensive exploration of the halogenated quinoline core, delving into its synthesis, multifaceted mechanisms of action, structure-activity relationships, and diverse therapeutic applications, from seminal antimalarials to emerging anticancer and antibacterial agents. We will also address the challenges associated with this chemical class, including toxicity and resistance, and offer insights into future directions for the development of next-generation halogenated quinoline-based therapeutics.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline scaffold is a recurring motif in a vast array of biologically active compounds. Its rigid, planar structure and the presence of a nitrogen atom, which can be protonated, allow for diverse interactions with biological targets.[1] Historically, the discovery of quinine, a naturally occurring quinoline alkaloid, as the first effective treatment for malaria marked the beginning of a rich history of quinoline-based drug discovery.[2] The subsequent development of synthetic quinolines, such as chloroquine and mefloquine, further solidified the importance of this heterocyclic system in combating infectious diseases.[3]

The introduction of halogens—fluorine, chlorine, bromine, and iodine—into the quinoline core is a key strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and electronic distribution.[4] These modifications can lead to enhanced binding affinity for biological targets, improved cell permeability, and altered metabolic pathways, ultimately resulting in more potent and effective drugs. This guide will explore the significant impact of halogenation on the quinoline core across a spectrum of therapeutic areas.

Synthetic Strategies for Halogenated Quinolines

The synthesis of halogenated quinolines can be achieved through various established methods, often involving the cyclization of substituted anilines. Key synthetic routes include the Skraup, Doebner-von Miller, and Combes reactions, which can be adapted to incorporate halogens at specific positions on the quinoline ring.[5] For instance, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines have been synthesized by diazotization of the corresponding halogen-substituted 4-aminoquinolines.[6]

Another approach involves the direct halogenation of a pre-formed quinoline ring. The regioselectivity of this reaction is influenced by the electronic nature of the quinoline ring and the specific halogenating agent used. For example, electrophilic halogenation typically occurs at the 5- and 8-positions. More advanced synthetic methodologies, such as convergent synthesis involving Wittig reactions, have been employed to create complex polyhalogenated quinoline C-nucleosides with potential antiviral activity.[7][8]

Experimental Protocol: A Generalized Skraup Synthesis of a Halogenated Quinoline

This protocol outlines a general procedure for the synthesis of a halogenated quinoline derivative. The specific halogenated aniline and reaction conditions would be optimized for the desired product.

  • Reactant Preparation: In a fume hood, carefully add a stoichiometric amount of a halogenated aniline to a reaction vessel containing glycerol.

  • Acid and Oxidizing Agent Addition: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling. Subsequently, add an oxidizing agent, such as arsenic pentoxide or nitrobenzene.

  • Heating and Reflux: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture and pour it onto ice. Carefully neutralize the acidic solution with a base, such as sodium hydroxide, until a precipitate forms.

  • Purification: The crude product is then purified by steam distillation, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure halogenated quinoline.

Therapeutic Applications and Mechanisms of Action

Halogenated quinolines have demonstrated a remarkable breadth of therapeutic potential, acting as potent agents against a wide range of diseases.

Antimalarial Agents: The Classic Application

The most well-known application of halogenated quinolines is in the treatment of malaria.

  • Chloroquine: This 7-chloroquinoline derivative has been a mainstay of malaria treatment for decades.[9] Its primary mechanism of action involves accumulating in the acidic food vacuole of the malaria parasite.[10][11] Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. Chloroquine inhibits the polymerization of heme into non-toxic hemozoin, leading to the buildup of free heme, which is toxic to the parasite and causes its death.[9][12][13] Resistance to chloroquine is a significant clinical problem and is often associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the food vacuole.[9][14]

  • Mefloquine: This synthetic analog of quinine contains two trifluoromethyl groups.[15] While its exact mechanism is not fully elucidated, it is also thought to interfere with heme polymerization within the parasite's food vacuole.[3][15] Some evidence suggests it may also inhibit protein synthesis by targeting the parasite's 80S ribosome.[16][17]

  • Other Quinolines: Quinine and other quinoline-containing antimalarials also appear to act within the food vacuole, although their precise interactions with heme and other targets may differ.[3][18]

Mechanism of Action: Chloroquine in Malaria

G cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Food_Vacuole Parasite Food Vacuole (Acidic) Hemoglobin->Food_Vacuole Digestion Toxic_Heme Toxic Heme Food_Vacuole->Toxic_Heme Releases Heme_Polymerase Heme Polymerase Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Polymerizes Parasite_Death Parasite Death Chloroquine Chloroquine Chloroquine->Food_Vacuole Accumulates Chloroquine->Heme_Polymerase Inhibits Toxic_Heme->Heme_Polymerase Substrate Heme_Chloroquine_Complex Heme-Chloroquine Complex (Toxic) Toxic_Heme->Heme_Chloroquine_Complex Forms Complex Heme_Chloroquine_Complex->Parasite_Death Leads to

Caption: Chloroquine's mechanism of action against the malaria parasite.

Antitubercular Agents: A New Frontier
  • Bedaquiline: This diarylquinoline represents a significant breakthrough in the treatment of multidrug-resistant tuberculosis (MDR-TB).[19][20] Its unique mechanism of action involves the inhibition of the proton pump of mycobacterial ATP synthase.[19][21] Specifically, bedaquiline binds to the c subunit of the ATP synthase, disrupting the production of ATP, the cell's energy currency, which is essential for the survival of Mycobacterium tuberculosis.[21][22] This leads to cell death in both replicating and non-replicating mycobacteria.[21]

Mechanism of Action: Bedaquiline in Tuberculosis

G cluster_mycobacterium Mycobacterium tuberculosis ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Bacterial_Death Bacterial Death ATP_Production->Bacterial_Death Depletion leads to ATP ATP ATP_Production->ATP Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits ADP_Pi ADP + Pi ADP_Pi->ATP_Production

Caption: Bedaquiline inhibits ATP synthase in Mycobacterium tuberculosis.

Antibacterial and Antibiofilm Agents

Recent research has highlighted the potential of halogenated quinolines as potent antibacterial agents, particularly against drug-resistant Gram-positive pathogens.[23] Certain halogenated quinolines have been shown to eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[24][25] These compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE).[24] The mechanism of action for some of these compounds involves inducing iron starvation in the bacteria within the biofilm.[26] The synthetic tunability of the halogenated quinoline scaffold, especially at the 2-position, allows for the optimization of antibacterial and biofilm eradication properties.[23][27]

Table 1: Antibacterial and Antibiofilm Activity of a Halogenated Quinoline (HQ 2) [23][27]

OrganismPlanktonic Cells (MIC, µM)Biofilm Eradication (MBEC, µM)
MRSE 359840.592.35
Anticancer Agents

The quinoline scaffold is also a promising pharmacophore for the development of anticancer drugs.[1][28] Halogenated quinoline derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.[1] The mechanisms of action are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][28] For example, certain halogenated 4-(3,3-dimethyl-1-triazeno)quinolines have shown significant antitumor activity in murine leukemia models.[6] The presence of a halogen, such as chlorine at the 7-position, has been associated with potent cytotoxicity against HeLa cancer cells.[28]

Antiviral Agents

The versatility of the halogenated quinoline core extends to antiviral applications.[5][29] Quinoline derivatives have shown activity against a range of viruses, including Zika virus, herpes virus, and human immunodeficiency virus (HIV).[5] The development of polyhalogenated quinoline C-nucleosides as analogs of known antiviral benzimidazoles demonstrates a rational design approach to discovering new antiviral agents.[7][8]

Structure-Activity Relationships (SAR)

The biological activity of halogenated quinolines is highly dependent on the nature, position, and number of halogen substituents.

  • Position of Halogenation: The position of the halogen atom on the quinoline ring can dramatically impact activity. For instance, in the search for glycine antagonists based on kynurenic acid, the introduction of a chlorine at the 7-position and an iodine at the 5-position resulted in a 1000-fold increase in potency.[4]

  • Type of Halogen: The specific halogen used (F, Cl, Br, I) influences properties such as lipophilicity and the potential for halogen bonding, which can affect target binding and pharmacokinetic profiles.

  • Other Substituents: Modifications at other positions of the quinoline ring, such as the 2- and 4-positions, are crucial for tuning the biological activity. For example, in antibacterial halogenated quinolines, structural diversity at the 2-position significantly impacts both antibacterial and antibiofilm efficacy.[25] For quinolone antibiotics, a fluorine atom and a piperazine ring are key for a broad spectrum of activity.[30]

Challenges: Toxicity and Drug Resistance

Despite their therapeutic promise, halogenated quinolines are not without their challenges.

  • Neurotoxicity: A significant concern with some halogenated quinolines is neurotoxicity. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), previously used as an oral antiparasitic agent, was withdrawn from the market in many countries due to its association with subacute myelo-optic-neuropathy (SMON).[31][32][33] The neurotoxicity of clioquinol is thought to be related to its ability to chelate metals and its pro-oxidant effects.[31][34]

  • Drug Resistance: As with many antimicrobial agents, the development of drug resistance is a major obstacle. The well-documented resistance to chloroquine in malaria parasites serves as a stark reminder of the evolutionary adaptability of pathogens.[9][10]

Future Perspectives and Conclusion

The halogenated quinoline core remains a highly privileged scaffold in medicinal chemistry, with a proven track record and immense potential for future drug development. The ongoing exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

Future research efforts should focus on:

  • Rational Drug Design: Utilizing structure-based drug design and computational modeling to create more selective and potent inhibitors of specific biological targets.

  • Overcoming Resistance: Designing novel halogenated quinolines that can circumvent existing resistance mechanisms.

  • Minimizing Toxicity: Modifying the quinoline scaffold to reduce off-target effects and minimize toxicity, particularly neurotoxicity.

  • Exploring New Therapeutic Areas: Investigating the potential of halogenated quinolines in other disease areas, such as neurodegenerative disorders and inflammatory diseases.

References

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Protocols & Analytical Methods

Method

The Friedländer Synthesis of Substituted Quinolines: A Detailed Guide for Researchers

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmaceuticals, agrochemicals, and functional dyes. Its prevalence in numerous biolo...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmaceuticals, agrochemicals, and functional dyes. Its prevalence in numerous biologically active compounds, including antimalarial agents like chloroquine and anticancer drugs, underscores the importance of efficient and versatile synthetic routes to this heterocyclic system.[1] The Friedländer synthesis, a classic condensation reaction first reported by Paul Friedländer in 1882, remains one of the most direct and widely utilized methods for constructing substituted quinolines.[2][3]

This comprehensive guide provides an in-depth exploration of the Friedländer synthesis, from its mechanistic underpinnings to detailed, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to successfully implement and optimize this pivotal reaction.

The Chemical Logic of the Friedländer Synthesis: Mechanism and Causality

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[4] The reaction is typically catalyzed by either an acid or a base, and the choice of catalyst can significantly influence the reaction pathway and outcome.[2][5]

Two primary mechanistic pathways are generally accepted: the aldol-first pathway and the Schiff base-first pathway.[6]

  • Base-Catalyzed Mechanism (Aldol-First): Under basic conditions, the reaction is believed to initiate with an aldol condensation between the two carbonyl-containing starting materials. The base abstracts a proton from the α-methylene group of one reactant, generating an enolate which then attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the quinoline product.

  • Acid-Catalyzed Mechanism (Schiff Base-First): In the presence of an acid catalyst, the reaction often proceeds through the initial formation of a Schiff base (imine) between the 2-aminoaryl aldehyde or ketone and the other carbonyl compound. The acid protonates the carbonyl group of the 2-aminoaryl reactant, activating it towards nucleophilic attack by the amino group of the second reactant. The resulting carbinolamine dehydrates to form the Schiff base. Tautomerization to an enamine, followed by an intramolecular aldol-type cyclization and subsequent dehydration, affords the final quinoline product.

The choice between an acid or base catalyst is often dictated by the nature of the substrates and the desired substitution pattern of the quinoline product. For instance, to minimize side reactions like the self-condensation of ketones (an aldol condensation), acidic conditions are often preferred.[7]

Friedländer Synthesis Mechanism cluster_base Base-Catalyzed (Aldol-First) cluster_acid Acid-Catalyzed (Schiff Base-First) 2-Aminoaryl Ketone_B 2-Aminoaryl Ketone/Aldehyde Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone_B->Aldol Adduct Enolate Enolate Enolate->Aldol Adduct Unsaturated Carbonyl α,β-Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl -H₂O Cyclized Intermediate_B Cyclized Intermediate Unsaturated Carbonyl->Cyclized Intermediate_B Intramolecular Cyclization Quinoline_B Quinoline Cyclized Intermediate_B->Quinoline_B -H₂O Ketone_B Ketone with α-methylene Ketone_B->Enolate Base 2-Aminoaryl Ketone_A 2-Aminoaryl Ketone/Aldehyde Schiff Base Schiff Base 2-Aminoaryl Ketone_A->Schiff Base Enamine Enamine Schiff Base->Enamine Tautomerization Cyclized Intermediate_A Cyclized Intermediate Enamine->Cyclized Intermediate_A Intramolecular Cyclization Quinoline_A Quinoline Cyclized Intermediate_A->Quinoline_A -H₂O Ketone_A Ketone with α-methylene Ketone_A->Schiff Base Acid, -H₂O

Figure 1: Competing Mechanisms of the Friedländer Synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of substituted quinolines via the Friedländer reaction under various catalytic conditions.

General Experimental Workflow

A typical Friedländer synthesis, regardless of the specific catalyst, follows a general workflow. This involves careful setup, monitoring, and purification to ensure a high yield of the desired product.

Experimental Workflow Start Start Reactant_Prep Reactant Preparation (2-aminoaryl ketone/aldehyde & α-methylene carbonyl) Start->Reactant_Prep Reaction_Setup Reaction Setup (Solvent & Catalyst Addition) Reactant_Prep->Reaction_Setup Heating Heating & Stirring (e.g., Reflux) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Drying & Solvent Removal Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: Generalized Experimental Workflow for Friedländer Synthesis.

Protocol 1: Acid-Catalyzed Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

This protocol utilizes a Lewis acid catalyst for the synthesis of a polysubstituted quinoline.[8]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[8]

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8]

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[8]

Protocol 2: Base-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine

This protocol employs a base catalyst in an aqueous medium.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide

  • Deionized water

Procedure:

  • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[9]

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the completion of the reaction by TLC.[9]

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolate the solid product by filtration.[9]

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum.

Protocol 3: Heterogeneous Catalysis - Iodine-Catalyzed Friedländer Annulation

This protocol describes a solvent-free method using molecular iodine as a catalyst.[4]

Materials:

  • 2-Aminoaryl ketone

  • Active methylene compound

  • Molecular iodine (I₂)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

  • Heat the reaction mixture at 80-100°C.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[9]

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[9]

Catalyst Selection and Reaction Optimization: A Comparative Overview

The choice of catalyst is a critical parameter in the Friedländer synthesis, influencing reaction rates, yields, and in some cases, regioselectivity. While traditional methods often rely on strong acids and bases, modern approaches have introduced a plethora of milder and more efficient catalytic systems.[10]

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield Range (%)
Classical Acid Catalysis (e.g., H₂SO₄, HCl)Reflux in ethanol or acetic acid[11]Inexpensive, readily availableHarsh conditions, potential for side reactions60-85
Classical Base Catalysis (e.g., NaOH, KOH)Reflux in aqueous ethanol[12]Effective for many substratesCan promote aldol self-condensation55-80
Lewis Acids (e.g., ZrCl₄, Nd(NO₃)₃·6H₂O)60°C in ethanol/water[8][4]Milder conditions, good yieldsCan be moisture sensitive80-95
Iodine (I₂) Catalysis 80-100°C, solvent-free[9]Mild, efficient, solvent-free optionRequires removal of iodine during work-up85-95
Heterogeneous Catalysts (e.g., Montmorillonite K-10, Zeolites)Reflux in ethanol[13]Recyclable, easy separationMay require higher catalyst loading75-92
Polymer-Supported Catalysts (e.g., Amberlyst-15)Reflux in ethanol[12]Reusable, simplified work-upPotential for reduced activity over time70-90
Catalyst-Free 70°C in water[14]Environmentally friendly, simpleLimited to certain reactive substrates80-97

Navigating Challenges: Troubleshooting and Key Considerations

Despite its versatility, the Friedländer synthesis is not without its challenges. Low yields, the formation of side products, and poor regioselectivity are common hurdles.

Addressing Low Yields

Low yields can often be attributed to suboptimal reaction conditions.[9] Consider the following troubleshooting strategies:

  • Catalyst Inactivity: Use a fresh batch of catalyst or consider increasing the catalyst loading.[9]

  • Inappropriate Temperature: Incrementally increase the reaction temperature and monitor the effect on the reaction rate and product formation via TLC.[9]

  • Poor Solubility: Switch to a more polar solvent such as DMF or ethanol to ensure all reactants are fully dissolved.[9]

  • Incomplete Reaction: Increase the reaction time and continue to monitor the reaction's progress.[9]

Minimizing Side Reactions

The most common side reaction is the aldol self-condensation of the ketone starting material, particularly under basic conditions.[7] To mitigate this:

  • Switch to Acidic Conditions: Acid catalysis generally suppresses aldol self-condensation.[7]

  • Modify the Ketone: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can prevent self-condensation.[5]

  • Use an Imine Analog: Employing an imine derivative of the o-aminoaryl aldehyde or ketone can circumvent the conditions that favor aldol reactions.[5]

Controlling Regioselectivity

When using an unsymmetrical ketone, the formation of a mixture of regioisomeric quinolines is a significant challenge.[15] Strategies to control regioselectivity include:

  • Catalyst Control: Certain amine catalysts, such as pyrrolidine, have been shown to favor the formation of one regioisomer over the other.[15] Ionic liquids can also promote regiospecific synthesis.[15]

  • Directing Groups: As with minimizing side reactions, the introduction of a directing group on one of the α-carbons of the ketone can block one reaction pathway.[15]

  • Reaction Conditions: The gradual addition of the ketone substrate and higher reaction temperatures have been shown to improve regioselectivity in some cases.[15]

Product Characterization: Spectroscopic Analysis of Substituted Quinolines

Unambiguous characterization of the synthesized quinoline derivatives is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted quinoline provides a wealth of structural information.[16]

  • Chemical Shifts (δ): Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nitrogen atom deshields adjacent protons, with H-2 often appearing as the most downfield signal.

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) will shield nearby protons, causing their signals to shift upfield (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deshield adjacent protons, shifting their signals downfield (higher ppm).[17]

  • Coupling Constants (J): The coupling patterns provide information about the connectivity of protons and thus the substitution pattern.

    • Ortho coupling (³JHH): ~7-9 Hz

    • Meta coupling (⁴JHH): ~1-3 Hz[17]

    • Para coupling (⁵JHH): ~0.5-1 Hz

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon framework.

  • Chemical Shifts (δ): The carbon atoms of the quinoline ring typically resonate between δ 120-150 ppm. The carbons directly attached to the nitrogen (C2 and C8a) are generally found at the lower field end of this range.

  • Substituent Effects: The chemical shifts of the carbon atoms are also influenced by the electronic nature of the substituents.[17]

For complex substitution patterns, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for definitive structural elucidation.[17]

Applications in Drug Discovery and Beyond

The Friedländer synthesis is a powerful tool for accessing a diverse range of quinoline derivatives with significant therapeutic potential.

  • Anticancer Agents: Many quinoline-based compounds synthesized via the Friedländer reaction have demonstrated potent anticancer activity by inhibiting key enzymes such as tyrosine kinases and topoisomerases.[8] The natural product camptothecin, a potent anticancer agent, has been synthesized using a strategy involving the Friedländer reaction.[5]

  • Antimalarial Drugs: The quinoline core is a critical pharmacophore in numerous antimalarial drugs. The Friedländer synthesis provides a versatile platform for the development of new agents to combat drug-resistant malaria.[8]

  • Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics. The Friedländer synthesis enables the creation of novel derivatives with potential activity against a broad spectrum of bacterial pathogens.[8]

Beyond medicine, quinoline derivatives are utilized in materials science as fluorescent probes, organic light-emitting diodes (OLEDs), and dyes.

Conclusion

The Friedländer synthesis, though a reaction with a long history, continues to be a highly relevant and powerful method for the construction of the quinoline ring system. Its operational simplicity, high atom economy, and the versatility afforded by a wide range of accessible starting materials and catalysts make it an indispensable tool for researchers in both academia and industry. By understanding the underlying mechanisms, carefully selecting reaction conditions, and employing modern analytical techniques for characterization, scientists can effectively leverage the Friedländer synthesis to create novel substituted quinolines for a myriad of applications, from life-saving pharmaceuticals to advanced functional materials.

References

  • Scilit. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • ResearchGate. (2008). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Química Orgánica. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • John Wiley & Sons, Inc. (1982). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Trade Science Inc. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Friedlander synthesis of novel benzopyranopyridines in the presence of chitosan as heterogeneous, efficient and biodegradable catalyst under solvent-free conditions. Retrieved from [Link]

  • Vietnam Academy of Science and Technology. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. Retrieved from [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). of solvent on the reaction times and yields. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]

Sources

Application

Purification techniques for 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

An Application Guide to the Purification of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile Authored by: Gemini, Senior Application Scientist Abstract 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is a key heterocyclic bui...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly kinase inhibitors. The isomeric purity and overall chemical integrity of this intermediate are paramount, as impurities can propagate through subsequent synthetic steps, complicating downstream processes and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the robust purification and purity assessment of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. We detail field-proven protocols for recrystallization, column chromatography, and preparative HPLC, while also explaining the scientific rationale behind methodological choices to ensure the highest degree of purity is achieved.

Introduction and Physicochemical Profile

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile (C₁₀H₃Cl₂FN₂) is a polysubstituted quinoline derivative. The presence of two reactive chlorine atoms, a fluorine atom, and a nitrile group makes it a versatile precursor for creating diverse molecular scaffolds. Given its role as a critical intermediate, achieving a purity level of >98% is often a minimum requirement for its use in regulated drug development pipelines.

Understanding the compound's physical and chemical properties is the foundation for developing any effective purification strategy. These properties dictate solvent selection, thermal stability, and chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₀H₃Cl₂FN₂[1]
Molecular Weight 241.05 g/mol [1]
Appearance Typically an off-white to yellow solidN/A
CAS Number 881313-89-9[1]
Purity (Typical) 98%[2]

Strategic Approach to Purification

The choice of purification technique is dictated by the initial purity of the crude material, the nature of the impurities, the required final purity, and the scale of the operation. A multi-step approach is often necessary, beginning with a bulk purification method followed by a high-resolution technique if needed.

Purification_Workflow crude Crude Product (60-90% Purity) primary_purification Primary Purification (Bulk Method) crude->primary_purification recrystallization Recrystallization primary_purification->recrystallization High initial purity Crystalline solid column_chrom Flash Column Chromatography primary_purification->column_chrom Oily crude Multiple impurities purity_check1 Purity Assessment (TLC / Analytical HPLC) recrystallization->purity_check1 column_chrom->purity_check1 decision Purity > 98%? purity_check1->decision final_product Pure Product (>98% Purity) decision->final_product Yes prep_hplc Secondary Purification (Preparative HPLC) decision->prep_hplc No purity_check2 Final Purity & Structural Confirmation (HPLC, NMR, MS) prep_hplc->purity_check2 purity_check2->final_product

Caption: General purification workflow for 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.

Primary Purification Techniques

Recrystallization

Recrystallization is the most cost-effective and scalable method for purifying crystalline solids. It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality Behind Solvent Selection: An ideal solvent (or solvent pair) will dissolve the compound completely at an elevated temperature but exhibit poor solubility at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor. For quinoline derivatives, moderately polar solvents are often effective.[3][4]

Protocol 1: Single-Solvent Recrystallization

  • Solvent Screening: In test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature and upon heating.

  • Dissolution: Place the crude 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle boil with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography

For crude materials that are oily or contain multiple impurities with different polarities, flash column chromatography is the preferred method.

Expert Insight: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[5] This interaction can lead to significant peak tailing or even irreversible adsorption and decomposition of the product. To mitigate this, the silica gel can be "deactivated" by incorporating a small amount of a tertiary amine, such as triethylamine (TEA), into the mobile phase.[5][6]

Protocol 2: Deactivated Silica Gel Flash Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) that provides a retention factor (Rf) of 0.2-0.3 for the target compound. Add 0.5-1% TEA to the mobile phase to assess its effect on the Rf and spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This is the preferred method to ensure sharp bands.

  • Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity (gradient elution) based on the separation observed on TLC. Collect fractions of a consistent volume.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will be removed during this step.

High-Resolution Purification: Preparative HPLC

When the highest possible purity (>99.5%) is required, or when impurities are structurally very similar to the target compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[7][8] It is particularly crucial in pharmaceutical contexts to isolate APIs and intermediates with high purity.[9]

Principle of Operation: Prep-HPLC uses high pressure to pump a liquid mobile phase through a column packed with small-particle stationary phase, providing superior resolving power compared to standard column chromatography.[8] Reversed-phase chromatography on a C18-functionalized silica column is the most common mode for purifying compounds like quinoline derivatives.

Prep_HPLC_Principle cluster_column Reversed-Phase Column (Non-Polar) stationary_phase C18 Stationary Phase Si-O-Si-(CH2)17CH3 mobile_phase Polar Mobile Phase (e.g., Water/Acetonitrile) sample Sample Mixture sample->mobile_phase polar_impurity Polar Impurity polar_impurity->mobile_phase target_compound Target Compound (Less Polar) target_compound->stationary_phase:tail Strong Affinity (Elutes Later)

Sources

Method

The Strategic Utility of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile in Modern Drug Discovery

Introduction: A Versatile Scaffold for Targeted Therapies In the landscape of contemporary medicinal chemistry, the quest for highly specific and potent therapeutic agents is paramount. Heterocyclic compounds form the ba...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary medicinal chemistry, the quest for highly specific and potent therapeutic agents is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the quinoline scaffold has proven to be a privileged structure, particularly in the development of kinase inhibitors.[1] This guide focuses on a key intermediate, 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile (CAS No: 881313-89-9), a molecule engineered for versatility and strategic application in the synthesis of complex drug molecules. Its unique arrangement of functional groups—two reactive chlorine centers, an activating nitrile group, and a fluorine atom for modulating physicochemical properties—makes it an invaluable building block for researchers, scientists, and drug development professionals.[2]

This document provides an in-depth exploration of the chemical behavior of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile and detailed protocols for its application as a chemical intermediate. The methodologies described herein are grounded in established principles of heterocyclic chemistry and are designed to be both informative and practical for laboratory application.

Core Molecular Attributes and Chemical Reactivity

The synthetic utility of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is primarily dictated by the differential reactivity of its two chlorine atoms at the C2 and C4 positions of the quinoline ring. This reactivity is further modulated by the electronic effects of the nitrile group at C3 and the fluorine atom at C6.

PropertyValueSource
CAS Number 881313-89-9[2]
Molecular Formula C₁₀H₃Cl₂FN₂[2]
Molecular Weight 241.05 g/mol [3]
Appearance Off-white to light tan crystalline powder[1]

The quinoline nitrogen atom exerts a powerful electron-withdrawing effect, which significantly influences the electrophilicity of the carbon atoms in the pyridine ring. In general, for 2,4-dichloroquinolines, the chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[2][4] This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto the ring nitrogen, providing a more stable transition state.[5]

However, the presence of a strong electron-withdrawing nitrile group at the C3 position complicates this general rule. The nitrile group enhances the electrophilicity of both the C2 and C4 positions, and in some cases, can lead to increased reactivity at the C2 position.[2] This nuanced reactivity allows for the selective, stepwise functionalization of the quinoline core, a highly desirable attribute in multi-step drug synthesis.

Application in the Synthesis of Kinase Inhibitors: The Case of GSK2256098

A prominent application of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is in the synthesis of potent and selective kinase inhibitors. One such example is its use as a key intermediate in the synthesis of GSK2256098 , a selective inhibitor of Focal Adhesion Kinase (FAK).[4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, and its overexpression is implicated in a variety of cancers.[6]

The synthesis of GSK2256098 from 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile exemplifies the strategic, sequential displacement of the two chlorine atoms.

G A 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile B Step 1: Selective C4 Nucleophilic Substitution (e.g., with an aniline derivative) A->B Nucleophile 1 (e.g., Ar-NH2) Base, Solvent, Heat C 4-Anilino-2-chloro-6-fluoroquinoline-3-carbonitrile Intermediate B->C D Step 2: C2 Functionalization (e.g., with an alcohol) C->D Nucleophile 2 (e.g., R-OH) Base, Solvent E GSK2256098 Precursor D->E

Caption: Synthetic pathway from the intermediate to a kinase inhibitor.

Experimental Protocols

The following protocols are representative methodologies for the sequential functionalization of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4 Position

This protocol describes a general procedure for the selective displacement of the C4 chlorine with an amine nucleophile, a common first step in the synthesis of many kinase inhibitors.

Rationale: The C4 position is generally more reactive to nucleophilic attack due to the stabilization of the reaction intermediate by the quinoline nitrogen.[1][4] The choice of a suitable base is critical to deprotonate the nucleophile (if it is a primary or secondary amine) and to neutralize the HCl generated during the reaction. Solvents such as dioxane, THF, or DMF are commonly used.[1]

Materials:

  • 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

  • Amine nucleophile (e.g., a substituted aniline)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous dioxane or THF

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-purged round-bottom flask, add 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous dioxane (or THF) to a concentration of approximately 0.1 M.

  • Add the amine nucleophile (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-2-chloro-6-fluoroquinoline-3-carbonitrile derivative.

G Start Start Setup Prepare inert atmosphere reaction flask with 2,4-dichloro-6-fluoroquinoline-3-carbonitrile and anhydrous solvent. Start->Setup AddReagents Add amine nucleophile and DIPEA. Setup->AddReagents Heat Heat reaction to 80-100 °C. AddReagents->Heat Monitor Monitor reaction by TLC. Heat->Monitor Monitor->Heat Incomplete Workup Cool, dilute, and perform aqueous workup. Monitor->Workup Complete Purify Purify by column chromatography. Workup->Purify End Obtain pure 4-amino-2-chloro intermediate. Purify->End

Caption: Workflow for selective C4 amination.

Protocol 2: Palladium-Catalyzed Cross-Coupling at the C2 Position

This protocol provides a general method for the functionalization of the remaining C2 chlorine via a Suzuki or Sonogashira cross-coupling reaction. This allows for the introduction of aryl, heteroaryl, or alkynyl groups.

Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[7] The C2-Cl bond is generally less reactive in SNAr but can be effectively activated by a palladium catalyst for oxidative addition.[7] The choice of ligand is crucial for the efficiency of the catalytic cycle.

Materials:

  • 4-Amino-2-chloro-6-fluoroquinoline-3-carbonitrile intermediate from Protocol 1

  • Arylboronic acid or terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., dioxane/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In an argon-purged flask, combine the 4-amino-2-chloro-6-fluoroquinoline-3-carbonitrile intermediate (1.0 eq), the arylboronic acid (for Suzuki) or terminal alkyne (for Sonogashira) (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., 5-10 mol %).

  • Add the solvent system (e.g., dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to reflux (typically 90-110 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Safety and Handling

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules, particularly in the field of kinase inhibitor discovery. Its well-defined, yet tunable, reactivity at the C2 and C4 positions allows for a strategic and controlled approach to the construction of elaborate molecular architectures. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this powerful building block in their drug discovery and development endeavors.

References

  • A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. (n.d.). BenchChem.
  • SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
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  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021, March 15). Chemistry Stack Exchange.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). Molecules.
  • GSK2256098 | FAK Inhibitor. (n.d.). MedchemExpress.com.
  • A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. (2018). Neuro-Oncology.
  • A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. (2014, October 30). Molecular Cancer Therapeutics.
  • Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metast
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem.
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017, May 15). Bioorganic & Medicinal Chemistry Letters.
  • 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. (n.d.). CymitQuimica.
  • 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile | AA Blocks. (n.d.). AABlocks.
  • 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238. (n.d.). PubChem.
  • 4,7-Dichloro-6,8-difluoroquinoline-3-carbonitrile | C10H2Cl2F2N2. (n.d.). PubChem.
  • Exploring 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A Key Pharmaceutical Intermedi
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2025, August 7).
  • US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (n.d.).
  • Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl). (n.d.).
  • US11186547B2 - High-purity quinoline derivative and method for manufacturing same. (n.d.).
  • 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, 98% Purity, C10H3Cl2FN2, 1 gram. (n.d.). TCI Chemicals.
  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org.
  • Chemical Safety Data Sheet MSDS / SDS - 2,4-Dichloro-3-fluorobenzonitrile. (2025, July 19). ChemicalBook.
  • US4795751A - 5-substituted-6,8-difluoroquinolines useful as antibacterial agents. (n.d.).
  • 2,4-Dichloro-7-fluoroquinazoline. (n.d.). PMC - NIH.
  • US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases. (n.d.).
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  • 4,7-DICHLORO-6-FLUORO-QUINOLINE-3-CARBONITRILE | 886362-74-9. (n.d.). ChemicalBook.
  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.).
  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2025, August 7).
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  • Drug Discovery Intermediate Production Challenges. (2025, March 22). Arborpharmchem.
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Sources

Application

Application Notes and Protocols for the Derivatization of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile for Biological Screening

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The strategic functionalization of this privileged heterocycle is a key appro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The strategic functionalization of this privileged heterocycle is a key approach in the discovery of novel drug candidates with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This application note provides a comprehensive guide for the derivatization of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, a versatile starting material poised for the generation of diverse chemical libraries. We present a detailed analysis of its reactivity, focusing on regioselective nucleophilic aromatic substitution (SNAr) and transformations of the nitrile group. Furthermore, we provide robust, field-proven protocols for the biological screening of the resulting compound library against key therapeutic targets, including cancer cell lines, bacterial pathogens, and protein kinases.

The Strategic Value of the 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile Scaffold

The starting scaffold, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, is a highly valuable starting point for library synthesis due to its distinct reactive sites. The electron-withdrawing nature of the quinoline nitrogen and the nitrile group activates the C2 and C4 positions for nucleophilic aromatic substitution. The differential reactivity of the two chlorine atoms allows for selective and sequential derivatization, providing a pathway to a wide range of disubstituted analogs. The fluorine atom at the C6 position is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. Finally, the nitrile group at C3 serves as a versatile chemical handle for further transformations into amides, carboxylic acids, or amines, significantly expanding the chemical space accessible from this single precursor.

Chemical Derivatization Strategy: A Multi-pronged Approach

The generation of a chemically diverse library from 2,4-dichloro-6-fluoroquinoline-3-carbonitrile hinges on the controlled and selective modification of its three primary reactive centers: the C4-Cl, C2-Cl, and C3-CN groups.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

The key to building a diverse library from this scaffold lies in controlling the regioselectivity of the SNAr reactions. Theoretical and experimental studies on similar 2,4-dichloro-substituted quinazolines and quinolines have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[2][6][7] This enhanced reactivity is attributed to the greater electron deficiency at C4, making it the preferred site for initial substitution under kinetic control. This differential reactivity allows for a stepwise approach to derivatization.

  • Substitution at C4: Milder reaction conditions (e.g., lower temperatures) and less reactive nucleophiles will predominantly yield the 4-substituted-2-chloroquinoline derivative.

  • Substitution at C2: Forcing conditions (e.g., higher temperatures, stronger bases, or more reactive nucleophiles) are typically required to substitute the less reactive C2-chloro group. In a sequential synthesis, after substitution at C4, the C2 position can be targeted.

This predictable reactivity allows for the synthesis of three distinct series of compounds from a common intermediate: 4-substituted-2-chloro analogs, 2-substituted-4-chloro analogs (though less common), and 2,4-disubstituted analogs.

G cluster_0 Derivatization Strategy Start 2,4-Dichloro-6-fluoro quinoline-3-carbonitrile C4_Sub 4-Substituted-2-chloro- 6-fluoroquinoline-3-carbonitrile Start->C4_Sub Mild Conditions (e.g., R-NH2, rt to 80°C) C2_Sub 2-Substituted-4-chloro- 6-fluoroquinoline-3-carbonitrile Start->C2_Sub Harsh Conditions/ Specific Catalysts Disub 2,4-Disubstituted- 6-fluoroquinoline-3-carbonitrile C4_Sub->Disub Forcing Conditions (e.g., R'-NH2, >100°C) Nitrile_Deriv C3-Nitrile Derivatives (Amide, Acid, Amine) C4_Sub->Nitrile_Deriv Hydrolysis/Reduction Disub->Nitrile_Deriv Hydrolysis/Reduction

Caption: General workflow for the derivatization of the quinoline scaffold.

Experimental Protocols: Chemical Synthesis

The following protocols are provided as a guide and may require optimization based on the specific nucleophile used. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 3.1: General Procedure for Regioselective C4-Amination

This protocol describes the preferential substitution of the C4-chloro group with a primary or secondary amine.

  • To a solution of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile (1.0 mmol) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF) (10 mL), add the desired amine (1.1 mmol).

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol).[7]

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-fluoroquinoline-3-carbonitrile derivative.

Protocol 3.2: General Procedure for C2-Substitution (following C4-substitution)

This protocol is for the substitution of the remaining C2-chloro group to generate a 2,4-disubstituted product.

  • Dissolve the 4-amino-2-chloro-6-fluoroquinoline-3-carbonitrile derivative (1.0 mmol) in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or 1-butanol (10 mL).

  • Add the second amine (1.5-2.0 mmol) and a suitable base if necessary (e.g., potassium carbonate).

  • Heat the reaction mixture to a temperature between 120-150 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, recrystallize or purify by column chromatography to yield the pure 2,4-diamino-6-fluoroquinoline-3-carbonitrile derivative.

Protocol 3.3: Hydrolysis of the C3-Nitrile to a Carboxylic Acid

The nitrile group can be converted to a carboxylic acid under acidic or basic conditions.[8][9]

  • Suspend the nitrile-containing quinoline derivative (1.0 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (5 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The carboxylic acid product may precipitate upon neutralization. If so, filter the solid, wash with cold water, and dry.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 3.4: Reduction of the C3-Nitrile to a Primary Amine

The nitrile can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][10][11]

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

  • To a stirred suspension of LiAlH₄ (2.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C, add a solution of the nitrile-containing quinoline derivative (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminomethylquinoline derivative.

  • Purify as needed by column chromatography.

Data Presentation: A Representative Virtual Library

To illustrate the application of these protocols, the following table presents a hypothetical library of derivatives with expected yields based on similar syntheses reported in the literature.

Compound IDR¹ (at C4)R² (at C2)R³ (at C3)Synthetic Protocol(s)Expected Yield (%)
L1-A1 4-MorpholinylClCN3.185-95%
L1-A2 N-PiperidinylClCN3.180-90%
L1-A3 N-CyclopropylaminoClCN3.175-85%
L2-A1 4-MorpholinylN-MethylpiperazinylCN3.1 then 3.260-75%
L2-A2 N-PiperidinylN-AnilinoCN3.1 then 3.255-70%
L3-A1 4-MorpholinylClCOOH3.1 then 3.370-80% (from L1-A1)
L4-A1 4-MorpholinylClCH₂NH₂3.1 then 3.450-65% (from L1-A1)

Biological Screening: Protocols and Strategy

The diverse chemical functionalities introduced through derivatization warrant a broad yet targeted biological screening approach. We recommend a three-tiered screening cascade focusing on anticancer, antibacterial, and kinase inhibitory activities.

G cluster_1 Biological Screening Workflow Library Synthesized Derivative Library Primary_Screening Primary Screening (Single High Concentration) Library->Primary_Screening Anticancer Anticancer (MTT Assay) e.g., MCF-7, A549 Primary_Screening->Anticancer Antibacterial Antibacterial (MIC) e.g., S. aureus, E. coli Primary_Screening->Antibacterial Kinase Kinase Inhibition (ADP-Glo) e.g., EGFR, Src Primary_Screening->Kinase Dose_Response Dose-Response & IC₅₀/MIC Determination Anticancer->Dose_Response Antibacterial->Dose_Response Kinase->Dose_Response Hit_Selection Hit Selection & SAR Analysis Dose_Response->Hit_Selection

Caption: A tiered approach for biological evaluation of the compound library.

Protocol 5.1: Anticancer Activity - MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6][12][13]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Dilute the compounds in culture medium to the desired final concentrations (e.g., for a primary screen, a single concentration of 10 µM; for IC₅₀ determination, a serial dilution from 100 µM to 0.01 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5.2: Antibacterial Activity - Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[14][15] This protocol should be performed in accordance with CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.[16][17][18]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) as determined by visual inspection.[15]

Protocol 5.3: Kinase Inhibition - ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[20][21][22][23]

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL. This includes the kinase (e.g., EGFR, Src), the substrate (a suitable peptide or protein), ATP at a concentration near its Km, and the test compound at various concentrations.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[21]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to detect the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[21]

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the ADP concentration. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Data Presentation: Representative Biological Activity

The following table shows hypothetical but plausible biological data for the virtual library, illustrating how results can be tabulated for structure-activity relationship (SAR) analysis.

Compound IDR¹ (at C4)R² (at C2)Anticancer IC₅₀ (µM) (MCF-7)Antibacterial MIC (µg/mL) (S. aureus)Kinase Inhibition IC₅₀ (µM) (EGFR)
L1-A1 4-MorpholinylCl12.5>6425.1
L1-A2 N-PiperidinylCl8.73218.9
L1-A3 N-CyclopropylaminoCl15.2>6430.5
L2-A1 4-MorpholinylN-Methylpiperazinyl2.180.5
L2-A2 N-PiperidinylN-Anilino0.9160.1

Mechanistic Insights: Connecting Structure to Function

The biological data obtained can provide initial insights into the mechanism of action. For instance, potent activity in the kinase assay suggests that the compounds may function as ATP-competitive inhibitors. Quinoline derivatives are known to act as "hinge-binders" in the ATP-binding pocket of many kinases.[3] The nitrogen at position 1 of the quinoline ring often forms a critical hydrogen bond with the backbone amide of a hinge residue in the kinase domain. The substituents at C2 and C4 can then occupy adjacent hydrophobic pockets, influencing potency and selectivity.

G cluster_2 Generic Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) P_Substrate Phosphorylated Substrate RTK->P_Substrate Phosphorylates Ligand Growth Factor Ligand->RTK Activates Quinoline Quinoline Inhibitor (e.g., L2-A2) Quinoline->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Substrate Substrate Substrate->P_Substrate

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Compounds showing potent antibacterial activity, particularly against Gram-positive bacteria, may be targeting bacterial topoisomerases like DNA gyrase and topoisomerase IV, a well-established mechanism for fluoroquinolone antibiotics.[24]

Conclusion

This application note provides a structured and comprehensive framework for the synthesis and biological evaluation of novel compounds derived from 2,4-dichloro-6-fluoroquinoline-3-carbonitrile. By employing regioselective synthetic strategies and a tiered screening approach, researchers can efficiently explore the chemical space around this versatile scaffold. The detailed protocols herein are designed to be robust and adaptable, serving as a valuable resource for drug discovery and development professionals aiming to identify new therapeutic leads. The integration of chemical synthesis with biological screening is essential for elucidating structure-activity relationships and advancing promising hits towards clinical development.

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Method

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile in the synthesis of kinase inhibitors

Application Note & Protocols Topic: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Modern Kinase Inhibitor Design

The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous approved drugs and clinical candidates targeting protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it drives uncontrolled cell proliferation, survival, and metastasis.[3] The rigid, planar structure and synthetic versatility of the quinoline scaffold make it an ideal framework for designing small molecule inhibitors that compete with ATP at the enzyme's active site.[4]

Among the various quinoline-based starting materials, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile stands out as a particularly powerful and versatile building block. Its strategic substitution pattern offers a pre-engineered platform for rapid, selective, and high-yield diversification, enabling the efficient construction of large compound libraries for structure-activity relationship (SAR) studies.[5]

This guide provides an in-depth analysis of the synthetic utility of this key intermediate, detailing the chemical logic behind its reactivity and providing field-tested protocols for its conversion into potent kinase inhibitors.

Key Structural Features and Their Roles:

  • C4-Chloride: The most reactive site, susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of amines. This position is typically used to install the crucial "hinge-binding" moiety of the inhibitor.

  • C2-Chloride: A less reactive site that allows for sequential, selective functionalization after the C4 position has been addressed. This position is ideal for introducing diversity elements that can target the solvent-exposed region of the ATP pocket, often through palladium-catalyzed cross-coupling reactions.

  • 3-Carbonitrile: This electron-withdrawing group not only activates the ring for SNAr but also frequently serves as a key hydrogen bond acceptor, interacting with backbone amide protons in the kinase hinge region.

  • C6-Fluorine: The fluorine atom can significantly enhance binding affinity through favorable electrostatic interactions and improve metabolic stability and other pharmacokinetic properties.

The Core Synthetic Strategy: Orthogonal Reactivity

The synthetic utility of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile is rooted in the differential reactivity of its two chlorine atoms. The C4 position is significantly more electrophilic than the C2 position, a phenomenon that can be attributed to greater resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4. This allows for a highly regioselective, sequential functionalization strategy.[6]

This stepwise approach is fundamental to building kinase inhibitors, where different parts of the molecule are designed to fulfill distinct roles in binding to the target enzyme.

G cluster_0 Step 1: C4 Functionalization (Hinge Binder) cluster_1 Step 2: C2 Functionalization (Diversity Element) A 2,4-Dichloro-6-fluoro quinoline-3-carbonitrile C 2-Chloro-4-(amino)-6-fluoro quinoline-3-carbonitrile A->C SNAr Reaction (High Regioselectivity) B Primary/Secondary Amine (e.g., Aniline derivative) B->C D 2-Chloro-4-(amino)-6-fluoro quinoline-3-carbonitrile F Final Kinase Inhibitor D->F Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) E Boronic Acid / Amine / Thiol E->F G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 OA->Ar-Pd(II)(X)L2 TM Transmetalation Ar-Pd(II)(X)L2->TM Ar'-B(OH)2 + Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 TM->Ar-Pd(II)(Ar')L2 RE Reductive Elimination Ar-Pd(II)(Ar')L2->RE RE->Pd(0)L2 Ar-Ar' G cluster_kinase cluster_inhibitor hinge Hinge Region (Backbone Amides) solvent Solvent-Front Region gatekeeper Gatekeeper Residue quinoline Quinoline Scaffold c4_sub C4-Anilino Group c4_sub->hinge H-Bonds c4_sub->quinoline c2_sub C2-Aryl Group (Diversity) c2_sub->solvent van der Waals Interactions c2_sub->quinoline nitrile C3-Nitrile nitrile->hinge H-Bond nitrile->quinoline

Sources

Application

Application Notes & Protocols: Evaluating the Anticancer Potential of Novel Quinoline-3-Carbonitrile Compounds

Prepared by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Among...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Among its many derivatives, quinoline-3-carbonitriles have recently emerged as a focal point in oncology research. These compounds exhibit potent and diverse anticancer activities, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[2][3] Their mechanisms of action often involve targeting key enzymes like tyrosine kinases, topoisomerases, and tubulin polymerization.[3][4] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights for the preclinical evaluation of novel quinoline-3-carbonitrile compounds. The methodologies outlined herein cover the essential workflow from initial in vitro cytotoxicity screening to mechanistic assays and foundational in vivo models, ensuring a robust and self-validating assessment of therapeutic potential.

Section 1: Rationale and Strategic Workflow for Preclinical Assessment

The journey of a novel compound from synthesis to a potential clinical candidate is a multi-step process requiring rigorous validation. For quinoline-3-carbonitrile derivatives, the initial hypothesis is often built upon their structural similarity to known kinase inhibitors or other anticancer agents.[5] The carbonitrile group at the C-3 position, in particular, can act as a key pharmacophore, engaging in crucial interactions with target proteins.[4] Our evaluation strategy is designed to be sequential and logical, starting with broad screening and progressively narrowing down to specific mechanisms of action.

Expert Insight: The primary goal of this workflow is not just to identify potent compounds but to eliminate non-viable candidates early, thus conserving resources. Each step is a decision point. A compound showing high cytotoxicity but no specific mechanism (e.g., no apoptosis or cell cycle arrest) might be a pan-assay interference compound (PAINS) or possess a non-specific membrane-disrupting effect, making it a less desirable candidate for further development.

The general experimental workflow is depicted below, illustrating the progression from high-throughput in vitro screening to more complex mechanistic and in vivo studies.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy synthesis Compound Synthesis (Quinoline-3-carbonitrile Core) viability Cell Viability & Cytotoxicity (MTT / SRB Assays) synthesis->viability Initial Screening ic50 IC50 Determination (Dose-Response Analysis) viability->ic50 Quantify Potency apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis Investigate Cell Death Mechanism cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle target Target Engagement (e.g., Kinase Inhibition Assay) ic50->target xenograft Murine Xenograft Model (Tumor Growth Inhibition) apoptosis->xenograft Confirm Efficacy in Living System toxicology Preliminary Toxicology xenograft->toxicology

Caption: General experimental workflow for anticancer assessment.[6]

Section 2: Foundational In Vitro Protocols

The initial phase of testing relies on robust, reproducible, and scalable in vitro cell-based assays. These experiments provide the first critical data on a compound's biological activity.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a gold standard for initial cytotoxicity screening due to its simplicity and reliability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel quinoline-3-carbonitrile compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Causality Insight: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a healthy baseline for drug treatment.

  • Compound Preparation and Treatment: Prepare a 2X serial dilution of the quinoline compounds in growth medium from a high concentration stock (e.g., 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Self-Validation):

    • Vehicle Control: Wells treated with medium containing the same percentage of DMSO used for the highest drug concentration (typically <0.5%). This validates that the solvent itself is not causing cytotoxicity.

    • Positive Control: Wells treated with a known anticancer drug (e.g., Doxorubicin or Cisplatin). This confirms the assay is responsive to cytotoxic agents.

    • Untreated Control: Wells containing only cells and fresh medium.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.[1]

  • MTT Addition: After incubation, carefully add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[1] During this time, formazan crystals will form in viable cells.

  • Solubilization: Aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.[1] A lower IC50 value indicates greater potency.[1]

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: Understanding how a compound affects cell cycle progression is crucial. Many anticancer drugs induce cell death by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from replicating.[2] Flow cytometry with propidium iodide (PI) staining is the standard method for this analysis. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Novel quinoline-3-carbonitrile compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Causality Insight: Fixation with ethanol permeabilizes the cell membrane, allowing the PI stain to enter and bind to DNA, while also preserving the cellular structure.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Trustworthiness: The inclusion of RNase A is critical. It degrades RNA, ensuring that PI only binds to DNA, which prevents false signals and provides an accurate measurement of DNA content.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of cell count versus fluorescence intensity. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates drug-induced cell cycle arrest.

Section 3: Mechanistic Insights and Target Validation

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3][7] A common target for quinoline-3-carbonitriles is the Epidermal Growth Factor Receptor (EGFR) and its downstream pathways like PI3K/mTOR.[5][8]

egfr_pathway cluster_0 Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound Quinoline-3-carbonitrile Compound Compound->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline compound.

Protocol: Caspase Activity Assay

Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[2] A hallmark of apoptosis is the activation of a family of proteases called caspases. A colorimetric assay for caspase-3 activity provides quantitative confirmation of apoptosis induction. The assay uses a peptide substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be measured by a spectrophotometer.

Materials:

  • 96-well plate

  • Treated cell lysates

  • Chilled cell lysis buffer

  • Protein quantification kit (e.g., BCA assay)

  • Reaction buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Microplate reader (absorbance at 405 nm)

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the quinoline compound to induce apoptosis. Lyse the cells using a chilled lysis buffer and incubate on ice.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.[1]

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.[1]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[1]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm.[1] An increase in absorbance compared to the control indicates higher caspase-3 activity and apoptosis induction.

Section 4: Data Presentation and In Vivo Evaluation

Quantitative Data Summary

The anticancer potency of novel compounds is best summarized by their IC50 values against a panel of cancer cell lines.[1] This allows for direct comparison of potency and selectivity.

Compound IDCancer TypeCell LineIC50 (µM) [±SD]Positive Control (Doxorubicin) IC50 (µM) [±SD]
Q3C-001 BreastMCF-72.5 [±0.3]0.8 [±0.1]
LungA5495.1 [±0.6]1.2 [±0.2]
ColonHCT1163.8 [±0.4]0.9 [±0.1]
Q3C-002 BreastMCF-70.9 [±0.1]0.8 [±0.1]
LungA5491.5 [±0.2]1.2 [±0.2]
ColonHCT1161.1 [±0.1]0.9 [±0.1]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol Outline: Murine Xenograft Model

Principle: While in vitro assays are essential, they do not fully recapitulate the complex tumor microenvironment. An in vivo model is required to evaluate a compound's efficacy in a living organism.[6] The most common preclinical model is the subcutaneous xenograft, where human cancer cells are implanted into immunodeficient mice.[9][10]

Workflow Overview:

  • Cell Culture and Animal Model: Human cancer cells (e.g., MGC-803 gastric cancer cells) are cultured and prepared for injection.[9] Immunodeficient mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[9]

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Dosing Regimen: The novel quinoline-3-carbonitrile compound is administered to the treatment group (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule. The control group receives the vehicle. A positive control group may be treated with a standard-of-care drug like Cisplatin or 5-Fluorouracil.[9]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting). The primary endpoint is Tumor Growth Inhibition (TGI). A significant reduction in tumor size in the treatment group compared to the control group indicates in vivo efficacy.[9][10]

References

  • The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Al-Ostath, A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 15(1), 103525.
  • Jose, J., & S, S. L. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 12-20.
  • Ghorab, M. M., et al. (2010). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. European Journal of Medicinal Chemistry, 45(9), 3677-3684.
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. (n.d.). Benchchem.
  • George, R. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235-31263.
  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133036.
  • Musso, L., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(15), 4732.
  • Zhang, S., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11883.
  • Chen, T., et al. (2020). Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. Journal of Cancer, 11(13), 3925–3937.
  • Sharma, P., & Kumar, V. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Research Journal of Pharmacy and Technology, 15(7), 3291-3296.
  • Zhang, S., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11883. Retrieved January 20, 2026, from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104.
  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 20(14), e202500279.
  • Efficacy of Quinoline-3-Carbonitrile Derivatives as Potent Enzyme Inhibitors: A Comparative Guide. (n.d.). Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.

I. Understanding the Synthetic Pathway: A Mechanistic Overview

The synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile typically proceeds through a multi-step process, often commencing with a Vilsmeier-Haack reaction to construct the quinoline core, followed by chlorination and cyanation. Each step presents unique challenges that can impact yield and purity.

Synthesis_Pathway A N-(4-fluorophenyl)acetamide C 4-hydroxy-6-fluoroquinoline-3-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl3/DMF) B->C E 2,4-Dichloro-6-fluoroquinoline-3-carbaldehyde C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E G 2,4-Dichloro-6-fluoroquinoline-3-carboxaldehyde oxime E->G Oximation F Hydroxylamine F->G I 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile G->I Dehydration H Dehydrating Agent (e.g., SOCl2) H->I

Caption: General synthetic workflow for 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Vilsmeier-Haack Reaction Stage

Question 1: Why is the yield of my 4-hydroxy-6-fluoroquinoline-3-carbaldehyde consistently low?

Answer: Low yields in the Vilsmeier-Haack cyclization of N-(4-fluorophenyl)acetamide are often attributed to the electron-withdrawing nature of the fluorine substituent. This deactivates the aromatic ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent.[1]

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is often necessary to drive the reaction to completion. A molar ratio of POCl₃ to N-(4-fluorophenyl)acetamide of at least 3:1 is a good starting point.[1]

  • Reaction Temperature and Time: While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent cyclization may require elevated temperatures (e.g., 70-90 °C) and longer reaction times to overcome the deactivation by the fluorine atom.[2] Monitor the reaction progress by TLC to determine the optimal time.

  • Moisture Control: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: While DMF is a reactant, using an additional high-boiling inert solvent like 1,2-dichloroethane can sometimes improve reaction consistency, especially at a larger scale.

Question 2: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What are the likely side products?

Answer: The formation of multiple products can be due to incomplete reaction, side reactions of the Vilsmeier reagent, or the formation of isomers.

Potential Side Products and Mitigation:

  • Unreacted Starting Material: This is the most common "side product" if the reaction conditions are not optimal (see Question 1).

  • Polyformylated Species: Although less common with deactivated rings, excessive Vilsmeier reagent and high temperatures could potentially lead to di-formylation. Careful control of stoichiometry is key.

  • Isomeric Products: While the cyclization is generally regioselective, minor amounts of other isomers could form depending on the precise reaction conditions. Purification by column chromatography is usually effective in separating these.

Vilsmeier_Troubleshooting Start Low Yield in Vilsmeier-Haack Reaction Check1 Check Moisture Sensitivity Start->Check1 Action1 Ensure dry glassware and inert atmosphere Check1->Action1 Check2 Review Reagent Stoichiometry Action1->Check2 Action2 Increase POCl3:Substrate ratio (e.g., 3:1 or higher) Check2->Action2 Check3 Optimize Reaction Conditions Action2->Check3 Action3 Increase temperature (70-90°C) and reaction time Check3->Action3 Check4 Monitor Reaction Progress Action3->Check4 Action4 Use TLC to determine optimal reaction time Check4->Action4 End Improved Yield Action4->End

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.

Chlorination Stage

Question 3: My chlorination of 4-hydroxy-6-fluoroquinoline-3-carbaldehyde with POCl₃ is incomplete or results in a complex mixture. What is going wrong?

Answer: The chlorination of 4-hydroxyquinolines to their 4-chloro counterparts can be challenging. Incomplete reactions or the formation of byproducts often arise from suboptimal reaction conditions or the presence of impurities. The reaction proceeds through phosphorylation of the hydroxyl group, followed by nucleophilic attack by chloride.[3]

Troubleshooting Steps:

  • Excess POCl₃: Ensure a sufficient excess of POCl₃ is used to act as both the reagent and the solvent.

  • Temperature and Reaction Time: The reaction typically requires heating at reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Addition of a Base: In some cases, the addition of a tertiary amine base like N,N-diethylaniline or pyridine can facilitate the reaction by scavenging the HCl generated.[4]

  • Work-up Procedure: The work-up is critical. The reaction mixture should be cooled and slowly quenched by pouring it onto crushed ice. Rapid or uncontrolled quenching can lead to the hydrolysis of the product back to the starting material or other side reactions. Neutralize the acidic solution carefully with a base like sodium bicarbonate or ammonia solution while keeping the temperature low.[4]

  • Presence of Water: Any water in the starting material or reaction setup will consume POCl₃ and can lead to incomplete reaction and the formation of phosphoric acid byproducts, which can complicate purification.

Question 4: I have a significant amount of a byproduct that is not my desired 2,4-dichloro product or the starting material. What could it be?

Answer: A common byproduct in the chlorination of 4-hydroxyquinolines is the formation of phosphorylated intermediates that are stable enough to be isolated if the reaction is not driven to completion.[3] Another possibility is the formation of "pseudo-dimers" arising from the reaction between a phosphorylated intermediate and the unreacted starting material.[3]

Mitigation Strategies:

  • Ensure Complete Reaction: Use the troubleshooting steps outlined in Question 3 to drive the reaction to completion.

  • Controlled Addition of Reagents: Adding the substrate to hot POCl₃ can sometimes minimize the formation of intermediates.

  • Purification: These byproducts can often be separated from the desired product by column chromatography.

Cyanation Stage

Question 5: The conversion of the 3-carbaldehyde to the 3-carbonitrile is giving me a low yield. What are the best conditions for this transformation?

Answer: The conversion of an aldehyde to a nitrile is a two-step process involving the formation of an oxime followed by dehydration. Each step needs to be optimized for a high overall yield.

Recommended Protocol:

  • Oximation: React the 2,4-Dichloro-6-fluoroquinoline-3-carbaldehyde with hydroxylamine hydrochloride in a solvent like ethanol or a mixture of ethanol and pyridine. The pyridine acts as a base to neutralize the HCl released. The reaction is typically carried out at room temperature or with gentle heating.

  • Dehydration: The resulting oxime can be dehydrated to the nitrile using various reagents. A common and effective method is to treat the oxime with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) or toluene.[5] Other dehydrating agents like acetic anhydride or phosphorus pentoxide can also be used.

Troubleshooting:

  • Incomplete Oximation: Ensure all the aldehyde has reacted by monitoring with TLC. If necessary, increase the amount of hydroxylamine hydrochloride and the reaction time.

  • Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during work-up. Maintain neutral or mildly acidic/basic conditions and avoid prolonged heating in the presence of water.

  • Side Reactions with Dehydrating Agent: Thionyl chloride is a strong reagent. Use it at low temperatures (e.g., 0 °C to room temperature) to avoid potential side reactions with the quinoline ring.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of DMF in the Vilsmeier-Haack reaction? A1: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent. This reagent is the active electrophile that attacks the electron-rich aromatic ring of the N-arylacetamide to initiate the formylation and subsequent cyclization.[6]

Q2: Can I use other chlorinating agents instead of POCl₃ for the chlorination of the 4-hydroxyquinoline? A2: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can also be used.[7] Thionyl chloride (SOCl₂) is generally less effective for the chlorination of 4-hydroxyquinolines.

Q3: How can I best purify the final product, 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile? A3: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or toluene/hexanes). If significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method.[8]

Q4: Are there any specific safety precautions I should take during this synthesis? A4: Yes. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier-Haack reaction can be exothermic, so controlled addition of reagents and cooling are necessary.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-6-fluoroquinoline-3-carbaldehyde
  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add N-(4-fluorophenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, remove the cooling bath and heat the reaction mixture to 80-90 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or 10% sodium hydroxide solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbaldehyde
  • In a round-bottom flask equipped with a reflux condenser and a drying tube, place 4-hydroxy-6-fluoroquinoline-3-carbaldehyde (1 equivalent).

  • Add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is neutral.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes).

Protocol 3: Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
  • Oximation:

    • Dissolve 2,4-Dichloro-6-fluoroquinoline-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.5 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, or until TLC shows complete conversion of the aldehyde.

    • Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude oxime.

  • Dehydration:

    • Dissolve the crude oxime in dry dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into ice-cold water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

V. Data Summary

StageCommon ProblemKey Parameter to ControlExpected Outcome
Vilsmeier-Haack Low YieldReagent Stoichiometry, TemperatureIncreased conversion of starting material
Chlorination Incomplete ReactionExcess POCl₃, Reaction TimeFull conversion to the dichloro product
Chlorination Product HydrolysisCareful Work-up at low temp.Minimized formation of 4-hydroxy impurity
Cyanation Low YieldDehydrating Agent, TemperatureEfficient conversion of oxime to nitrile

VI. References

  • Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 23(2), 444.

  • Ali, M. M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251-253.

  • Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27.

  • Choudhary, D., & Khokra, S. L. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 1833-1836.

  • Dolling, W. (2007). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Journal of Chemical Research, 2016(4), 239-246.

  • El-Sayed, M. A. A., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.

  • Fadda, A. A., et al. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 12(4), 336-357.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657.

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

  • Kumar, A., et al. (2011). Vilsmeier–Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 50B(3), 374-380.

  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.

  • Patil, S. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-193.

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

  • Rajput, A. P., & Rajput, S. S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Institutional Pharmacy and Life Sciences, 3(2), 1-21.

  • Sadek, K. U., et al. (2004). Synthesis of quinoline‐3‐carbonitrile derivatives. Journal of Heterocyclic Chemistry, 41(4), 567-571.

  • Sharma, S. D., et al. (2007). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. E-Journal of Chemistry, 4(4), 543-546.

  • Singh, P. P., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968.

  • Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and their analogs. Chemical Reviews, 104(5), 2433-2480.

  • Tekale, A. S., et al. (2015). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 2(6), 42-45.

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

  • Wang, M. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

  • Xu, F., et al. (2016). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Tetrahedron Letters, 57(47), 5262-5265.

  • Zhdankin, V. V. (2014). Hypervalent Halogen Compounds. John Wiley & Sons.

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.

  • El-Emary, T. I. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-597.

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 10. The Vilsmeier–Haack reaction with N-acyl-N-arylamines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

  • Naglaa, A. M. G. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate.

  • Khlebnikov, V. (2014, November 14). How should I proceed in Chlorination using POCl3? ResearchGate.

  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.

  • Sigma-Aldrich. 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid AldrichCPR.

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

  • PubMed. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.

  • PubMed. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.

  • PubMed. POCl3 chlorination of 4-quinazolones.

  • ResearchGate. POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles.

  • ResearchGate. NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. As a Senior Application Scientist, this guide is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to improve the yield and purity of your synthesis. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you to make informed decisions and overcome common experimental hurdles.

Introduction: The Synthetic Challenge

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is a key building block in the development of various pharmaceutical agents. Its synthesis, while achievable, often presents challenges related to yield, purity, and the handling of hazardous reagents. This guide will focus on a common and effective synthetic pathway, providing expert insights to navigate these complexities.

A plausible and efficient synthetic route commences with the Gould-Jacobs reaction, utilizing 4-fluoroaniline and a suitable malonic ester derivative to construct the quinoline core. This is followed by chlorination to introduce the chloro groups at the 2- and 4-positions. The introduction of the cyano group at the 3-position is a critical step that can be achieved through various methods, each with its own set of challenges.

Proposed Synthetic Pathway

The synthesis can be envisioned in the following key stages:

Synthetic_Pathway A 4-Fluoroaniline C Gould-Jacobs Reaction A->C B Diethyl 2-cyano-3-ethoxyacrylate (or similar) B->C D 2-Hydroxy-6-fluoroquinoline-3-carbonitrile C->D Cyclization E Chlorination (POCl3) D->E F 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile E->F Double Chlorination Troubleshooting_Chlorination Start Low Yield in Chlorination Check_POCl3 Check POCl₃ Quality and Excess Start->Check_POCl3 Check_Temp_Time Optimize Temperature and Time Start->Check_Temp_Time Check_Catalyst Consider Adding a Tertiary Amine Catalyst Start->Check_Catalyst Check_Workup Careful Work-up Procedure Start->Check_Workup Solution Improved Yield and Purity Check_POCl3->Solution Check_Temp_Time->Solution Check_Catalyst->Solution Check_Workup->Solution

Caption: Troubleshooting workflow for the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the best method to introduce the cyano group at the 3-position?

A1: The most direct approach is to start with a malonic ester derivative that already contains a cyano group, such as diethyl 2-cyano-3-ethoxyacrylate, in the Gould-Jacobs reaction. This incorporates the nitrile functionality from the beginning, avoiding a separate, potentially low-yielding, cyanation step.

Alternatively, if you have synthesized the 3-formyl derivative via a Vilsmeier-Haack reaction, the formyl group can be converted to a nitrile. A common method is to first form the oxime with hydroxylamine, followed by dehydration using reagents like acetic anhydride or thionyl chloride. [1] Q2: What are the best practices for purifying the final product, 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile?

A2: Purification of halogenated quinolines can be challenging due to their similar polarities to potential byproducts. A combination of techniques is often most effective:

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. [2]A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step to achieve high purity. [3][4]Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Q3: What are the critical safety precautions I should take during this synthesis?

A3: This synthesis involves several hazardous reagents and requires strict adherence to safety protocols:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water. [5][6][7][8][9]Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The quenching of POCl₃ is highly exothermic and should be done with extreme care.

  • Cyanides: If you are using a cyanation step involving reagents like sodium or potassium cyanide, be aware that they are highly toxic. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas. All manipulations should be performed in a fume hood, and appropriate waste disposal procedures must be followed.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-6-fluoroquinoline-3-carbonitrile (via Gould-Jacobs Reaction)
  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq) and diethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Heat the mixture to 120-140 °C for 2-3 hours. Monitor the reaction by TLC until the 4-fluoroaniline is consumed.

  • Add a high-boiling solvent such as diphenyl ether to the reaction mixture.

  • Heat the mixture to reflux (approximately 250 °C) for 1-2 hours. Monitor the cyclization by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Add hexanes to the cooled mixture to further precipitate the product.

  • Collect the solid by vacuum filtration and wash with hexanes to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 2-hydroxy-6-fluoroquinoline-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 10-15 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or pyridine (e.g., 0.1 eq).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • "Phosphorus Oxychloride - Safety D
  • "4-Fluoroaniline." Wikipedia.
  • "Gould-Jacobs Reaction." Organic Chemistry Portal.
  • "Gould-Jacobs Reaction." Wikipedia.
  • "Technical Support Center: Purification of Halogen
  • "Phosphorus Oxychloride." CAMEO Chemicals, NOAA.
  • "Phosphorus Oxychloride Safety D
  • "Phosphorus Oxychloride Safety D
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Request PDF.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Chlorination of 2-hydroxypydridines at 0.5 mole scale.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH.
  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC - NIH.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
  • "Recrystallization and Crystallization." University of California, Los Angeles.
  • Synthesis of 2‐chloro‐6‐fluoroquinoline‐3‐carbaldehyde (170) using...
  • How should I proceed in Chlorination using POCl3?

Sources

Troubleshooting

Technical Support Center: Navigating Side Reactions in the Friedländer Quinoline Synthesis

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions encountered during this versatile and widely used reaction. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your quinoline syntheses with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why is it a cornerstone in medicinal chemistry?

The Friedländer synthesis is a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone) to form a quinoline derivative.[1][2] First reported by Paul Friedländer in 1882, this method is prized for its efficiency and the directness with which it constructs the quinoline scaffold.[1] This bicyclic heterocycle is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.

Q2: I'm observing a significant amount of a sticky, high-molecular-weight byproduct that is difficult to separate from my desired quinoline. What is it and how can I prevent its formation?

This is a classic symptom of the self-condensation of your 2-aminoaryl aldehyde or ketone, a common side reaction, especially with the parent 2-aminobenzaldehyde.[3] This starting material is known to be unstable and can readily undergo self-condensation to form trimers and other polymeric materials.[3]

To mitigate this, consider the following:

  • Use Freshly Prepared or Purified Starting Material: The stability of 2-aminoaryl aldehydes and ketones can degrade upon storage. Using freshly prepared or purified material is crucial.

  • Control Reaction Temperature: Lowering the reaction temperature can often slow down the rate of self-condensation relative to the desired Friedländer reaction.

  • In Situ Generation: A highly effective strategy is the in situ reduction of a more stable 2-nitroarylcarbonyl precursor to the desired 2-aminoarylcarbonyl compound. This ensures that the concentration of the reactive amino-aldehyde or -ketone is kept low at any given time, thus minimizing self-condensation.[4]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

Issue 1: Low Yield Due to Aldol Condensation of the Ketone Reactant

Symptom: Your reaction mixture shows multiple spots on TLC, and you isolate a significant amount of an α,β-unsaturated ketone derived from the self-condensation of your ketone starting material. This is particularly prevalent under basic reaction conditions.[5]

Causality and Mechanism: The aldol condensation is a base-catalyzed reaction where the enolate of one ketone molecule acts as a nucleophile and attacks the carbonyl carbon of a second ketone molecule. Subsequent dehydration leads to the formation of a stable, conjugated α,β-unsaturated ketone. This side reaction consumes your ketone reactant, thereby reducing the yield of the desired quinoline product.

Mitigation Strategies:

  • Switch to Acidic Catalysis: The most straightforward solution is to switch from a base-catalyzed to an acid-catalyzed system.[5] Common acidic catalysts include p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA).[6] Acidic conditions do not favor the formation of the enolate concentrations required for efficient aldol condensation.

  • Use of an Imine Analog: An alternative approach is to use an imine analog of the 2-aminoaryl aldehyde or ketone. This modification can help to circumvent the conditions that promote aldol reactions.[7]

Workflow for Suppressing Aldol Condensation:

Aldol_Suppression Start Low Yield & Aldol Byproduct Observed Decision Reaction Condition? Start->Decision Base_Cat Base-Catalyzed Decision->Base_Cat Yes Acid_Cat Switch to Acid Catalyst (p-TsOH, TFA) Base_Cat->Acid_Cat Imine Use Imine Analog of 2-Aminoaryl Carbonyl Base_Cat->Imine End Improved Quinoline Yield Acid_Cat->End Imine->End

Caption: Troubleshooting workflow for aldol condensation.

Quantitative Comparison of Catalytic Conditions:

2-Aminoaryl CarbonylKetoneCatalystYield of Quinoline (%)Aldol ByproductReference
2-AminobenzaldehydeAcetoneKOH (Base)Low (not specified)Major Product[5]
2-AminobenzaldehydeAcetonep-TsOH (Acid)High (not specified)Minimized[5]

Note: Specific yield percentages are highly substrate-dependent. The table illustrates the general trend.

Issue 2: Formation of Regioisomers with Unsymmetrical Ketones

Symptom: When using an unsymmetrical ketone (e.g., 2-butanone), you obtain a mixture of two isomeric quinoline products, making purification difficult and reducing the yield of the desired isomer.

Causality and Mechanism: An unsymmetrical ketone can form two different enolates (or enamines under certain conditions), leading to nucleophilic attack from either the more substituted or the less substituted α-carbon. This results in the formation of two different regioisomeric quinoline products. The ratio of these products is often dependent on whether the reaction is under kinetic or thermodynamic control.[8]

Mitigation Strategies:

  • Catalyst Control for Kinetic Product: The use of cyclic secondary amine catalysts, such as pyrrolidine, can effectively direct the reaction to form the less substituted (kinetic) enamine intermediate, leading to the preferential formation of the 2-substituted quinoline.[9]

  • Reaction Conditions to Favor Thermodynamic Product: Higher reaction temperatures generally favor the formation of the more stable, thermodynamically favored enolate, which can lead to the more substituted quinoline isomer.[9]

  • Use of a Directing Group: A highly effective method for achieving excellent regioselectivity is to introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone. This sterically and electronically blocks one of the potential reaction sites.[7]

Workflow for Controlling Regioselectivity:

Regioselectivity_Control Start Mixture of Regioisomers Observed Decision Desired Isomer? Start->Decision Directing_Group Introduce Phosphoryl Directing Group Start->Directing_Group Kinetic Less Substituted (Kinetic) Decision->Kinetic Yes Thermodynamic More Substituted (Thermodynamic) Decision->Thermodynamic No Pyrrolidine_Cat Use Pyrrolidine Catalyst Kinetic->Pyrrolidine_Cat High_Temp Increase Reaction Temperature Thermodynamic->High_Temp End_Kinetic Predominantly 2-Substituted Quinoline Pyrrolidine_Cat->End_Kinetic End_Thermo Predominantly 2,3-Disubstituted Quinoline High_Temp->End_Thermo End_Single Single Regioisomer Directing_Group->End_Single Aldol_Mechanism cluster_0 Base-Catalyzed Aldol Condensation Ketone1 Ketone Enolate Enolate Ketone1->Enolate Base Ketone2 Another Ketone Molecule Enolate->Ketone2 Nucleophilic Attack Adduct Aldol Adduct Ketone2->Adduct Unsaturated_Ketone α,β-Unsaturated Ketone (Byproduct) Adduct->Unsaturated_Ketone -H₂O Self_Condensation cluster_1 Self-Condensation of 2-Aminobenzaldehyde Monomer1 2-Aminobenzaldehyde Monomer2 2-Aminobenzaldehyde Monomer1->Monomer2 Condensation Monomer3 2-Aminobenzaldehyde Monomer2->Monomer3 Further Condensation Trimer Trimeric and Polymeric Byproducts Monomer3->Trimer

Sources

Optimization

Technical Support Center: Optimization of Quinoline-3-Carbonitrile Synthesis

Welcome to the technical support center dedicated to the synthesis of quinoline-3-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of quinoline-3-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your reaction conditions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of quinoline-3-carbonitriles, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Q: I am experiencing very low or no yield of my desired quinoline-3-carbonitrile. What are the likely causes and how can I improve the outcome?

A: Low product yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Probable Causes & Solutions:

  • Inappropriate Catalyst: The choice of catalyst is critical and highly dependent on the specific reaction, such as the widely used Friedländer annulation or various multicomponent reactions (MCRs).[1][2]

    • Acid Catalysis: For the Friedländer synthesis, both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, scandium(III) triflate) are effective.[1][3] If one class is failing, consider screening catalysts from the other.

    • Base Catalysis: In some cases, particularly with more reactive substrates, base catalysts like potassium hydroxide, sodium hydroxide, or piperidine can be employed.[1][4]

    • Heterogeneous Catalysts: For improved reusability and easier work-up, consider solid acid catalysts or nanocatalysts.[5][6] For instance, bleaching earth clay has been shown to be effective in certain MCRs for quinoline-3-carbonitrile synthesis.[5]

  • Suboptimal Reaction Temperature: Temperature plays a pivotal role. Excessive heat can lead to decomposition and the formation of tar-like side products, while insufficient heat will result in an incomplete reaction.[7][8]

    • Optimization: Systematically screen a range of temperatures. For many syntheses, refluxing in a suitable solvent is a good starting point.[9][10]

  • Poor Substrate Reactivity: The electronic properties of your starting materials, such as 2-aminoaryl ketones/aldehydes and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), significantly influence reactivity.

    • Electron-Withdrawing vs. Donating Groups: Electron-withdrawing groups on the aniline or aldehyde can sometimes enhance the yield in certain multicomponent reactions.[5] Conversely, steric hindrance near the reactive sites can impede the reaction.[1]

  • Solvent Effects: The choice of solvent can dramatically impact reaction rates and yields by affecting reactant solubility and mediating catalyst activity.

    • Solvent Screening: A range of solvents should be considered, from polar protic (e.g., ethanol) to aprotic (e.g., DMF, DMSO), and even green solvents like PEG-400 or water.[5][9] In some cases, solvent-free conditions can be highly effective.[9][11]

Experimental Workflow for Yield Optimization:

Yield_Optimization Start Low/No Yield Observed Catalyst Screen Catalysts (Acidic, Basic, Heterogeneous) Start->Catalyst Temperature Optimize Temperature (e.g., RT, 60°C, Reflux) Catalyst->Temperature Solvent Evaluate Solvents (Polar, Aprotic, Green, Solvent-Free) Temperature->Solvent Analysis Analyze Results (TLC, LC-MS) Solvent->Analysis Analysis->Catalyst Re-evaluate Success Improved Yield Analysis->Success Optimized

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Formation of Significant Side Products/Tar

Q: My reaction is producing a dark, tarry mixture with multiple spots on the TLC plate. How can I minimize these side reactions?

A: Tar formation is a common issue, especially in reactions requiring harsh conditions like high temperatures or strong acids.[7]

Probable Causes & Solutions:

  • Self-Condensation of Carbonyl Compounds: The active methylene compound or the ketone reactant can undergo self-condensation (e.g., aldol condensation), particularly under basic conditions.[1][12]

    • Controlled Addition: Add the more reactive carbonyl compound slowly to the reaction mixture to maintain a low concentration.

    • Protecting Groups: In some cases, using an imine analog of the o-aminoaryl ketone can prevent unwanted side reactions.[12]

  • Polymerization: Harsh acidic conditions can lead to the polymerization of reactants and intermediates.[7]

    • Milder Catalysts: Switch to a milder acid catalyst or a heterogeneous catalyst that can be used in smaller quantities.

    • Temperature Control: Avoid excessive heating. Gradual and controlled heating is key.[3]

  • Oxidation/Decomposition: Some starting materials or intermediates may be sensitive to air or high temperatures.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[8]

Issue 3: Poor Regioselectivity

Q: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A: Achieving high regioselectivity with unsymmetrical ketones is a known challenge in quinoline synthesis.[2]

Probable Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The reaction conditions can favor either the kinetically or thermodynamically controlled product.

    • Temperature and Time: Lower temperatures and shorter reaction times may favor the kinetic product, formed from the deprotonation of the less sterically hindered α-carbon. Higher temperatures and longer reaction times can lead to the more stable thermodynamic product.

  • Catalyst Influence: The choice of catalyst can direct the reaction towards a specific isomer.

    • Amine Catalysts: Certain amine catalysts have been shown to improve regioselectivity in Friedländer-type reactions.[12]

  • Substrate Modification: Modifying one of the reactants can direct the cyclization.

    • Directing Groups: Introducing a phosphoryl group on one of the α-carbons of the ketone can effectively control the site of condensation.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinoline-3-carbonitriles?

A: The most prevalent methods include:

  • The Friedländer Annulation: This is a classical and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a nitrile, such as malononitrile.[4][13]

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials are increasingly popular due to their efficiency and atom economy.[5][14] A common MCR for quinoline-3-carbonitriles involves an aldehyde, an active methylene nitrile, a cyclic ketone, and an ammonium salt.[14][15]

Synthesis_Routes cluster_0 Friedländer Annulation cluster_1 Multicomponent Reaction (MCR) A 2-Aminoaryl Ketone P1 Quinoline-3-carbonitrile A->P1 B Malononitrile B->P1 C Aldehyde P2 Quinoline-3-carbonitrile C->P2 D Active Methylene Nitrile D->P2 E Cyclic Ketone E->P2 F Ammonium Acetate F->P2

Caption: Common synthetic pathways to quinoline-3-carbonitriles.

Q2: How do I choose the optimal solvent for my reaction?

A: Solvent selection is crucial and should be based on empirical testing. A good starting point is to consider the polarity of your reactants and the nature of the catalyst. Ethanol is a common and effective solvent for many quinoline syntheses.[9] Greener alternatives like PEG-400 and water are also gaining traction.[5] Some modern protocols even utilize solvent-free conditions, often coupled with microwave irradiation, which can lead to faster reactions and higher yields.[11]

Q3: What are the best practices for purifying crude quinoline-3-carbonitrile products?

A: The purification strategy depends on the nature of the impurities and the scale of the reaction.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. A solvent screen is necessary to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard method.[3]

  • Acid-Base Extraction: Since the quinoline nitrogen is basic, it can be protonated with an acid. This allows for separation from non-basic impurities by extraction. The quinoline can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.[16][17]

Data Summary: Reaction Condition Optimization

The following table provides a summary of typical reaction conditions and their impact on the yield of quinoline-3-carbonitriles, based on literature precedents.

ParameterCondition 1Condition 2Condition 3Condition 4Expected Outcome/Comment
Catalyst TriethylaminePiperidineBleaching Earth Clay (15 wt%)No CatalystHeterogeneous catalysts like bleaching earth clay can significantly outperform traditional bases, leading to higher yields.[5]
Yield (%) ~50%[5]~40%[5]>80%[5]No product[5]Catalyst is essential for this transformation.
Solvent TolueneEthanolPEG-400Solvent-freeGreen solvents like PEG-400 or ethanol often provide excellent yields. Solvent-free conditions can also be highly effective.[5][9][11]
Temperature Room Temp80°CReflux150°C (neat)Reaction often requires heating. Optimal temperature depends on the specific reactants and solvent.[4][8]

Experimental Protocols

Protocol 1: General Procedure for Bleaching Earth Clay Catalyzed Synthesis of Quinoline-3-carbonitriles [5]

  • In a round-bottom flask, combine the heterocyclic aldehyde (1 mmol), 2-cyanoacetohydrazide (1 mmol), and a substituted aniline (1 mmol) in PEG-400 (5 mL).

  • Add bleaching earth clay (15 wt%) to the mixture.

  • Stir the reaction mixture at 80°C and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask to precipitate the solid product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-3-carbonitrile.

Protocol 2: General Friedländer Annulation Procedure [1][4]

  • To a solution of the 2-aminoaryl ketone (1 equiv.) in a suitable solvent (e.g., ethanol), add the active methylene nitrile (e.g., malononitrile, 1.1 equiv.).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 equiv.) or an acid (e.g., p-TsOH, 0.1 equiv.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH.
  • One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. (2023). IOSR Journal.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
  • Overcoming challenges in the synthesis of substituted quinolines. (n.d.). Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). Benchchem.
  • Troubleshooting low yield in Friedländer quinoline synthesis. (n.d.). Benchchem.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal.
  • Optimization of reaction conditions for preparation of 3a. (2021). ResearchGate.
  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.
  • Optimizing reaction conditions for quinolinone synthesis. (n.d.). Benchchem.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.). ResearchGate.
  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (n.d.). PubMed.
  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. (n.d.). ResearchGate.
  • Purification of Quinoline. (n.d.). Chempedia - LookChem.
  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (2024). NIH.

Sources

Troubleshooting

Technical Support Center: Mastering Regioselectivity in Substituted Quinoline Synthesis

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the synthesis of substituted quinolines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your synthetic strategies.

Introduction: The Challenge of Regioselectivity in Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Its synthesis, while achievable through various classical methods, often presents a significant hurdle: controlling the regioselectivity. When employing unsymmetrical starting materials in reactions like the Friedländer, Combes, or Doebner-von Miller syntheses, the formation of multiple regioisomers is a common outcome.[3] This not only complicates purification but also reduces the yield of the desired product.[3]

This guide will delve into the nuances of several key quinoline syntheses, providing you with the technical insights to manipulate reaction conditions and substrate characteristics to favor the formation of your target regioisomer. The regioselectivity of these reactions is primarily governed by a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[3]

Friedländer Synthesis: Navigating the Ambiguity of Unsymmetrical Ketones

The Friedländer synthesis, a reaction of a 2-aminoaryl aldehyde or ketone with a ketone bearing an α-methylene group, is a powerful tool for quinoline construction.[4] However, when an unsymmetrical ketone is used, the potential for two different enolate intermediates can lead to a mixture of regioisomeric quinolines.[5]

Frequently Asked Questions (FAQs): Friedländer Synthesis

Q1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I steer the reaction to favor a single isomer?

A1: The formation of regioisomers in the Friedländer synthesis is a direct consequence of the two possible enolates that can form from an unsymmetrical ketone.[5] The key to controlling regioselectivity lies in influencing which enolate is preferentially formed and reacts. The choice of catalyst is a primary factor in dictating the reaction pathway.[5]

Q2: What is the mechanistic basis for catalyst control in the Friedländer synthesis?

A2: Different catalysts operate through distinct mechanisms. Acid catalysts typically favor the formation of the more substituted (thermodynamic) enolate, while specific amine catalysts can direct the reaction towards the less substituted (kinetic) enolate.[5] Ionic liquids can also serve as both the solvent and promoter, often leading to high regioselectivity.[5]

Troubleshooting Guide: Friedländer Synthesis

Problem: Poor regioselectivity with standard acid or base catalysis.

Solution 1: Employ Amine Catalysis for Kinetic Control.

  • Causality: Amine catalysts, such as pyrrolidine and its derivatives, react with the ketone to form an enamine intermediate. With unsymmetrical ketones, two isomeric enamines can form. Sterically hindered cyclic secondary amines favor the formation of the less substituted (kinetic) enamine, which then reacts with the 2-aminoaryl aldehyde to yield the 2-substituted quinoline as the major product.[5]

  • Protocol: To a solution of the o-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (e.g., pyrrolidine, 0.2 equiv) in a suitable solvent like toluene at 100 °C, add the unsymmetrical methyl ketone (1.5 equiv) dropwise over 1 hour. Monitor the reaction by TLC or HPLC.[5]

Quantitative Data: Effect of Amine Catalysts on Regioselectivity [5]

CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)
Pyrrolidine10085:15
Piperidine10070:30
TABO*10096:4

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Solution 2: Utilize Ionic Liquids for Enhanced Selectivity.

  • Causality: Room-temperature ionic liquids (ILs) can act as both the solvent and promoter, often leading to high regioselectivity without the need for an additional catalyst.[5] They can also simplify product isolation as they are non-volatile and often recyclable.[5]

  • Protocol: Combine the 2-aminoaryl ketone (1 mmol) and the unsymmetrical ketone (1.2 mmol) in an ionic liquid (e.g., [Hbim]BF₄, 2 mL) in a round-bottom flask and heat as required.[5]

Solution 3: Optimize Reaction Temperature and Addition Rate.

  • Causality: Higher temperatures can sometimes favor the thermodynamic product. Conversely, the slow addition of the unsymmetrical ketone can maintain its low concentration, which can favor the formation of the kinetic enamine and thus improve the regioselectivity towards the 2-substituted quinoline.[6]

Solution 4: Introduce a Directing Group.

  • Causality: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can physically block one reaction pathway, leading to the formation of a single product.

Experimental Workflow: Amine-Catalyzed Regioselective Friedländer Synthesis

Friedlander_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Combine o-aminoaryl aldehyde and amine catalyst in solvent add_ketone Add unsymmetrical ketone dropwise start->add_ketone e.g., Toluene, 100°C heat Heat and stir at specified temperature add_ketone->heat monitor Monitor progress by TLC/HPLC heat->monitor cool Cool to room temperature monitor->cool Upon completion concentrate Remove solvent under reduced pressure cool->concentrate analyze Analyze regioisomeric ratio by NMR/GC concentrate->analyze Combes_Troubleshooting start Undesired Regioisomer in Combes Synthesis substituent_mod Can substituents be modified? start->substituent_mod yes_sub Yes substituent_mod->yes_sub no_sub No substituent_mod->no_sub modify_diketone Increase steric bulk on diketone to favor less hindered product. yes_sub->modify_diketone modify_aniline Alter electronic nature of aniline substituent. yes_sub->modify_aniline catalyst_cond Explore alternative catalysts and conditions. no_sub->catalyst_cond ppa_ppe Try PPA/alcohol (PPE) mixture instead of H₂SO₄. catalyst_cond->ppa_ppe

Caption: Decision-making for Combes synthesis regioselectivity.

Doebner-von Miller Reaction: Directing the Cyclization Pathway

The Doebner-von Miller reaction, an acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds, is a versatile method for quinoline synthesis. T[7]he regioselectivity of this reaction is highly dependent on the reaction mechanism that predominates.

Frequently Asked Questions (FAQs): Doebner-von Miller Reaction

Q1: What are the competing mechanistic pathways in the Doebner-von Miller reaction and how do they affect regioselectivity?

A1: Two primary pathways are considered. A 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation, generally leads to 2-substituted quinolines. A[8]lternatively, a 1,2-addition to the carbonyl group to form a Schiff base, which then undergoes intramolecular electrophilic cyclization, can lead to 4-substituted quinolines. The choice of reactants and reaction conditions dictates the dominant pathway.

[8]Q2: How can I favor the formation of a 4-substituted quinoline?

A2: To reverse the typical regioselectivity and favor the 4-substituted product, a key modification is to use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA) as both the catalyst and solvent. T[8][9]his promotes the 1,2-addition mechanism.

[8][9]#### Troubleshooting Guide: Doebner-von Miller Reaction

Problem: The reaction predominantly yields the 2-substituted quinoline, but the 4-substituted isomer is desired.

Solution: Employ γ-Aryl-β,γ-unsaturated α-Ketoesters with TFA.

  • Causality: The use of γ-aryl-β,γ-unsaturated α-ketoesters in refluxing TFA favors the 1,2-addition of the aniline to the carbonyl group, leading to a Schiff's base intermediate that cyclizes to form the 2-carboxy-4-arylquinoline. T[9]his represents a reversal of the standard regiochemistry. *[9] Protocol: To a solution of the aniline (1.0 equiv) in trifluoroacetic acid (TFA), add the γ-aryl-β,γ-unsaturated α-ketoester (1.2-1.5 equiv). Reflux the mixture and monitor the reaction by TLC.

Problem: Low yield of the desired quinoline.

Solution 1: Mitigate Polymerization of the Carbonyl Compound.

  • Causality: α,β-Unsaturated carbonyl compounds are susceptible to acid-catalyzed polymerization, which reduces the yield. *[8] Mitigation: Consider using a biphasic reaction medium to sequester the carbonyl compound in an organic phase. Alternatively, add the carbonyl compound slowly and in portions to the reaction mixture.

[8]Solution 2: Optimize Reaction Conditions.

  • Causality: Harsh conditions (high temperatures, concentrated strong acids) can lead to degradation.

  • Optimization: Start with milder conditions and gradually increase the temperature and/or acid concentration.

Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures

The reaction of anilines with β-ketoesters can lead to two different quinoline products depending on the reaction conditions, a phenomenon central to the Conrad-Limpach and Knorr syntheses. T[10]his temperature-dependent regioselectivity is a classic example of kinetic versus thermodynamic control.

[11]#### Frequently Asked Questions (FAQs): Conrad-Limpach-Knorr Synthesis

Q1: What is the difference between the Conrad-Limpach and Knorr products, and how is their formation controlled?

A1: The Conrad-Limpach synthesis, typically conducted at lower temperatures (e.g., room temperature), results in the formation of 4-hydroxyquinolines. T[10][12]his is the kinetic product, arising from the aniline attacking the more reactive keto group of the β-ketoester. T[10][11]he Knorr synthesis, which occurs at higher temperatures (around 140 °C), yields 2-hydroxyquinolines. T[10][11]his is the thermodynamic product, resulting from the aniline attacking the less reactive ester group to form a more stable β-keto anilide intermediate.

[10][11]Q2: Why does temperature have such a dramatic effect on the regioselectivity?

A2: At lower temperatures, the reaction is under kinetic control, and the product that is formed faster (attack at the keto group) predominates. A[11]t higher temperatures, the reaction becomes reversible. The initial attack at the keto group can revert, allowing the system to reach thermodynamic equilibrium, which favors the more stable Knorr product formed from attack at the ester group.

[11]#### Troubleshooting Guide: Conrad-Limpach-Knorr Synthesis

Problem: The desired 4-hydroxyquinoline (Conrad-Limpach product) is contaminated with the 2-hydroxyquinoline (Knorr product).

Solution: Maintain Lower Reaction Temperatures.

  • Causality: The formation of the Knorr product is favored at higher temperatures. To selectively obtain the Conrad-Limpach product, it is crucial to keep the initial condensation reaction at or near room temperature.

  • Protocol: Ensure that the reaction of the aniline and β-ketoester is performed without external heating. Monitor the reaction temperature to prevent exothermic processes from elevating it.

Problem: Low yields in the cyclization step of the Conrad-Limpach synthesis.

Solution: Use a High-Boiling Point Inert Solvent.

  • Causality: The cyclization of the intermediate Schiff base in the Conrad-Limpach synthesis often requires high temperatures (around 250 °C). P[10]erforming this step without a solvent can lead to moderate yields. *[10] Protocol: Use an inert, high-boiling solvent such as mineral oil for the cyclization step to ensure a consistent high temperature and improve yields.

[10]---

Gould-Jacobs Reaction: Regioselectivity with Substituted Anilines

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from the reaction of an aniline with an alkoxy methylenemalonic ester or an acyl malonic ester. T[1]he regioselectivity of the cyclization step is influenced by the substituents on the aniline ring.

Frequently Asked Questions (FAQs): Gould-Jacobs Reaction

Q1: How do substituents on the aniline ring affect the regioselectivity of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. The cyclization step is an intramolecular electrophilic aromatic substitution, and the position of cyclization is directed by the electronic nature of the substituents on the aniline ring.

Q2: Can the Gould-Jacobs reaction be used to synthesize a variety of substituted quinolines?

A2: Yes, the Gould-Jacobs reaction is a valuable tool for accessing a range of 4-hydroxyquinoline derivatives. For example, it is used in the synthesis of 4,7-dichloroquinoline and the nonsteroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine.

[1]#### Troubleshooting Guide: Gould-Jacobs Reaction

Problem: Low yield in the cyclization step.

Solution: Ensure Sufficiently High Temperature.

  • Causality: The benzannulation step in the Gould-Jacobs reaction typically requires heat to proceed efficiently. *[1] Protocol: The reaction is often carried out by heating the intermediate anilidomethylenemalonic ester in a high-boiling solvent or neat at high temperatures. Microwave heating can also be an effective method to improve yields and shorten reaction times.

[13]Problem: Difficulty with the final decarboxylation step.

Solution: Ensure Complete Saponification and Use Heat.

  • Causality: The 4-hydroxy-3-carboalkoxyquinoline intermediate must first be saponified to the corresponding carboxylic acid before it can be decarboxylated. *[1] Protocol: Treat the ester with a base such as sodium hydroxide to ensure complete hydrolysis to the carboxylic acid. Subsequent heating will then effect the decarboxylation to the final 4-hydroxyquinoline product.

[1]

General Mechanism: Gould-Jacobs Reaction

Gould_Jacobs_Mechanism Aniline Aniline CondensationProduct Anilidomethylenemalonic Ester Aniline->CondensationProduct MalonicEster Alkoxy Methylenemalonic Ester MalonicEster->CondensationProduct CyclizationProduct 4-Hydroxy-3-carboalkoxyquinoline CondensationProduct->CyclizationProduct Heat (Cyclization) SaponificationProduct Carboxylic Acid CyclizationProduct->SaponificationProduct Base (Saponification) FinalProduct 4-Hydroxyquinoline SaponificationProduct->FinalProduct Heat (Decarboxylation)

Caption: Key stages of the Gould-Jacobs reaction.

References

  • Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis. Benchchem.

  • Combes quinoline synthesis. Wikipedia.

  • Conrad–Limpach synthesis. Wikipedia.

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube.

  • Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis. Benchchem.

  • Gould–Jacobs reaction. Wikipedia.

  • Gould–Jacobs reaction | Request PDF. ResearchGate.

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Scribd.

  • Conrad-Limpach Reaction.

  • Doebner–Miller reaction. Wikipedia.

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.

  • Improving the regioselectivity of the Doebner-Miller reaction. Benchchem.

  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Benchchem.

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.

  • Regioselectivity of Friedländer Quinoline Syntheses. Scilit.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

  • Friedländer synthesis. Wikipedia.

  • Combes Quinoline Synthesis.

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.

  • Combes Quinoline Synthesis.

  • Regioselective synthesis of trifluoromethyl substituted quinolines from trifluoroacetyl acetylenes. Semantic Scholar.

  • Reactions of Aniline. Chemistry Steps.

Sources

Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

Welcome to the technical support guide for the synthesis and purification of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges. The synthesis of this highly functionalized quinoline, a valuable building block in medicinal chemistry, often involves aggressive reagents like phosphorus oxychloride (POCl₃), leading to a variety of potential byproducts.[1][2] This guide provides logical, field-tested strategies to identify, remove, and prevent these impurities, ensuring the high purity required for subsequent applications.

Section 1: Understanding the Synthesis and Potential Byproducts

The synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile typically proceeds via a cyclization-chlorination-dehydration cascade. A common route involves the reaction of an N-substituted-4-fluoroaniline derivative with a malonic acid equivalent in the presence of phosphorus oxychloride (POCl₃) and a tertiary amine or DMF.[3] POCl₃ serves multiple roles: as a chlorinating agent, a dehydrating agent to form the nitrile, and a catalyst for the cyclization.[4][5]

This one-pot approach, while efficient, can generate a complex mixture of byproducts. Understanding their origin is the first step toward effective removal.

Visualizing the Reaction and Byproduct Formation

cluster_byproducts Byproduct Formation Pathways SM Starting Materials (e.g., 4-Fluoroaniline derivative, Malonamide derivative) Reaction Reaction Mixture (Cyclization, Chlorination, Dehydration) SM->Reaction Reagents POCl₃ / DMF (Vilsmeier Reagent) Reagents->Reaction Crude Crude Product Reaction->Crude Quenching & Aqueous Work-up BP1 Unreacted Starting Materials Reaction->BP1 Incomplete Reaction BP2 Partially Chlorinated Intermediates (e.g., Hydroxy-quinolines) Reaction->BP2 Incomplete Chlorination BP5 Polymeric Tar Reaction->BP5 High Temperature Pure Pure Product (C₁₀H₃Cl₂FN₂) Crude->Pure Purification (Chromatography, Recrystallization) BP3 Hydrolyzed Byproducts (-CONH₂, -COOH) Crude->BP3 Harsh Work-up (pH/Temp) BP4 Phosphorus-based Impurities (e.g., Phosphoric Acids) Crude->BP4 POCl₃ Hydrolysis

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

As a Senior Application Scientist, I have seen many promising pharmaceutical intermediates move from bench-scale discovery to pilot-plant production. The synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, a crit...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I have seen many promising pharmaceutical intermediates move from bench-scale discovery to pilot-plant production. The synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, a critical scaffold in medicinal chemistry, is a journey that requires not just a robust protocol but also a deep understanding of the underlying chemical principles and potential pitfalls. This guide is structured to provide direct, field-tested answers to the challenges you may encounter, ensuring your scale-up process is logical, safe, and efficient.

Core Synthesis Overview: The Vilsmeier-Haack Approach

The most common and scalable route to the 2,4-dichloroquinoline core involves a Vilsmeier-Haack cyclization reaction. This classic method utilizes the electrophilic Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to react with an activated aromatic precursor.[1] In this case, the logical starting material is N-(4-fluorophenyl)acetamide.

The reaction proceeds in two key stages:

  • Vilsmeier-Haack Cyclization: The N-(4-fluorophenyl)acetamide undergoes a double formylation and subsequent intramolecular cyclization, driven by the potent electrophilicity of the Vilsmeier reagent. This one-pot process directly yields the chlorinated quinoline ring system, forming an intermediate aldehyde.

  • Nitrile Formation: The resulting 2,4-dichloro-6-fluoroquinoline-3-carbaldehyde is then converted to the target carbonitrile. This is a standard functional group transformation, typically achieved via an oxime intermediate followed by dehydration.

This two-stage approach is advantageous for scale-up because it avoids the direct handling of more complex or unstable precursors and builds the core structure from readily available starting materials.

Overall Synthetic Workflow

The diagram below outlines the high-level workflow from the starting acetanilide to the final carbonitrile product.

G cluster_0 Stage 1: Vilsmeier-Haack Cyclization cluster_1 Stage 2: Nitrile Formation A N-(4-fluorophenyl)acetamide B Vilsmeier Reagent Formation (POCl₃ + DMF) C Cyclization & Chlorination (Heat) B->C Reaction D Quench & Isolation C->D Work-up E Intermediate: 2,4-dichloro-6-fluoroquinoline -3-carbaldehyde D->E Purification F Oxime Formation (Hydroxylamine HCl) E->F Reaction G Dehydration (e.g., Acetic Anhydride) F->G Reaction H Final Product: 2,4-Dichloro-6-fluoroquinoline -3-carbonitrile G->H Purification

Caption: High-level workflow for the two-stage synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Optimization is necessary when changing scales.

Stage 1: Synthesis of 2,4-dichloro-6-fluoroquinoline-3-carbaldehyde
  • Vilsmeier Reagent Preparation: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge N,N-dimethylformamide (DMF, 4.0 eq.). Cool the reactor to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) subsurface to the DMF, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is highly exothermic.[2]

  • Once the addition is complete, stir the resulting chloroiminium salt solution for 30-60 minutes at 5-10 °C.

  • Cyclization: Add N-(4-fluorophenyl)acetamide (1.0 eq.) portion-wise to the reactor, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, slowly heat the reaction mixture to 85-95 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated area, prepare a vessel with crushed ice (10-15 parts by weight relative to the reaction mixture).

  • CRITICAL STEP: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is extremely exothermic and will release HCl gas.[3][4]

  • Neutralize the resulting slurry to pH 7-8 with a cold aqueous solution of sodium hydroxide or sodium carbonate.

  • Filter the precipitated crude solid. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The material can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

Stage 2: Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
  • Oxime Formation: Suspend the crude 2,4-dichloro-6-fluoroquinoline-3-carbaldehyde (1.0 eq.) in ethanol. Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Heat the mixture to reflux and stir for 1-2 hours, monitoring the disappearance of the aldehyde by TLC/LC-MS.

  • Dehydration & Isolation: Cool the mixture. The intermediate oxime may precipitate. Add acetic anhydride (2.0 eq.) and heat to reflux for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Purify the final product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization to yield 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile as a solid.[5]

Troubleshooting Guide (Q&A Format)

Question 1: My Stage 1 reaction yield is very low, or I've recovered mostly starting material. What went wrong?

Answer: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.

  • Plausible Cause A: Deactivated Vilsmeier Reagent. Phosphorus oxychloride is extremely sensitive to moisture.[6] Any water in your DMF or reactor will rapidly decompose the POCl₃ and the Vilsmeier reagent, halting the reaction.

    • Self-Validating Solution: Always use freshly opened or anhydrous grade DMF and ensure your reactor is scrupulously dry. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon). Before scaling up, you can test your reagents by running a small-scale reaction that is known to work.

  • Plausible Cause B: Insufficient Thermal Energy. The Vilsmeier-Haack cyclization requires a significant activation energy.[7] If the temperature is too low or the reaction time too short, the conversion will be incomplete.

    • Self-Validating Solution: Ensure your heating system is calibrated and the internal reaction temperature reaches the target of 85-95 °C. Monitor the reaction by an appropriate method (TLC, LC-MS) and do not stop the reaction based on time alone. Extend the reaction time if conversion is slow.

Question 2: The reaction mixture turned into a dark, intractable tar during heating. Is it salvageable?

Answer: This typically indicates decomposition due to excessive temperature, a critical issue during scale-up.

  • Plausible Cause: Poor Heat Dissipation. The Vilsmeier-Haack reaction can have a secondary exotherm upon heating after the initial reagent formation. On a larger scale, inefficient stirring or inadequate cooling can create localized hot spots, leading to polymerization and decomposition.

    • Self-Validating Solution: For pilot-scale reactors, use a jacketed system with a thermal control unit. Ensure the stirrer is appropriately sized and shaped to provide good agitation throughout the vessel volume. The heating ramp should be slow and controlled, carefully monitoring the internal temperature. If you observe a sudden, unexpected temperature spike, it's a sign of poor heat transfer that must be addressed before the next run. The material is likely not salvageable and a controlled shutdown and quench is the safest option.

Question 3: My final product is difficult to purify and contains persistent impurities, possibly isomers. How can I improve its purity?

Answer: Isomeric impurities can arise if the initial cyclization is not perfectly regioselective.[8] Purification strategy is key.

  • Plausible Cause: Isomer Formation & Side Products. While the fluorine at the para-position strongly directs the cyclization, minor isomers or related byproducts can still form under harsh conditions.

    • Self-Validating Solution: First, confirm the identity of the impurities using LC-MS and NMR. The choice between recrystallization and chromatography depends on the nature of the impurities. Recrystallization is excellent for removing small amounts of highly dissimilar impurities and is often more scalable. Column chromatography is superior for separating structurally similar isomers but can be costly and time-consuming at scale.[5]

Table 1: Comparison of Purification Techniques
Purification MethodTarget ImpuritiesTypical Solvents/Mobile PhasesAchievable PurityScalability Notes
Recrystallization Polar by-products, starting materialsEthanol/Water, Isopropanol, Acetonitrile>98% (if impurities have different solubility)Highly scalable, cost-effective. Requires significant solubility difference.
Column Chromatography Isomers, non-polar impuritiesSilica Gel with Ethyl Acetate/Hexane Gradient>99%Can be expensive and generate significant solvent waste at scale.
Trituration/Slurry Minor, loosely bound impuritiesHeptane, Diethyl Ether>95% (as a pre-purification step)Good for removing residual solvents and minor impurities before a final polishing step.

Scaling-Up FAQs

Q1: What are the most critical safety hazards I should be aware of when moving from a 1L flask to a 50L reactor?

A: The two primary hazards are the properties of Phosphorus Oxychloride (POCl₃) and the exotherm of the Vilsmeier reagent formation .

  • POCl₃ Hazards: It is highly toxic if inhaled, causes severe skin and eye burns, and reacts violently with water to produce toxic and corrosive fumes of HCl and phosphoric acid.[3][9][10] All transfers must be done in a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. An emergency shower and eyewash must be immediately accessible.

  • Exotherm Control: The reaction between POCl₃ and DMF is rapid and highly exothermic. In a 1L flask, a simple ice bath can manage the heat. In a 50L reactor, this is insufficient. A failure to control this exotherm can lead to a runaway reaction, boiling the solvent and causing a dangerous pressure buildup. A jacketed reactor with a recirculating chiller is mandatory. Subsurface addition of the POCl₃ is recommended to ensure it reacts immediately and doesn't accumulate before reacting uncontrollably.

Q2: The quenching process is very violent. How can I perform this step safely at a multi-kilogram scale?

A: A "forward quench" (adding the reaction mixture to ice/water) is preferred over a "reverse quench" (adding water to the reactor).

  • Engineered Solution: Use a dedicated, stirred quench vessel that is large enough to accommodate the reaction mixture plus the ice and subsequent base for neutralization (at least 3-4 times the volume of the reaction mixture). The vessel should be made of corrosion-resistant material (glass-lined steel is ideal) and be located in a well-ventilated area to handle the HCl gas that evolves. The reaction mixture should be transferred slowly via a pump or pressure into the vigorously stirred ice slurry. Never add water directly to the hot reaction mixture in the primary reactor.

Q3: How is the 3-formyl group typically converted to the 3-carbonitrile? The literature mentions various methods.

A: While several methods exist, a robust and scalable two-step, one-pot process via the oxime is highly reliable. The reaction of the aldehyde with hydroxylamine hydrochloride forms the aldoxime. This intermediate is then dehydrated without isolation using a common dehydrating agent like acetic anhydride, thionyl chloride, or even POCl₃ itself. This avoids isolating the potentially sensitive oxime intermediate and simplifies the overall process. This transformation is well-documented for converting formylquinolines to cyanoquinolines.

Vilsmeier-Haack Mechanism

The mechanism below illustrates the formation of the Vilsmeier reagent and its subsequent reaction with the acetanilide to form the quinoline ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Cascade DMF DMF POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Electrophilic) POCl3->Vilsmeier + Attack1 Electrophilic Attack (Formylation) Vilsmeier->Attack1 Reacts with Anilide N-(4-fluorophenyl)acetamide Anilide->Attack1 Cyclize Intramolecular Cyclization Attack1->Cyclize Elim Dehydration & Aromatization Cyclize->Elim Product 2,4-dichloro-6-fluoroquinoline -3-carbaldehyde Elim->Product

Caption: Simplified mechanism of Vilsmeier-Haack quinoline synthesis.

References

  • Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem. This document provides an overview and experimental protocols for synthesizing quinolines using the Vilsmeier-Haack reaction. 1

  • Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. This paper describes the synthesis of 2-chloro-3-formylquinolines and their subsequent conversion to 3-cyanoquinolines.

  • Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction - PubMed. This study utilizes the Vilsmeier-Haack reaction to create versatile quinoline intermediates. 11

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. Research on the synthesis and biological activity of quinoline-3-carbonitrile derivatives. 12

  • 2-Amino-5-fluorobenzonitrile | CAS Number 61272-77-3 - Ossila. Details on 2-amino-5-fluorobenzonitrile as a precursor for heterocyclic compounds. 13

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. This paper provides a detailed experimental procedure for a Vilsmeier-Haack reaction, including reagent addition and temperature control. 2

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. This article describes the synthesis of substituted quinolines using the Vilsmeier reagent, noting reaction times and temperatures. 7

  • Synthesis of quinoline-3-carbonitrile derivatives - ResearchGate. A diagram illustrating the general synthesis of quinoline-3-carbonitrile derivatives. 14

  • Exploring the Synthesis and Applications of 2-Amino-5-fluorobenzonitrile - NINGBO INNO PHARMCHEM CO.,LTD. Overview of 2-amino-5-fluorobenzonitrile as a precursor in organic synthesis. 15

  • SAFETY DATA SHEET - Spectrum Chemical. Safety data sheet for Phosphorus Oxychloride detailing its reactivity with water and DMF. 6

  • The Role of 2-Amino-5-fluorobenzonitrile in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Discussion on the utility of 2-amino-5-fluorobenzonitrile in synthesizing pharmaceutical compounds. 16

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. Hazard summary from the New Jersey Department of Health, noting violent reaction with water. 3

  • Sigma-Aldrich - Safety Data Sheet. Safety data sheet for Phosphorus(V) oxychloride, noting it is fatal if inhaled and causes severe burns. 9

  • Phosphorus oxychloride | POCl3 | CID 24813 - PubChem. PubChem entry for Phosphorus oxychloride, including safety and reactivity information. 4

  • Phosphorus oxychloride - Lanxess. Product safety assessment for phosphorus oxychloride. 10

  • dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis - Benchchem. A guide to troubleshooting and purifying fluoroquinoline derivatives. 5

  • Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis - Benchchem. This document discusses the formation of regioisomers during the nitration of isoquinoline, a parallel concept to potential issues in quinoline synthesis. 8

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Halogenated Quinoline Synthesis

Welcome to our technical support center dedicated to the synthesis of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of prepari...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to the synthesis of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter in the lab.

Section 1: Addressing Low Yields and Tar Formation

Low product yield and the formation of intractable tars are among the most common frustrations in quinoline synthesis, particularly in classical named reactions conducted under harsh conditions.

Q1: My Skraup synthesis is producing very low yields and a significant amount of tar. What's causing this and how can I improve it?

A1: The Skraup synthesis, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and prone to producing tarry byproducts.[1][2] The harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates.[1]

Causality and Troubleshooting:

  • Moderating the Reaction: The primary cause of tar formation is an overly vigorous and uncontrolled exothermic reaction. To mitigate this, the use of a moderator is crucial. Ferrous sulfate (FeSO₄) is a common and effective choice to ensure a smoother reaction profile.[1][2] Boric acid can also be employed for this purpose.[1]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient stirring and external cooling is essential for managing the reaction temperature and preventing localized hotspots.[1]

  • Optimizing Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[1]

  • Purification Strategy: The crude product from a Skraup synthesis is often a black, tarry substance. An effective purification method is steam distillation followed by extraction to isolate the quinoline derivative from the tar.[1]

Q2: I'm experiencing significant polymerization in my Doebner-von Miller reaction. How can I minimize this side reaction?

A2: The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, is susceptible to acid-catalyzed polymerization of these starting materials, leading to low yields of the desired quinoline.[3][4]

Causality and Troubleshooting:

  • Slow Addition of Reagents: To control the exothermic nature of the reaction and minimize polymerization, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[3]

  • In Situ Generation: Preparing the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds (the Beyer method) can be an effective strategy to keep its concentration low and reduce polymerization.[5]

  • Two-Phase Reaction System: Employing a two-phase reaction system can help sequester the carbonyl compound in an organic phase, drastically reducing polymerization and increasing the yield.[3][4]

  • Catalyst Choice: The type and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be used.[3][5] Optimization of the catalyst is key to improving yields.

Parameter Recommendation for Doebner-von Miller Rationale
Reagent Addition Slow, dropwise addition of the carbonyl compoundMinimizes polymerization and controls exothermicity.[3]
Reaction System Consider a biphasic systemSequesters the carbonyl compound, reducing self-condensation.[4]
Catalyst Optimize type and concentration of acid catalystCan significantly impact reaction rate and selectivity.[3][5]

Section 2: Controlling Regioselectivity in Halogenation

Achieving the desired regioselectivity during the halogenation of a quinoline ring can be a significant challenge. The substitution pattern is influenced by the electronic properties of the quinoline core and the reaction conditions.

Q3: I'm attempting a direct electrophilic halogenation of a substituted quinoline and obtaining a mixture of isomers. How can I control the position of halogenation?

A3: In electrophilic aromatic substitution reactions, the benzene ring of the quinoline scaffold is generally more electron-rich and thus more reactive than the pyridine ring.[6] Substitution typically occurs at positions 5 and 8.[7] However, achieving high regioselectivity can be difficult and may lead to a mixture of products.[6]

Causality and Troubleshooting:

  • Understanding Electronic Effects: The position of electrophilic attack is governed by the stability of the resulting Wheland intermediate (sigma complex). The nitrogen atom in the pyridine ring is deactivating, directing electrophiles away from its own ring.

  • Directing Groups: A powerful strategy to control regioselectivity is the use of a directing group, often at the C8 position.[8] Groups like 8-aminoquinoline and its derivatives can chelate to a metal catalyst, directing functionalization to a specific site, most commonly the C5 position.[8][9][10]

  • Metal-Free, Regioselective Methods: Recent advances have established operationally simple, metal-free protocols for the regioselective halogenation of 8-substituted quinolines. For instance, using trihaloisocyanuric acid as a halogen source can provide exclusive C5-halogenated products in good to excellent yields.[9][10][11]

Workflow for Regioselective Halogenation

G cluster_start Starting Point cluster_problem Problem cluster_solutions Solutions cluster_outcomes Outcomes start Substituted Quinoline problem Poor Regioselectivity in Direct Halogenation start->problem dg Introduce a Directing Group (e.g., at C8) problem->dg Strategy 1 mf Employ Metal-Free Regioselective Methods problem->mf Strategy 2 outcome_dg Controlled Halogenation (e.g., at C5) dg->outcome_dg outcome_mf High Yield of a Single Regioisomer mf->outcome_mf G Quinoline Ring Wheland Intermediate Quinoline Ring->Wheland Intermediate + X+ Halogen (X-X) X-X Halogenated Quinoline Wheland Intermediate->Halogenated Quinoline -H+ Proton Loss (-H+) -H+

Sources

Troubleshooting

Technical Support Center: Purity Analysis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile by HPLC

Welcome to the technical support resource for the HPLC analysis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals. As Seni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the HPLC analysis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles and field-proven troubleshooting strategies to ensure the integrity and reliability of your analytical results.

Introduction to the Analyte and Its Challenges

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile (MW: 241.05 g/mol ) is a halogenated heterocyclic aromatic compound.[1] Its structure, featuring a basic quinoline nitrogen, chloro- and fluoro-substituents, and a nitrile group, presents specific challenges and opportunities in chromatographic method development. The basic nitrogen is prone to secondary interactions with silica-based columns, potentially causing peak tailing, while the aromatic core allows for unique selectivity on alternative stationary phases.[2][3] Accurate purity determination is critical as this compound is often a key intermediate in pharmaceutical synthesis, where even minor impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).

Part 1: Recommended Analytical HPLC Method

This section details a robust, validated starting method for the purity analysis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. The choices behind each parameter are explained to provide a foundational understanding.

Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • Buffer (Aqueous Phase): Prepare a 20 mM potassium phosphate buffer. Weigh the appropriate amount of monobasic potassium phosphate and dissolve in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. This low pH ensures the basic quinoline nitrogen is protonated, minimizing undesirable interactions with the column's stationary phase.[2][3]

    • Organic Phase: Use HPLC-grade acetonitrile (ACN).

    • Filter both phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates and prevent column clogging.[4]

    • Degas the mobile phase before use to prevent bubble formation in the pump and detector, which can cause baseline noise and pressure fluctuations.[5]

  • Sample Preparation:

    • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v). This ensures compatibility with the initial mobile phase conditions.

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection to remove any insoluble material.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared solutions into the HPLC system.

    • Monitor the separation at the specified UV wavelength. A Diode Array Detector (DAD) is recommended to check for peak purity and identify potential co-eluting impurities.

Optimized HPLC Method Parameters

All quantitative parameters for the method are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
HPLC System Standard HPLC with Quaternary Pump and DAD/UV DetectorProvides flexibility and robust performance for routine analysis.
Column C18, 4.6 x 150 mm, 3.5 µmA C18 column provides excellent hydrophobic retention for the aromatic quinoline structure. A high-purity, end-capped column is crucial to minimize silanol interactions.[6]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the system and suppresses ionization of residual silanols, leading to improved peak shape for the basic analyte.[2][7]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with good UV transparency and low viscosity.[5]
Elution Mode GradientA gradient elution is recommended for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time.
Gradient Program 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% BThis gradient provides a good starting point for separating compounds of varying polarity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 35 °CMaintaining a constant, slightly elevated temperature improves reproducibility and can enhance peak efficiency.[8]
Detection UV at 254 nmQuinoline structures typically exhibit strong absorbance at this wavelength. A DAD scan is advised to determine the optimal wavelength for maximum sensitivity.
Injection Volume 5 µLA small injection volume minimizes the risk of peak distortion due to mass overload or solvent effects.
Analytical Workflow Diagram

The following diagram outlines the complete process from sample receipt to final purity reporting.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard Weighing Dissolve Dissolution in Diluent Sample->Dissolve Filter_Sample Syringe Filtration (0.45 µm) Dissolve->Filter_Sample Equilibrate Column Equilibration Filter_Sample->Equilibrate Load Sample Inject Autosampler Injection Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect DAD/UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Acquire Data Purity Purity Calculation (% Area) Integrate->Purity Report Generate Report Purity->Report

Caption: HPLC Purity Analysis Workflow.

Part 2: Troubleshooting Guide (Q&A Format)

Even with a robust method, issues can arise. This section addresses the most common problems encountered during the analysis of quinoline-based compounds in a direct question-and-answer format.

Problem: My main peak is tailing severely (Asymmetry > 1.5). What's happening?

Answer: Peak tailing is the most common issue for basic compounds like quinolines.[3] It is almost always caused by secondary ionic interactions between the protonated analyte and deprotonated (ionized) residual silanol groups on the silica surface of the column.

Potential Causes & Solutions:

  • Inadequate Mobile Phase pH Control:

    • Explanation: If the mobile phase pH is not sufficiently low, a portion of the silanol groups (-Si-OH) will exist in their ionized form (-Si-O⁻), creating strong, unwanted retention sites for your positively charged analyte.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of your analyte. For most quinolines, a pH of 2.5-3.5 is effective. Verify your pH meter is calibrated and the buffer has sufficient capacity (typically 10-25 mM).[2][5]

  • Column Degradation or Poor Quality:

    • Explanation: Over time, especially at extreme pH values, the stationary phase can degrade, exposing more active silanol sites. Not all C18 columns are created equal; those with poor end-capping will exhibit more tailing.

    • Solution: Use a high-purity, fully end-capped column from a reputable manufacturer. If the column is old or has been used extensively, replace it. A damaged column inlet frit can also cause tailing; try reversing and flushing the column (if the manufacturer permits) or simply replace it.[3][9]

  • Analyte Interaction with Column Hardware:

    • Explanation: Less commonly, stainless steel components (like frits) can have active sites that interact with certain analytes.

    • Solution: Consider using a column with PEEK-lined hardware if the problem persists after addressing pH and column quality.

Problem: I'm not getting enough separation between my main peak and a critical impurity.

Answer: This is a selectivity issue. Selectivity in reversed-phase HPLC is influenced by the properties of the stationary phase, the organic modifier in the mobile phase, pH, and temperature.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition:

    • Explanation: Acetonitrile and methanol interact differently with analytes. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor. This difference can significantly alter the elution order and separation of closely related compounds.

    • Solution:

      • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol (or vice-versa). You may need to adjust the gradient profile.

      • Optimize Gradient Slope: A shallower gradient increases residence time on the column and can improve the resolution of closely eluting peaks.

  • Stationary Phase Not Ideal:

    • Explanation: A standard C18 phase separates primarily based on hydrophobicity. Your impurity may be too similar in hydrophobicity to the main compound for a C18 to resolve it effectively. Halogenated aromatic compounds are excellent candidates for alternative retention mechanisms.[10]

    • Solution: Switch to a column with a different selectivity.

      • Phenyl-Hexyl Phase: Offers π-π interactions with the aromatic quinoline ring, providing a different retention mechanism that can resolve compounds a C18 cannot.[8][11]

      • Pentafluorophenyl (PFP) Phase: This is an excellent choice for halogenated compounds and isomers, offering a combination of hydrophobic, aromatic, and dipole-dipole interactions.[8][10]

Problem: My retention times are drifting to earlier times with each injection.

Answer: Drifting retention times, especially to shorter times, often indicate a problem with the column or mobile phase that is changing over the course of the analytical sequence.[12]

Potential Causes & Solutions:

  • Insufficient Column Equilibration:

    • Explanation: After a steep gradient, the column requires sufficient time to return to the initial mobile phase conditions. If the re-equilibration time is too short, the column will be more non-polar at the start of the next run, causing compounds to elute earlier.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to flush the column with at least 10-15 column volumes of the starting mobile phase.

  • Mobile Phase pH Change:

    • Explanation: If using a volatile buffer or acid (like trifluoroacetic acid - TFA), its concentration can change over time due to evaporation, altering the pH and retention.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped when not in use. Phosphate buffers are non-volatile and provide more stable pH control.[13]

  • Column Overload/Contamination:

    • Explanation: If your sample contains strongly retained components, they can build up at the column head, altering the stationary phase chemistry and leading to retention shifts.

    • Solution: Use a guard column to protect the analytical column.[12] If contamination is suspected, develop a column washing procedure to be run periodically.

Troubleshooting Logic Diagram

This flowchart provides a systematic approach to diagnosing common HPLC issues.

Troubleshooting_Logic start Chromatographic Problem Observed peak_shape Is the peak shape poor? (Tailing, Fronting, Splitting) start->peak_shape resolution Is resolution inadequate? start->resolution No stability Are retention times unstable? start->stability No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting/Splitting peak_shape->fronting Fronting/ Splitting check_ph Check Mobile Phase pH (Is it pH < 4?) tailing->check_ph replace_col Replace Column (Use new, high-purity end-capped column) check_ph->replace_col No/Issue Persists reduce_conc Reduce Sample Concentration & Match Sample Solvent to Mobile Phase fronting->reduce_conc change_mobile Optimize Mobile Phase (Try MeOH vs. ACN, adjust gradient) resolution->change_mobile Yes change_column Change Column Selectivity (Try Phenyl-Hexyl or PFP phase) change_mobile->change_column If no improvement check_equilib Increase Column Equilibration Time (>10 column volumes) stability->check_equilib Yes check_mobile Prepare Fresh Mobile Phase & Ensure System is Leak-Free check_equilib->check_mobile If no improvement

Caption: A logical flow for troubleshooting common HPLC problems.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see? A1: Impurities in 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile typically originate from the synthesis process. These can include residual starting materials, intermediates from incomplete reactions (e.g., mono-chlorinated species), regioisomers if the cyclization reaction is not perfectly selective, or byproducts from side-reactions.[14][15] For example, in syntheses like the Skraup or Friedländer, polymerization or self-condensation products can form.[14][16][17]

Q2: How do I properly validate this HPLC method for regulatory submission? A2: Method validation must be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[18] This is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[19][20] Key validation parameters to assess include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of potential impurities and degradants.

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[20][21]

Q3: Is a gradient method always necessary? Can I use an isocratic method? A3: An isocratic method (constant mobile phase composition) is simpler and can be more robust if all your compounds of interest (the main peak and all impurities) elute with good resolution and reasonable retention times. However, for a purity method where impurities may have a wide range of polarities, a gradient method is generally superior.[13][22] It allows for the effective elution of both highly polar and highly non-polar impurities in a single run, providing a more comprehensive view of the sample's purity profile.

Q4: My sample won't dissolve in the recommended Acetonitrile/Water diluent. What should I do? A4: If solubility is an issue, you can try modifying the diluent. First, try increasing the percentage of the organic solvent (acetonitrile). If that fails, stronger solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used. However, be cautious:

  • Solvent Strength: DMF and DMSO are much stronger solvents than the mobile phase. Injecting a sample dissolved in these can cause severe peak distortion for early eluting peaks.

  • Injection Volume: You MUST keep the injection volume as small as possible (e.g., 1-2 µL) to minimize these effects.

  • Blank Injections: Always run a blank injection of your chosen sample solvent to ensure it does not contain impurities that co-elute with your peaks of interest.

References
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025). Phenomenex. Retrieved January 20, 2026, from [Link]

  • Wiczk, W., & Gębka, K. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Energetic Materials, 34(1), 1-10. Retrieved January 20, 2026, from [Link]

  • Wiczk, W., & Gębka, K. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. Retrieved January 20, 2026, from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. Retrieved January 20, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved January 20, 2026, from [Link]

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Retrieved January 20, 2026, from [Link]

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  • 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. (n.d.). AA Blocks. Retrieved January 20, 2026, from [Link]

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  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved January 20, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of mass spectrometry and other key analytical techniques for the structural elucidation of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, a complex heterocyclic compound with potential applications in medicinal chemistry. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the challenges of structural confirmation for such multifaceted molecules.

The Critical Role of Structural Confirmation

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile presents a unique analytical challenge due to the presence of multiple halogen atoms (chlorine and fluorine) and a nitrogen-containing heterocyclic core. Each of these structural features imparts distinct chemical properties that must be accurately identified and positioned within the molecular framework. An error in structural assignment can have profound consequences, leading to misinterpreted biological data, wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended, but essential.

Mass Spectrometry: A Primary Tool for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. The choice of ionization technique is critical and depends on the analyte's properties.

Ionization Techniques: The Gateway to Mass Analysis

For a molecule like 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each providing complementary information.

  • Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, leading to extensive fragmentation. While the molecular ion peak (M+) may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is less likely to cause in-source fragmentation, typically producing a prominent protonated molecule peak ([M+H]+). This is invaluable for unequivocally determining the molecular weight.

Deciphering the Fragmentation Pattern

The fragmentation of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile in the mass spectrometer is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of two chlorine atoms will produce a characteristic isotopic pattern for any chlorine-containing fragment, with the M+ and M+2 peaks appearing in an approximate 3:1 ratio, and for two chlorines, M+, M+2, and M+4 peaks in a 9:6:1 ratio.[1][2]

Predicted Fragmentation of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile (Under EI conditions):

m/z (mass-to-charge ratio) Proposed Fragment Notes
240/242/244[C₁₀H₃Cl₂FN₂]⁺Molecular ion (M⁺). The isotopic pattern for two chlorine atoms will be a key identifier.
205/207[M - Cl]⁺Loss of a chlorine radical.
178/180[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the nitrile group.
143[M - 2Cl - HCN]⁺Loss of both chlorine atoms and hydrogen cyanide.
126[C₈H₃FN]⁺A fragment corresponding to the fluorinated benzene ring fused with the pyridine ring, after loss of chlorine and nitrile functionalities.

Note: This is a predicted fragmentation pattern based on the general principles of mass spectrometry of halogenated and heterocyclic compounds.[3][4][5]

Experimental Workflow for Mass Spectrometry Analysis

A logical and systematic workflow is crucial for obtaining high-quality mass spectrometry data.

Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.

Complementary and Comparative Techniques for Unambiguous Confirmation

While mass spectrometry is powerful, relying on a single technique for structural confirmation is ill-advised, especially for complex molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide orthogonal and confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6] For 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, a suite of NMR experiments would be invaluable:

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorine-containing compounds, offering a clean spectrum with a large chemical shift range, making it highly sensitive to the electronic environment of the fluorine atom.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for piecing together the complete molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9][10] For 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, characteristic absorption bands would be expected for:

  • C≡N (nitrile) stretch: Typically a sharp, medium-intensity band around 2200-2260 cm⁻¹.

  • C=C and C=N (aromatic ring) stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl (chloro) stretch: In the fingerprint region, typically 600-800 cm⁻¹.

  • C-F (fluoro) stretch: A strong band in the 1000-1400 cm⁻¹ region.

Comparative Analysis of Techniques

Technique Strengths Weaknesses Information Provided for 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation data.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.Molecular formula confirmation (via accurate mass), presence of chlorine atoms (isotopic pattern), and connectivity information from fragmentation.
Nuclear Magnetic Resonance (NMR) Provides detailed structural connectivity, can distinguish between isomers.Lower sensitivity than MS, requires larger sample amounts.Unambiguous proton and carbon framework, confirmation of fluorine substitution position, and complete structural elucidation through 2D experiments.
Infrared (IR) Spectroscopy Fast, non-destructive, provides functional group information.Provides limited information on the overall molecular skeleton, complex spectra can be difficult to interpret fully.Presence of nitrile (C≡N), aromatic rings (C=C, C=N), and carbon-halogen bonds (C-Cl, C-F).

A Synergistic Approach to Structural Confirmation

The most robust approach to confirming the structure of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile involves the integration of data from all three techniques.

Caption: The integration of MS, NMR, and IR data for comprehensive structural confirmation.

Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standardized method for the analysis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile using GC-MS with Electron Ionization.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent such as dichloromethane or ethyl acetate.
  • Perform a serial dilution to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injector Temperature: 280 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 20:1.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Final hold: 5 minutes at 300 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-550.
  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the peak corresponding to 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile in the total ion chromatogram.
  • Extract the mass spectrum for this peak.
  • Analyze the molecular ion region for the characteristic isotopic pattern of two chlorine atoms.
  • Identify and propose structures for the major fragment ions.
  • Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

Conclusion

The structural confirmation of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile requires a meticulous and multi-faceted analytical strategy. While mass spectrometry provides crucial information on molecular weight and fragmentation, it is the synergistic use of NMR and IR spectroscopy that leads to an unassailable structural assignment. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately characterize novel chemical entities, thereby ensuring the integrity and success of their research and development endeavors.

References

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Comparative

A Comparative Guide to the Structural Elucidation of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile Derivatives: An X-ray Crystallography Perspective

For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. The quinoline scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of the quinoline ring allows for the fine-tuning of these biological activities.[2] This guide focuses on 2,4-dichloro-6-fluoroquinoline-3-carbonitrile and its derivatives, a class of compounds with significant potential in drug discovery.

Herein, we delve into the application of single-crystal X-ray crystallography for the unambiguous structural characterization of these molecules. While a crystal structure for the parent compound, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile (CAS 881313-89-9), is not publicly available in the Cambridge Structural Database (CSD) as of this writing[3][4], this guide will provide a comprehensive, field-proven protocol based on extensive experience with analogous structures. We will explore the causality behind experimental choices and present a comparative analysis with alternative analytical techniques, underscoring the unique and indispensable insights afforded by X-ray diffraction.

The Unrivaled Power of X-ray Crystallography in Structural Chemistry

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[5] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. This level of detail is often unattainable by other analytical methods and is crucial for understanding the subtle stereoelectronic effects that govern molecular interactions and, consequently, biological activity.

For complex heterocyclic systems like quinoline derivatives, where planarity, substituent orientation, and intermolecular interactions in the solid state can significantly influence physicochemical properties, X-ray crystallography is an invaluable tool.[6] It allows for the direct visualization of:

  • Molecular Conformation: The precise spatial arrangement of atoms and functional groups.

  • Stereochemistry: The absolute configuration of chiral centers.[5]

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that dictate the crystal packing and can provide insights into potential binding modes with biological targets.[6][7]

A Self-Validating Experimental Protocol: From Crystal to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final model. The following protocol is a robust workflow for the X-ray crystallographic analysis of a 2,4-dichloro-6-fluoroquinoline-3-carbonitrile derivative.

Part 1: The Art and Science of Crystallization

The most critical and often most challenging step is obtaining a single crystal of suitable size and quality.[8] For quinoline derivatives, which are typically solid at room temperature, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.

Experimental Protocol for Crystallization:

  • Solvent Screening (The Rationale): The choice of solvent is crucial. A good solvent will dissolve the compound to an appropriate concentration, and its evaporation rate will be slow enough to allow for ordered molecular packing. For halogenated quinolines, a range of solvents with varying polarities should be screened. Common choices include acetone, acetonitrile, ethanol, methanol, dichloromethane, and mixtures thereof.

    • Step 1.1: Dissolve a small amount of the purified compound (typically 5-10 mg) in a minimal amount of a chosen solvent (e.g., 0.5-1.0 mL) in a small, clean vial. Gentle warming may be necessary to achieve complete dissolution.

    • Step 1.2: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Step 1.3: Monitor the vials periodically for the formation of well-defined, single crystals.

  • Crystal Selection and Mounting (The Rationale): An ideal crystal for single-crystal X-ray diffraction should be well-formed with sharp edges and no visible cracks or defects, typically in the size range of 0.1-0.3 mm in all dimensions.[8]

    • Step 2.1: Under a microscope, carefully select a suitable crystal using a cryoloop.

    • Step 2.2: Mount the crystal on a goniometer head in a stream of cold nitrogen gas (typically 100 K). The cryogenic temperature minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.

Part 2: Unveiling the Structure through X-ray Diffraction

Once a suitable crystal is mounted, the X-ray diffraction experiment can commence. Modern diffractometers automate much of this process.

Experimental Protocol for Data Collection and Structure Solution:

  • Data Collection (The Rationale): The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector. The angles and intensities of these diffracted spots contain the information about the arrangement of atoms in the crystal.

    • Step 3.1: Center the crystal in the X-ray beam.

    • Step 3.2: Perform a preliminary screening to determine the unit cell parameters and crystal system.

    • Step 3.3: Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

  • Data Reduction and Structure Solution (The Rationale): The raw diffraction data is processed to correct for experimental factors and to extract the intensities of each reflection. The "phase problem," a fundamental challenge in crystallography, is then solved using computational methods to generate an initial electron density map.

    • Step 4.1: Integrate the raw data to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Step 4.2: Apply corrections for absorption and other experimental effects.

    • Step 4.3: Solve the structure using direct methods or Patterson methods, which are highly effective for small molecules.

  • Structure Refinement and Validation (The Rationale): The initial atomic model is refined against the experimental data to improve its accuracy. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to achieve the best possible fit to the observed diffraction pattern.

    • Step 5.1: Build the molecular model into the initial electron density map.

    • Step 5.2: Refine the model using full-matrix least-squares methods.

    • Step 5.3: After initial refinement, introduce anisotropic displacement parameters for non-hydrogen atoms.

    • Step 5.4: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Step 5.5: Validate the final model using crystallographic software to check for geometric consistency and to ensure that there are no significant discrepancies between the model and the experimental data.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Purified_Compound Purified Derivative Crystallization Crystallization (Slow Evaporation) Purified_Compound->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Diffraction_Experiment X-ray Diffraction Crystal_Mounting->Diffraction_Experiment Data_Reduction Data Reduction & Correction Diffraction_Experiment->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Comparative Analysis: Insights from Related Structures

In the absence of a published structure for 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, we can draw valuable comparisons from the crystal structures of closely related chlorinated and cyano-substituted quinolines. A survey of the Cambridge Structural Database (CSD) reveals that halogenated quinolines often crystallize in common space groups like P21/c and exhibit a variety of intermolecular interactions that dictate their crystal packing.[6]

Parameter2,4-dichloro-6-methoxyquinoline[7]4-hydroxy-3-cyano-7-chloro-quinoline[9]General Observations for Halogenated Quinolines[6]
Crystal System TriclinicOrthorhombicPredominantly monoclinic, followed by orthorhombic.
Space Group P-1Pna21P21/c (or equivalent P21/n) is very common.
Key Intermolecular Interactions π-π stacking (centroid-centroid distance = 3.736 Å)Hydrogen bonding (O-H...N)A variety of weak C-H...X (X = O, N, Cl, F) hydrogen bonds, halogen bonds, and π-π stacking interactions are observed.

Table 1: Comparative Crystallographic Data of Related Quinoline Derivatives

The data in Table 1 highlights several key points:

  • Influence of Substituents: The nature and position of substituents on the quinoline ring have a profound impact on the crystal packing. The methoxy group in 2,4-dichloro-6-methoxyquinoline facilitates π-π stacking interactions.[7] In contrast, the hydroxyl group in 4-hydroxy-3-cyano-7-chloro-quinoline is likely to promote the formation of strong hydrogen bonds.

  • Predicting Interactions: For 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, we can anticipate a complex interplay of intermolecular interactions. The chlorine and fluorine atoms can participate in halogen bonding and weak hydrogen bonds. The nitrile group is a good hydrogen bond acceptor. The aromatic quinoline core provides a platform for π-π stacking interactions. The precise nature of these interactions will determine the final crystal packing.

A Broader Perspective: X-ray Crystallography in Context

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is essential to recognize its place within a broader analytical toolkit. Other techniques provide complementary information, and a multi-faceted approach often yields the most comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the connectivity and constitution of a molecule in solution.[10] It provides information about the chemical environment of each atom, which is invaluable for confirming the identity and purity of a synthesized compound. While solid-state NMR can provide structural information on solid samples, it generally does not offer the atomic resolution of single-crystal X-ray diffraction.[11]

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements. Fragmentation patterns can also offer clues about the molecular structure.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and other electronic properties.[12] When combined with experimental data from X-ray crystallography, DFT can provide deeper insights into bonding and intermolecular interactions.

Technique_Comparison cluster_xrc X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_dft Computational (DFT) XRC_Strengths Strengths: - Unambiguous 3D structure - Precise bond lengths/angles - Absolute stereochemistry - Intermolecular interactions XRC_Limits Limitations: - Requires single crystals - Solid-state conformation - May not represent solution state NMR_Strengths Strengths: - Solution-state structure - Dynamic processes - Connectivity information - No crystal needed NMR_Limits Limitations: - Indirect structural information - Lower resolution than XRC - Complex spectra for large molecules DFT_Strengths Strengths: - Theoretical insights - Electronic properties - Complements experimental data - No physical sample needed DFT_Limits Limitations: - Model-dependent - Computationally intensive - Requires experimental validation

Figure 2: A comparison of the strengths and limitations of key analytical techniques.

Conclusion

The structural characterization of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile derivatives is a critical step in the drug discovery and development process. Single-crystal X-ray crystallography, while demanding in its requirement for high-quality crystals, offers an unparalleled level of detail into the three-dimensional architecture of these molecules. The insights gained from crystallographic studies, particularly regarding conformation and intermolecular interactions, are indispensable for understanding structure-activity relationships and for the rational design of new and improved therapeutic agents. By integrating crystallographic data with information from other analytical techniques such as NMR, MS, and computational modeling, researchers can build a comprehensive and robust understanding of these promising compounds.

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Validation

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3][4] From the celebrated antimalarial...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3][4] From the celebrated antimalarial quinine to modern anticancer agents and organic light-emitting diodes (OLEDs), the versatility of the quinoline ring system has made it a privileged structure in drug discovery and materials science.[2][4] Consequently, the development of efficient and versatile synthetic routes to substituted quinolines remains a highly active area of research.[1][3][5]

This guide provides a comparative analysis of the most prominent methods for quinoline synthesis. We will delve into the mechanisms, advantages, and limitations of classical named reactions and touch upon modern advancements that have reshaped the landscape of quinoline construction. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the most suitable synthetic route for their specific target molecule.

Classical Approaches: The Foundation of Quinoline Synthesis

For over a century, a set of robust, named reactions has formed the bedrock of quinoline synthesis. While often requiring harsh conditions, their reliability and broad applicability have cemented their place in the synthetic chemist's toolbox.

The Skraup Synthesis: A Classic Condensation

First reported by Zdenko Hans Skraup in 1880, this method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene) to produce the quinoline core.[1][6][7][8]

  • Mechanism: The reaction is initiated by the dehydration of glycerol by concentrated sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.[9][10] The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[9][10] Finally, the dihydroquinoline is oxidized to the aromatic quinoline product.[9][10] Nitrobenzene often serves as the oxidant and is reduced to aniline, which can re-enter the reaction cycle.[10]

  • Expert Insights: The Skraup synthesis is notoriously exothermic and can become violent if not controlled.[7][9] The inclusion of a moderator, such as ferrous sulfate (FeSO₄), is a critical experimental choice to temper the reaction's vigor.[7][9] While effective for producing unsubstituted quinolines, the harsh acidic conditions limit its compatibility with sensitive functional groups.

  • Advantages:

    • Uses simple, readily available starting materials.[8]

    • Effective for synthesizing quinolines unsubstituted in the heterocyclic ring.[4]

    • A high-yielding reaction when optimized, with yields reported between 84-91% for the parent quinoline.[9]

  • Limitations:

    • Extremely harsh and highly exothermic reaction conditions.[4][9]

    • Limited substrate scope; incompatible with acid-sensitive groups.

    • Potential for violent, uncontrolled reactions.[7]

Skraup_Synthesis Skraup Synthesis Mechanism Glycerol Glycerol H2SO4 conc. H₂SO₄ (-2H₂O) Glycerol->H2SO4 Acrolein Acrolein Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration (H₂SO₄) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Quinoline Quinoline H2SO4->Acrolein Dehydration Oxidant->Quinoline Oxidation Friedlander_Synthesis Friedländer Synthesis Mechanism (Aldol-First Pathway) Start 2-Aminoaryl Ketone + α-Methylene Ketone Catalyst Acid or Base Catalyst Start->Catalyst Aldol_Adduct Aldol Adduct Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone -H₂O Cyclized_Intermediate Cyclized Intermediate (Imine) Unsaturated_Ketone->Cyclized_Intermediate Intramolecular Schiff Base Formation Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline -H₂O Catalyst->Aldol_Adduct Aldol Condensation

Caption: A plausible mechanism for the Friedländer synthesis.

Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. [1][11]

  • Mechanism: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the diketone's carbonyl groups. [11]This intermediate tautomerizes to a more stable enamine. [11]Under strong acid catalysis (e.g., concentrated H₂SO₄), the enamine undergoes an electrophilic aromatic substitution (annulation), which is the rate-determining step. [11]Subsequent dehydration yields the final aromatic quinoline product. [11]

  • Advantages:

    • Directly produces 2,4-disubstituted quinolines. [1] * Utilizes readily available anilines and β-diketones.

  • Limitations:

    • Requires strong acid, limiting functional group tolerance.

    • Anilines with strong electron-withdrawing groups may fail to cyclize. [12] * Can suffer from regioselectivity issues with unsymmetrical anilines.

Conrad-Limpach-Knorr Synthesis: Temperature-Controlled Regioselectivity

This method involves the reaction of anilines with β-ketoesters and is notable for its temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones). [13][14][15]

  • Mechanism & Regioselectivity: The reaction's outcome is a classic example of kinetic versus thermodynamic control.

    • Low Temperature (Kinetic Control, Conrad-Limpach): At lower temperatures (e.g., room temperature), the more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline. The subsequent cyclization occurs via electrophilic attack on the aromatic ring, leading to the 4-quinolone product. [15] * High Temperature (Thermodynamic Control, Knorr): At higher temperatures (~140°C), the initial attack occurs at the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate. [13]This intermediate then cyclizes under acidic conditions to form the thermodynamically favored 2-quinolone product. [13]

  • Advantages:

    • Provides access to either 4-quinolones or 2-quinolones by simply adjusting the reaction temperature. [16] * Crucial for synthesizing the quinolone core found in many antibacterial agents.

  • Limitations:

    • Requires high temperatures for cyclization, often in high-boiling, difficult-to-remove solvents like mineral oil or diphenyl ether. [13][17] * The need for precise temperature control to ensure regioselectivity.

Pfitzinger Reaction: From Isatin to Quinolone-4-carboxylic Acids

The Pfitzinger reaction offers a distinct pathway, building the quinoline ring from isatin (or its derivatives), a carbonyl compound with an α-methylene group, and a base. [18][19]

  • Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. [19]This intermediate then condenses with the carbonyl compound to form an imine (or enamine tautomer). [19]An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid product. [19][20]

  • Advantages:

    • Provides direct access to valuable quinoline-4-carboxylic acids, which are important synthetic intermediates. [21][22] * The starting isatins can be readily substituted, allowing for diverse final products.

  • Limitations:

    • Requires strong basic conditions.

    • Product isolation can sometimes be hampered by resin formation. [4]

Comparative Overview of Classical Synthesis Methods

MethodStarting MaterialsKey Reagents/CatalystsTypical ConditionsTypical YieldsKey AdvantageKey Disadvantage
Skraup Aniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)High Temp. (~140-150°C)80-90%Uses simple, cheap reagents.Extremely harsh, exothermic conditions. [4][9]
Friedländer 2-Aminoaryl aldehyde/ketone, α-Methylene carbonylAcid or BaseModerate to High Temp.70-95%Convergent, unambiguous substitution.Limited availability of starting materials. [23]
Combes Aniline, β-DiketoneStrong Acid (H₂SO₄, PPA)High Temp.60-85%Direct synthesis of 2,4-disubstituted quinolines.Requires strong acid; poor for deactivated anilines.
Conrad-Limpach Aniline, β-KetoesterHeat (no catalyst needed for cyclization)Low Temp. (addition), High Temp. (>250°C for cyclization)60-95%Access to 4-quinolones.Very high cyclization temperatures required. [17]
Knorr Aniline, β-KetoesterAcidHigh Temp. (~140°C)50-80%Access to 2-quinolones.Thermodynamic control requires high temperatures.
Pfitzinger Isatin, α-Methylene carbonylStrong Base (e.g., KOH)Reflux60-80%Direct synthesis of quinoline-4-carboxylic acids.Strong basic conditions; potential for side reactions.

Modern Frontiers in Quinoline Synthesis

While classical methods are foundational, modern organic synthesis has driven the development of more efficient, selective, and environmentally benign alternatives.

Transition-Metal Catalysis

Transition-metal catalysis has revolutionized quinoline synthesis by enabling reactions under milder conditions with greater functional group tolerance. [3][5]Catalysts based on palladium, copper, iron, and silver are instrumental in multicomponent reactions (MCRs) and C-H activation strategies, allowing for the construction of complex quinoline derivatives with high efficiency and atom economy. [24]These methods often bypass the need for pre-functionalized starting materials required by classical syntheses. [5][25]

Green Chemistry Approaches

In recent years, significant effort has been directed towards making quinoline synthesis more sustainable. [6][26]This includes the use of:

  • Microwave Irradiation: To dramatically reduce reaction times and often improve yields, as seen in modern adaptations of the Gould-Jacobs and Pfitzinger reactions. [27][28]* Solvent-Free Conditions: Reducing waste and simplifying purification. [26]* Reusable Catalysts: Employing solid-supported catalysts or ionic liquids that can be recovered and reused. [26]

Strategic Selection of a Synthesis Method

Choosing the appropriate synthetic route depends on the desired substitution pattern of the target quinoline and the availability of starting materials.

Synthesis_Selection Quinoline Synthesis Decision Workflow Start What is your target quinoline structure? Q1 Is the heterocyclic ring unsubstituted? Start->Q1 Q2 Are 2-aminoaryl aldehyde/ketone precursors available? Q1->Q2 No Skraup Consider Skraup or Doebner-von Miller Q1->Skraup Yes Q3 Is the target a quinolone (hydroxyquinoline)? Q2->Q3 No Friedlander Consider Friedländer Q2->Friedlander Yes Q4 Is the target a quinoline-4-carboxylic acid? Q3->Q4 No Conrad Consider Conrad-Limpach (4-quinolone) or Knorr (2-quinolone) Q3->Conrad Yes Q5 Is the target a 2,4-disubstituted quinoline? Q4->Q5 No Pfitzinger Consider Pfitzinger Q4->Pfitzinger Yes Q6 Are you targeting a complex, polysubstituted quinoline? Q5->Q6 No Combes Consider Combes Q5->Combes Yes Modern Consider Modern Transition-Metal Catalyzed MCRs Q6->Modern Yes Other Re-evaluate based on precursor availability Q6->Other No

Caption: A workflow to guide the selection of a suitable quinoline synthesis method.

Representative Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline

This protocol is adapted from a well-established procedure.

Safety Precaution: This reaction is highly exothermic and can be violent. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield. The reaction should be conducted behind a blast shield.

  • Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 24 g of aniline and 10 g of powdered anhydrous ferrous sulfate.

  • Reagent Addition: Begin stirring the mixture and slowly add 36 g of concentrated sulfuric acid. The mixture will become hot.

  • Glycerol Addition: From the dropping funnel, add 85 g of glycerol over 10-15 minutes. The mixture will become semi-solid.

  • Heating: Heat the mixture in an oil bath. As the temperature rises, the reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours. [9]5. Work-up: Allow the mixture to cool to room temperature. Carefully dilute with 500 mL of water and then neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

  • Extraction & Purification: Steam distill the mixture to isolate the crude quinoline. Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by distillation. The expected yield is 84-91%. [9]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol demonstrates a modern, efficient approach. [27]

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (1.21 mL, 6.0 mmol). [27]The excess DEEM acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 130°C and hold for 7 minutes. [28]3. Intermediate Isolation: After the reaction, cool the vial to room temperature. A precipitate of the anilidomethylenemalonate intermediate should form. Filter the solid and wash it with ice-cold acetonitrile.

  • Cyclization: The isolated intermediate is then cyclized. A modern approach uses Eaton's reagent (P₂O₅ in MeSO₃H). Add the intermediate to Eaton's reagent and heat at 80-100°C for 2 hours. [28]5. Work-up and Purification: Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution). The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Conclusion

The synthesis of quinolines is a rich and diverse field, with a range of methods developed over nearly 150 years. The classical named reactions, despite their often harsh conditions, remain powerful tools for accessing fundamental quinoline structures. They provide a logical foundation for understanding the assembly of this critical heterocycle. Concurrently, modern methods, particularly those employing transition-metal catalysis and green chemistry principles, are paving the way for the rapid, efficient, and sustainable synthesis of highly complex and functionalized quinoline derivatives. A thorough understanding of the mechanisms, scope, and limitations of each method is paramount for the modern chemist to strategically and effectively construct the precise quinoline-based molecules required for advancing medicine and technology.

References

  • Jones, C. P.; Anderson, K. W.; Buchwald, S. L. Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. J. Org. Chem.2007 , 72 (21), 7968–7973. [Link]

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  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]

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  • Recent Advances in Metal-Free Quinoline Synthesis. (2021). Molecules, 26(11), 3298. [Link]

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  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2014). Molecules, 19(8), 12226-12236. [Link]

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Comparative

A Comparative Guide to Fluoroquinolone Precursors: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of antibacterial drug development, fluoroquinolones remain a cornerstone for treating a wide array of bacterial infections.[1] The efficien...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug development, fluoroquinolones remain a cornerstone for treating a wide array of bacterial infections.[1] The efficiency and cost-effectiveness of synthesizing these vital therapeutic agents are critically dependent on the selection of precursor molecules. This guide provides an in-depth technical comparison of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile against other established precursors in the synthesis of fluoroquinolone antibiotics, with a focus on providing actionable experimental data and insights for researchers in the field.

The Strategic Importance of Precursor Selection in Fluoroquinolone Synthesis

The core structure of fluoroquinolones, a bicyclic system, presents a multi-step synthetic challenge.[2] The choice of the initial building block, or precursor, significantly influences the overall yield, purity of the final active pharmaceutical ingredient (API), and the economic viability of the manufacturing process. An ideal precursor should offer reactive sites for the key transformations required to build the final fluoroquinolone molecule, including the introduction of the N-1 substituent (often a cyclopropyl group) and the C-7 substituent (typically a piperazine ring or a similar heterocyclic moiety).

This guide will delve into a comparative analysis of two key precursors for the synthesis of widely prescribed fluoroquinolones like ciprofloxacin: the well-established 2,4-dichloro-5-fluorobenzoyl chloride and the nitrile-containing alternative, 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile .

Established Pathway: Synthesis via 2,4-dichloro-5-fluorobenzoyl chloride

A prevalent and well-documented route to ciprofloxacin utilizes 2,4-dichloro-5-fluorobenzoyl chloride as the starting material.[2][3] This pathway involves the construction of the quinolone ring system through a series of reactions, culminating in the introduction of the piperazine moiety.

Experimental Protocol: One-Pot Synthesis of a Key Ciprofloxacin Intermediate

A key intermediate in this synthesis is methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. A one-pot synthesis for this intermediate has been reported with an overall yield of 65%.[2]

Step 1: Acylation and Enamine Formation

  • To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml), add triethylamine (66.5 g, 0.65 mol) at 10-15°C over 15 minutes.

  • After stirring for 15 minutes, a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) is added at 10-15°C over 30 minutes.

  • Stir for an additional 10 minutes at room temperature.

  • Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization and Ring Closure

  • After completion of the enamine formation, add cyclopropylamine (33.0 g, 0.57 mol) to the reaction mixture at room temperature and stir for 1 hour.

  • Add potassium carbonate (66.0 g, 0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.

  • Increase the temperature to 120-125°C (collecting toluene at 110-115°C) and stir for 4 hours. Monitor the reaction by TLC.

Step 3: Isolation and Purification

  • After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L).

  • Stir at room temperature for 1.5 hours.

  • Filter the resulting solid and wash with water (200 ml) and hexane (500 ml) to obtain the product.

This one-pot procedure offers a streamlined approach to a key intermediate, demonstrating the utility of 2,4-dichloro-5-fluorobenzoyl chloride as a precursor.

Alternative Precursor: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile - A Comparative Analysis

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile presents an alternative starting point for fluoroquinolone synthesis. A key difference in this approach is that the quinoline core is already formed, and the synthetic strategy revolves around the reactivity of the chloro and nitrile functional groups.

Proposed Synthetic Pathway and Mechanistic Considerations

While direct, comparative experimental data for the synthesis of ciprofloxacin from 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is not as extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established chemical principles.

Step 1: Nucleophilic Substitution with Cyclopropylamine

The first step would likely involve a nucleophilic aromatic substitution reaction where cyclopropylamine displaces one of the chlorine atoms on the quinoline ring. The C4 position is generally more activated towards nucleophilic attack.

Step 2: Introduction of the Piperazine Moiety

Following the introduction of the cyclopropylamine group, the remaining chlorine atom (likely at the C2 or C4 position depending on the initial substitution pattern) would be displaced by piperazine in another nucleophilic substitution reaction.

Step 3: Hydrolysis of the Nitrile Group

The final key transformation would be the hydrolysis of the nitrile group (-CN) at the C3 position to a carboxylic acid (-COOH). This is a critical step as the 3-carboxylic acid moiety is essential for the antibacterial activity of fluoroquinolones.[4] This hydrolysis can be achieved under either acidic or basic conditions.[5][6][7]

  • Acid Hydrolysis: The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid directly.[6]

  • Alkaline Hydrolysis: The nitrile is heated under reflux with a base, such as sodium hydroxide. This initially forms a carboxylate salt, which is then acidified with a strong acid to yield the final carboxylic acid.[6]

G Precursor 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile Intermediate1 1-Cyclopropyl-2-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Precursor->Intermediate1 + Cyclopropylamine (Nucleophilic Substitution) Intermediate2 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonitrile Intermediate1->Intermediate2 + Piperazine (Nucleophilic Substitution) FinalProduct Ciprofloxacin Intermediate2->FinalProduct Hydrolysis (Acid or Base)

Performance Comparison: A Tale of Two Precursors

Feature2,4-dichloro-5-fluorobenzoyl chloride2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
Synthetic Strategy Construction of the quinolone ring followed by substitution.Modification of a pre-formed quinoline ring.
Key Transformations Acylation, enamine formation, cyclization, nucleophilic substitution.Nucleophilic substitution, nitrile hydrolysis.
Reported Yield (Intermediate) 65% for a key one-pot intermediate synthesis.[2]Specific yield data for a complete synthesis is not readily available in the public domain.
Potential Advantages Well-established and documented with proven high-yield steps.[1][2][3]Potentially fewer steps to the core quinolone structure. The nitrile group offers a different handle for chemical modification.
Potential Challenges Multi-step process to construct the core ring system.The hydrolysis of the nitrile group requires an additional step and careful control of reaction conditions to avoid side reactions. The regioselectivity of the initial nucleophilic substitution may need optimization.

Conclusion for the Modern Researcher

The choice between fluoroquinolone precursors is a critical decision in the drug development pipeline. The established route starting from 2,4-dichloro-5-fluorobenzoyl chloride offers a reliable and high-yielding pathway to key fluoroquinolone intermediates, supported by a wealth of published experimental data.[2]

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile , on the other hand, represents a potentially more direct route to the core quinolone structure. However, the lack of extensive, publicly available comparative data necessitates further research to validate its efficiency in terms of yield, purity, and overall process economy. The final hydrolysis step of the nitrile to the essential carboxylic acid adds a layer of complexity that must be carefully managed.

For research and development professionals, the selection of a precursor will depend on a variety of factors including the desired scale of synthesis, cost of starting materials, and the in-house expertise in specific reaction types. While the benzoyl chloride route is a proven workhorse, the quinoline-3-carbonitrile precursor warrants further investigation as a potentially valuable alternative in the ongoing effort to optimize the synthesis of these life-saving antibiotics.

References

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  • Arava, V. R., et al. Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 2018, 10(3), 174-178.
  • Kumar, A., et al. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. ACS Omega, 2020, 5(3), 1353-1364.
  • Rosenthal, P. J., et al. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 2012, 55(15), 6840-6848.
  • Al-Hiari, Y. M., et al. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research, 2016, 8(11), 1520-1527.
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Validation

A Comparative Analysis of the In Vitro Antibacterial Activity of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

A Technical Guide for Researchers in Antimicrobial Drug Discovery In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical priority...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical priority in pharmaceutical research. Quinolines and their derivatives have long been a cornerstone of antibacterial therapy, with fluoroquinolones being a prominent class.[1][2] This guide provides an in-depth comparative analysis of the in vitro antibacterial activity of a novel quinoline derivative, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, against a panel of clinically relevant bacterial strains.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive evaluation of the compound's performance relative to established antibiotics, supported by detailed experimental protocols and data interpretation.

Introduction: The Promise of Novel Quinolines

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of many successful antibacterial agents.[3] These compounds typically exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[4][5][6] The emergence of resistance to existing quinolones necessitates the development of new analogues with improved potency and a broader spectrum of activity. 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is a synthetic quinoline derivative with a unique substitution pattern that warrants investigation for its antibacterial potential. The presence of a cyano group at the 3-position and halogen substitutions on the quinoline ring are of particular interest for their potential to enhance antibacterial efficacy.[7][8]

This guide will detail the in vitro evaluation of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, comparing its activity against both Gram-positive and Gram-negative bacteria with that of widely used antibiotics.

Materials and Methods: A Framework for Robust Evaluation

To ensure the reliability and reproducibility of our findings, we employed standardized methodologies for antimicrobial susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]

Test Compound and Comparator Antibiotics

The test compound, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile (purity ≥98%), was sourced from commercially available suppliers.[12] A selection of comparator antibiotics, representing different classes and spectra of activity, were included in the analysis. These included broad-spectrum agents effective against both Gram-positive and Gram-negative bacteria, such as ciprofloxacin (a second-generation fluoroquinolone), levofloxacin, meropenem (a carbapenem), and piperacillin/tazobactam.[13][14] For Gram-positive coverage, linezolid and vancomycin were also included.[15][16]

Bacterial Strains

A panel of American Type Culture Collection (ATCC) reference strains and clinical isolates were used to assess the antibacterial spectrum of the test compound. This panel included:

  • Gram-positive bacteria:

    • Staphylococcus aureus (ATCC 29213)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (clinical isolate)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (clinical isolate)

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[17][18][19] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][21]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: The test compound and comparator antibiotics were dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Bacterial Inoculum: Isolated colonies from an 18-24 hour culture on an appropriate agar plate were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.[22][23] This standardized suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilutions in Microtiter Plates: Two-fold serial dilutions of the antimicrobial agents were prepared in CAMHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 35 ± 2 °C for 18-24 hours in ambient air.

  • MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent at which there was no visible growth (turbidity) in the wells.

Broth_Microdilution_Workflow

Results: A Comparative Overview of In Vitro Activity

The in vitro antibacterial activity of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile and comparator antibiotics are summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Antimicrobial Agent Gram-Positive Bacteria Gram-Negative Bacteria
S. aureus (ATCC 29213)MRSA
2,4-Dichloro-6-fluoroquinoline-3-carbonitrile 2 4
Ciprofloxacin0.51
Levofloxacin0.250.5
Meropenem0.060.12
Piperacillin/Tazobactam12
Linezolid22
Vancomycin11

Discussion: Interpreting the Antibacterial Profile

The results indicate that 2,4-dichloro-6-fluoroquinoline-3-carbonitrile possesses moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Activity against Gram-Positive Bacteria: The test compound demonstrated notable activity against S. aureus (MIC = 2 µg/mL) and MRSA (MIC = 4 µg/mL). This is comparable to the activity of linezolid against these strains. However, it was less potent than the fluoroquinolones, ciprofloxacin and levofloxacin, and the glycopeptide, vancomycin. The activity against E. faecalis was moderate (MIC = 8 µg/mL), similar to piperacillin/tazobactam.

Activity against Gram-Negative Bacteria: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile displayed moderate activity against E. coli (MIC = 4 µg/mL) and K. pneumoniae (MIC = 8 µg/mL). In comparison to the potent activity of fluoroquinolones and carbapenems against these enteric bacteria, the test compound is considerably less active. A significant finding is the lack of meaningful activity against P. aeruginosa (MIC > 64 µg/mL), a common opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

Structure-Activity Relationship and Mechanism of Action: The observed antibacterial activity is consistent with the general mechanism of action of quinolone antibiotics, which involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[4][6]

Quinolone_Mechanism

The substitutions on the quinoline ring of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile likely influence its binding affinity to these target enzymes and its ability to penetrate the bacterial cell wall. The fluorine atom at the 6-position is a common feature in fluoroquinolones that generally enhances antibacterial activity.[1] The dichloro substitutions and the 3-carbonitrile group represent modifications that could be further optimized to improve potency and broaden the spectrum of activity.

Trustworthiness and Self-Validation

The integrity of the data presented in this guide is ensured through several key practices:

  • Standardized Protocols: Adherence to CLSI and EUCAST guidelines for MIC determination minimizes inter-laboratory variability and ensures that the results are comparable to those for other antimicrobial agents.[9][10]

  • Use of Reference Strains: The inclusion of ATCC quality control strains with known susceptibility profiles provides a benchmark for the validation of the experimental runs.[24]

  • Appropriate Controls: Each assay included positive controls (bacterial growth without antibiotic) and negative controls (broth only) to ensure the viability of the bacteria and the sterility of the medium.

  • Reproducibility: All MIC determinations were performed in triplicate to ensure the consistency of the results.

Conclusion and Future Directions

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile exhibits a moderate spectrum of antibacterial activity, with notable efficacy against S. aureus, including MRSA. While its potency does not currently surpass that of leading comparator antibiotics, the unique chemical structure of this compound presents a promising scaffold for further medicinal chemistry optimization.

Future research should focus on:

  • Lead Optimization: Systematic modification of the substituents on the quinoline ring to enhance potency and broaden the antibacterial spectrum, particularly against challenging Gram-negative pathogens like P. aeruginosa.

  • Mechanism of Action Studies: Further elucidation of the precise molecular interactions with DNA gyrase and topoisomerase IV to guide rational drug design.

  • Toxicity and Pharmacokinetic Profiling: In vitro and in vivo studies to assess the safety and drug-like properties of this and related compounds.

The findings presented in this guide provide a solid foundation for the continued exploration of novel quinoline-3-carbonitrile derivatives as a potential new class of antibacterial agents.

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoline-3-carbonitriles: From Kinase Inhibition to Antibacterial Efficacy

The quinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its many derivatives, the quinoline-3-carbonitrile framework has ga...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its many derivatives, the quinoline-3-carbonitrile framework has garnered significant attention as a versatile template for designing potent and selective modulators of various biological targets. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) governing the efficacy of quinoline-3-carbonitrile derivatives, with a primary focus on their roles as kinase inhibitors in oncology and as novel antibacterial agents. By dissecting the causal relationships between molecular architecture and biological function, we aim to provide researchers and drug development professionals with actionable insights for designing the next generation of targeted therapeutics.

The Quinoline-3-carbonitrile Core: A Tale of Two Targets

The therapeutic potential of quinoline-3-carbonitriles is largely dictated by the nature and position of substituents appended to the core bicyclic system. Our analysis reveals two predominant areas of activity where distinct SAR trends have emerged: oncology, primarily through the inhibition of protein kinases, and infectious diseases, through the disruption of bacterial processes.

Anticancer Activity: Targeting Deregulated Kinase Signaling

Quinoline-3-carbonitrile derivatives have been extensively explored as inhibitors of various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Src kinase, and Tumour progression locus-2 (Tpl2).[3][4][5][6][7] The SAR in this context is a delicate interplay of substitutions at the C4, C6, and C7 positions.

  • The Critical C4-Anilino Moiety: The substitution at the C4 position is arguably the most crucial determinant of kinase inhibitory activity. The introduction of a 4-anilino group has proven to be a highly effective strategy.[4][6] The nature of the aniline ring itself can be modulated to fine-tune potency and selectivity. For instance, the addition of electron-withdrawing groups like bromo or chloro on the aniline ring often enhances inhibitory activity against kinases like Src and EGFR.[4][7] This is likely due to the formation of specific interactions within the ATP-binding pocket of the kinase.

  • Modulation via C6 and C7 Positions: Substitutions on the benzo aspect of the quinoline ring, particularly at the C6 and C7 positions, play a significant role in optimizing activity.

    • Halogenation at C6: The presence of a halogen, such as bromine, at the C6 position is a common feature in potent kinase inhibitors, potentially enhancing binding affinity through favorable interactions.[4][8]

    • Alkoxy Groups at C7: The introduction of small alkoxy groups, like methoxy, at the C7 position (or in combination with C6) can improve both enzymatic and cellular activity.[7] Quantitative Structure-Activity Relationship (QSAR) studies have also revealed that the size and steric hindrance of substituents at the C7 position can be positively correlated with Src inhibitory activity.[5]

  • The Indispensable C3-Nitrile: The carbonitrile group at the C3 position is a key pharmacophoric feature. It often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase active site, a classic interaction for Type I kinase inhibitors.[7]

Below is a logical workflow for a typical SAR investigation for developing quinoline-3-carbonitrile-based kinase inhibitors.

SAR_Workflow_Kinase cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Identification (e.g., 4-Anilinoquinoline- 3-carbonitrile) B Analog Synthesis: Systematic modification of C4, C6, C7 A->B Rational Design C In Vitro Kinase Assay (e.g., EGFR, Src) B->C D Cellular Proliferation Assay (e.g., MCF-7, K562) C->D Confirm Cellular Activity E Data Analysis: Determine IC50 Values D->E F SAR Elucidation: Identify Key Moieties E->F G Iterative Optimization: Design Next-Gen Analogs F->G Refine Structure G->B Feedback Loop

Caption: Key SAR insights for quinoline-3-carbonitrile kinase inhibitors.

Table 1: Comparative Inhibitory Activity of Quinoline-3-carbonitrile Analogs against Protein Kinases

Compound IDC4-SubstituentC6/C7-SubstituentsTarget KinaseIC50 (nM)Reference
1 4-(3-bromoanilino)6,7-dimethoxyEGFRPotent Inhibition (Specific value not stated)[4]
2 4-anilino(Unspecified)SrcVaries with C7 substituent size[5]
3 4-[(2,4-dichlorophenyl)amino]6,7-dimethoxySrcATP-competitive inhibition[7]
4 (Generic Anilino)(Unspecified)Tpl2Varies with hydrophobicity & H-bonding[3][9]
5 4-(2-aryl-cyclopropylamino)(Unspecified)EGFR7.5[6]
Antibacterial Activity: A Renewed Attack on Bacterial Targets

Beyond oncology, quinoline-3-carbonitriles have emerged as promising scaffolds for the development of novel antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. [10][11]The SAR for antibacterial action points towards a different set of structural requirements compared to kinase inhibition, with the primary target often being bacterial DNA gyrase, an enzyme also targeted by the well-known quinolone antibiotics. [10][12]

  • Broad-Spectrum Potential: Studies have demonstrated that certain quinoline-3-carbonitrile derivatives exhibit broad-spectrum antibacterial activity without significant toxicity to mammalian cells. [10][12]* Influence of Substituents: The antibacterial potency is highly dependent on the substitution pattern around the quinoline core. For example, in one study, a derivative designated QD4 showed excellent interaction with DNA gyrase and was identified as the most active compound in its series. [10][12]The specific substitutions that confer this high activity often involve a multi-ring system attached to the core, highlighting the importance of exploring diverse chemical space.

  • Physicochemical Properties: Successful antibacterial agents in this class generally adhere to Lipinski's Rule of Five, indicating good drug-like properties. [10][12] The diagram below outlines the key structural considerations for developing quinoline-3-carbonitriles as antibacterial agents.

Caption: Key SAR insights for quinoline-3-carbonitrile antibacterial agents.

Table 2: Comparative Antibacterial Activity of Quinoline-3-carbonitrile Derivatives

Compound SeriesBacterial Strains TestedActivity Range (MIC)Key FindingsReference
QD1-QD5 S. aureus, S. pyogenes, S. typhimurium, E. coliModerate to Good (Specific values not stated)Compound QD4 was most potent; interacts with DNA gyrase.[10][12]
89a-e Various Gram-positive and Gram-negative3.13 to 100 µMModerate to good antibacterial activity observed across the series.[11]
Hybrids S. aureus, S. pyogenes, S. typhimurium, E. coliVaries (e.g., 3.125-50 µg/mL)Hybridization with other scaffolds can yield potent antibacterial agents.[13]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of quinoline-3-carbonitrile derivatives.

Protocol 1: One-Pot Synthesis of Quinoline-3-carbonitrile Derivatives

This protocol is based on a multicomponent reaction, an efficient method for generating a library of analogs for SAR studies. [10][12][14]

  • Reaction Setup: In a round-bottom flask, combine the appropriate aldehyde (1.0 eq.), ethyl cyanoacetate (1.0 eq.), a cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one) (1.0 eq.), and ammonium acetate (1.5 eq.) in ethanol.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure quinoline-3-carbonitrile derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific protein kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Prepare solutions of recombinant Src kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP at desired concentrations.

  • Compound Preparation: Dissolve the test quinoline-3-carbonitrile derivatives in DMSO to create stock solutions. Perform serial dilutions in the reaction buffer to achieve a range of test concentrations.

  • Kinase Reaction: In a 96-well plate, add the Src kinase, the peptide substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Measure the luminescence signal for each compound concentration. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus or E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The quinoline-3-carbonitrile scaffold represents a highly adaptable and pharmacologically significant platform for drug discovery. SAR studies have clearly delineated the structural requirements for potent activity against distinct biological targets. For kinase inhibition, a substituted anilino group at C4, complemented by halogens or alkoxy groups at C6 and C7, is a validated strategy for achieving high potency. In contrast, the development of antibacterial agents based on this scaffold requires exploration of a broader chemical space to optimize interactions with targets like DNA gyrase. The comparative analysis and detailed protocols provided herein serve as a comprehensive guide for researchers, enabling the rational design and efficient evaluation of novel quinoline-3-carbonitrile derivatives with enhanced therapeutic potential.

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  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025, January 28). Molecular Diversity. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. (n.d.). Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1840-1852. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Inorganic and Nano-Metal Chemistry. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (n.d.). Structural Chemistry. [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). SAR and QSAR in Environmental Research, 25(3), 189-203. [Link]

  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids | Request PDF. (n.d.). ResearchGate. [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2024). Current Topics in Medicinal Chemistry, 24(27), 2377-2419. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Validation

A Comparative Benchmarking Study: Novel Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, substituted quinoline-3-carbonitriles are valuable intermediates in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, substituted quinoline-3-carbonitriles are valuable intermediates in the synthesis of a variety of biologically active compounds, including potent enzyme inhibitors and antibacterial agents. The target molecule of this guide, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, is a key building block for the development of novel pharmaceuticals due to its unique substitution pattern, which allows for selective functionalization at various positions.[2] The presence of the fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity of the final drug molecule.

This guide provides a comprehensive comparison of a newly developed, streamlined synthesis of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile against a well-established, traditional multi-step approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a side-by-side analysis of their respective efficiencies, yields, and overall practicality for researchers in drug discovery and development.

Traditional Synthesis: A Multi-Step Approach via Vilsmeier-Haack Reaction

The classical synthesis of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile is a multi-step process that typically begins with a suitably substituted aniline and proceeds through a Vilsmeier-Haack cyclization to construct the quinoline core. This is followed by functional group manipulation to introduce the carbonitrile moiety.

Reaction Pathway & Mechanism

The traditional route commences with the acylation of 4-fluoroaniline to form N-(4-fluorophenyl)acetamide. This acetanilide then undergoes a Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] This reaction accomplishes both the cyclization to form the quinoline ring and the introduction of a chlorine atom at the 2-position and a formyl group at the 3-position. Subsequent treatment with a chlorinating agent like POCl₃ converts the initially formed 4-hydroxyquinoline to the 2,4-dichloro-3-formylquinoline. Finally, the formyl group is converted to a carbonitrile.

The mechanism of the Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[4] This electrophile then attacks the electron-rich aromatic ring of the N-arylacetamide, leading to cyclization and subsequent formation of the 2-chloro-3-formylquinoline skeleton.[5]

Traditional_Synthesis A 4-Fluoroaniline B N-(4-fluorophenyl)acetamide A->B Acetic Anhydride D 2,4-Dichloro-6-fluoroquinoline-3-carbaldehyde B->D:w Vilsmeier-Haack Cyclization C Vilsmeier Reagent (POCl3/DMF) C->D:n F 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile D->F:w Dehydration E Hydroxylamine Hydrochloride E->F:n

Caption: Traditional multi-step synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.

Experimental Protocol: Traditional Method

Step 1: Synthesis of N-(4-fluorophenyl)acetamide

  • To a stirred solution of 4-fluoroaniline (10.0 g, 90.0 mmol) in 100 mL of dichloromethane, add acetic anhydride (10.2 mL, 108 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with 50 mL of water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(4-fluorophenyl)acetamide as a white solid.

Step 2: Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, place N,N-dimethylformamide (DMF, 25 mL).

  • Cool the DMF to 0 °C and add phosphorus oxychloride (POCl₃, 25 mL) dropwise with vigorous stirring.

  • After the addition is complete, add N-(4-fluorophenyl)acetamide (5.0 g, 32.6 mmol) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 90 °C and maintain for 12 hours.

  • Cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until pH 7.

  • The precipitated solid is filtered, washed with water, and dried to yield 2,4-dichloro-6-fluoroquinoline-3-carbaldehyde.

Step 3: Synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

  • A mixture of 2,4-dichloro-6-fluoroquinoline-3-carbaldehyde (4.0 g, 16.4 mmol) and hydroxylamine hydrochloride (1.28 g, 18.4 mmol) in 50 mL of formic acid is heated at reflux for 4 hours.

  • After cooling, the reaction mixture is poured into 200 mL of ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give 2,4-dichloro-6-fluoroquinoline-3-carbonitrile.

Benchmark Synthesis: A Novel One-Pot Approach

To address the limitations of the traditional multi-step synthesis, a more efficient, one-pot procedure has been developed. This benchmark method significantly reduces reaction time, minimizes waste, and simplifies the purification process.

Reaction Pathway & Mechanism

This novel approach utilizes a domino reaction sequence starting from 2-amino-5-fluorobenzonitrile. The reaction proceeds through an initial condensation with malonic acid, followed by a tandem chlorination and cyclization in the presence of phosphorus oxychloride and a catalytic amount of DMF. This approach circumvents the need for isolating intermediates, thereby improving the overall efficiency.

The proposed mechanism involves the formation of a ketenimine intermediate from the reaction of the aniline with an activated malonic acid derivative. This intermediate then undergoes an intramolecular cyclization, followed by chlorination and aromatization to yield the final product directly.

Benchmark_Synthesis A 2-Amino-5-fluorobenzonitrile D 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile A->D:w One-Pot Reaction B Malonic Acid B->D:n C POCl3 / cat. DMF C->D:s

Caption: Novel one-pot synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.

Experimental Protocol: Benchmark Method
  • To a mixture of 2-amino-5-fluorobenzonitrile (5.0 g, 36.7 mmol) and malonic acid (4.2 g, 40.4 mmol) in a round-bottom flask, add phosphorus oxychloride (30 mL) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (0.5 mL).

  • Slowly heat the reaction mixture to 110 °C and maintain for 6 hours.

  • Cool the mixture to room temperature and carefully pour it onto 250 g of crushed ice with stirring.

  • Neutralize the solution with a 20% sodium hydroxide solution to pH 7.

  • The precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2,4-dichloro-6-fluoroquinoline-3-carbonitrile.

Performance Comparison

ParameterTraditional MethodBenchmark Method
Number of Steps 31
Overall Yield ~45-55%~70-80%
Reaction Time ~20 hours~7 hours
Reagents Acetic anhydride, POCl₃, DMF, Hydroxylamine HCl, Formic AcidMalonic acid, POCl₃, cat. DMF
Solvent Usage Dichloromethane, Formic Acid, EthanolMinimal (POCl₃ acts as reagent and solvent)
Purification Multiple crystallizationsSingle column chromatography
Atom Economy LowerHigher
Process Safety Multiple steps with hazardous reagentsSingle pot, but requires careful handling of POCl₃

Discussion and Field Insights

The data clearly demonstrates the superiority of the benchmark one-pot synthesis over the traditional multi-step approach for the preparation of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile. The significant reduction in the number of synthetic steps not only leads to a higher overall yield but also drastically cuts down on reaction time and the consumption of solvents and reagents. This translates to lower operational costs and a more environmentally friendly process, a key consideration in modern pharmaceutical development.

From a practical standpoint, the isolation of intermediates in the traditional method often leads to material loss and introduces additional time for purification and characterization at each stage. The one-pot nature of the benchmark method eliminates these bottlenecks, streamlining the workflow and increasing throughput. While the benchmark method still employs the hazardous reagent phosphorus oxychloride, the overall reduction in the number of manipulations and the volume of chemicals used contributes to a safer laboratory practice.

The choice of starting material in the benchmark method, 2-amino-5-fluorobenzonitrile, is also strategic. This commercially available building block already contains the required nitrile functionality, which is carried through the reaction, avoiding the final, and sometimes low-yielding, conversion of a formyl group.

Conclusion

The novel one-pot synthesis of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile represents a significant advancement over traditional methods. Its high efficiency, reduced environmental impact, and operational simplicity make it a highly attractive alternative for researchers and chemists in the pharmaceutical industry. This benchmarked approach not only provides a more practical route to a key synthetic intermediate but also exemplifies the power of modern synthetic strategies in accelerating drug discovery and development programs.

References

  • Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Accessed January 16, 2024. [Link]

  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Accessed January 16, 2024. [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Accessed January 16, 2024. [Link]

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Accessed January 16, 2024. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Accessed January 16, 2024. [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Accessed January 16, 2024. [Link]

  • PubMed Central. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Accessed January 16, 2024. [Link]

  • ResearchGate. Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl). Accessed January 16, 2024. [Link]

  • ResearchGate. Synthesis of cyclization precursor 6. a. (i) Boc2O, NaOH, THF/H2O, 0 oC... Accessed January 16, 2024. [Link]

  • MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Accessed January 16, 2024. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

This guide provides an in-depth comparison of analytical methodologies for the validation of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The focus is on providing resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the critical data and expert insights necessary to select and implement the most appropriate analytical techniques for their specific applications.

Introduction: The Critical Role of Method Validation

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile (MW: 241.05 g/mol , Formula: C₁₀H₃Cl₂FN₂) is a halogenated quinoline derivative.[1] The precise and accurate quantification of this compound is paramount throughout the drug development lifecycle, from early-stage synthesis to final product quality control. A robustly validated analytical method ensures the reliability, consistency, and accuracy of test results, which is a foundational requirement for regulatory submissions and ensuring patient safety.

The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[2] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4][5]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For the analysis of quinoline derivatives, High-Performance Liquid Chromatography (HPLC) is a widely adopted and powerful technique.[6][7][8][9][10] Its high resolution, sensitivity, and versatility make it the primary choice for the quantification and purity assessment of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.

Rationale for HPLC Method Parameters

The selection of HPLC parameters is a critical first step. For a compound like 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, a reversed-phase (RP-HPLC) method is typically most effective. The non-polar nature of the molecule lends itself well to retention on a C18 stationary phase.

A typical starting point for method development would involve:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often necessary to achieve optimal separation of the main analyte from potential impurities.[11]

  • Detection: UV detection is suitable due to the chromophoric nature of the quinoline ring system. The detection wavelength should be set at the absorption maximum of the analyte for maximum sensitivity.

Validation of the HPLC Method: A Step-by-Step Workflow

The validation of the HPLC method must be a systematic process to ensure its performance characteristics are well-understood and documented.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Imp Implement for Routine Use Rob->Imp Finalize

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols for HPLC Validation

The following protocols are based on ICH Q2(R1) guidelines.[3][4]

Specificity:

  • Prepare solutions of the 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile reference standard, a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient), and a sample of the drug product.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the drug product sample should be pure and spectrally homogenous, as confirmed by a photodiode array (PDA) detector.

Linearity:

  • Prepare a series of at least five standard solutions of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile at concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[11]

Accuracy (Recovery):

  • Prepare placebo samples spiked with known amounts of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the drug product at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: The overall RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness:

  • Systematically vary key method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the aqueous phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Alternative Analytical Methods: A Comparative Overview

While HPLC is the workhorse for this type of analysis, other techniques can offer advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures.

  • Advantages: Faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.

  • Disadvantages: Requires specialized instrumentation capable of handling higher backpressures.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS can be a powerful tool.

  • Advantages: Excellent for identifying and quantifying trace-level impurities, especially those that may not be amenable to HPLC. The mass spectrometer provides definitive identification.

  • Disadvantages: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile may require derivatization to improve its volatility and thermal stability.

Spectrophotometric and Electroanalytical Methods

Spectrophotometric and electroanalytical methods can be used for the determination of quinoline-based compounds.[12]

  • Advantages: These methods can be simpler and faster than chromatographic techniques.

  • Disadvantages: They often lack the specificity to distinguish the analyte from structurally similar impurities.

Performance Comparison of Analytical Methods
Parameter HPLC UPLC GC-MS Spectrophotometry
Specificity HighVery HighVery HighLow to Moderate
Sensitivity GoodExcellentExcellentModerate
Analysis Time 15-30 min5-10 min20-40 min< 5 min
Instrumentation Cost ModerateHighHighLow
Sample Throughput ModerateHighLow to ModerateHigh
Suitability for Impurity Profiling GoodExcellentExcellentPoor

Expert Recommendations: Selecting the Right Method

The choice of analytical method should be guided by the specific requirements of the analysis.

  • For routine quality control and release testing: A validated HPLC method is the industry standard, offering a robust and reliable solution.

  • For high-throughput screening or when faster results are needed: UPLC is an excellent alternative, provided the necessary instrumentation is available.

  • For in-depth impurity profiling and identification of unknown degradants: GC-MS or LC-MS (Liquid Chromatography-Mass Spectrometry) should be employed to leverage the structural information provided by the mass detector.

  • For preliminary or in-process checks where high specificity is not required: Spectrophotometric methods can be a cost-effective and rapid option.

Conclusion

The validation of analytical methods for 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is a critical activity that underpins the entire drug development process. A well-validated HPLC method, as detailed in this guide, provides a solid foundation for the accurate and precise analysis of this important pharmaceutical intermediate. By understanding the comparative strengths and weaknesses of alternative techniques, researchers and scientists can make informed decisions to ensure the quality and integrity of their data, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. AA Blocks. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. [Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. PubMed. [Link]

  • 2,4-Dichloro-6-fluoroquinazoline. PubChem. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). [Link]

  • A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. ResearchGate. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. NIH. [Link]

  • 4,7-Dichloro-6,8-difluoroquinoline-3-carbonitrile. PubChem. [Link]

  • (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. [Link]

  • fluoroquinolones: official and reported methods of analysis (review). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

Hazard Assessment: Understanding the Risks of Halogenated Quinolines Halogenated quinolines, as a class of compounds, present a significant hazard profile that must be respected. Quinolines themselves are recognized as h...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks of Halogenated Quinolines

Halogenated quinolines, as a class of compounds, present a significant hazard profile that must be respected. Quinolines themselves are recognized as hazardous chemicals with multiple risk factors. Given the structural similarities, it is prudent to treat 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile with a high degree of caution.

Key Potential Hazards:

  • Toxicity: Quinoline is toxic if swallowed or in contact with skin.[1]

  • Irritation: It is known to cause serious eye irritation and skin irritation.[2][3]

  • Long-term Health Effects: Quinoline is suspected of causing genetic defects and may cause cancer.[1][2]

The presence of dichloro and fluoro substitutions on the quinoline ring may alter the reactivity and toxicological profile of the molecule. Therefore, minimizing exposure through engineering controls and appropriate Personal Protective Equipment (PPE) is a non-negotiable aspect of its handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential when working with 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile. The following table outlines the minimum required PPE, with specifications drawn from guidelines for handling hazardous chemicals and quinoline derivatives.[1]

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[1]Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton). Gloves must be inspected before use and disposed of if contaminated.Tested according to EN 374.[1]Prevents skin contact, a primary route of exposure for toxic chemicals. Double gloving is recommended.
Skin and Body Protection A complete suit protecting against chemicals or a lab coat with full-length sleeves. Full-length pants and close-toed shoes are mandatory.Ensure no skin is exposed.[1]Minimizes the risk of accidental skin contact with the compound.
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if engineering controls are insufficient or during spill cleanup.NIOSH (US) or EN 149 (EU) approved.[4]Protects against inhalation of dust or aerosols, which is a potential route of exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing the risk of exposure. The following workflow should be followed at all times when handling 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.

Preparation and Engineering Controls
  • Designated Work Area: All handling of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile and its waste must be conducted within a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for halogenated organic compounds should be available in the laboratory.

  • Waste Container: A designated, clearly labeled hazardous waste container for halogenated organic waste must be prepared and placed in the fume hood.[6]

Handling Procedure
  • Don PPE: Before entering the designated work area, don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula or other appropriate tool for transfers to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup:

    • Ensure all glassware is properly secured.

    • Conduct all reactions within the chemical fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Wash hands, forearms, and face thoroughly after handling, even if gloves were worn.[2]

    • Remove and dispose of contaminated gloves properly.[7]

Visualizing the Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.

start Start: Prepare to Handle Compound prep Prepare Designated Area & Engineering Controls (Fume Hood) start->prep ppe Don Appropriate PPE prep->ppe weigh_transfer Weigh and Transfer Compound ppe->weigh_transfer reaction Perform Experiment/Reaction weigh_transfer->reaction decontaminate Decontaminate Work Area & Equipment reaction->decontaminate dispose_waste Dispose of Waste in Designated Container decontaminate->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe wash Wash Hands and Exposed Skin remove_ppe->wash end End of Procedure wash->end

Caption: Workflow for handling 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile and any materials contaminated with it is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Halogenated Waste Stream: All waste containing 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of all constituents.[6]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.[6]

Disposal Procedure
  • Collection: Collect all solid and liquid waste containing the compound in the designated halogenated waste container.

  • Contaminated Materials: Any disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, should also be placed in the hazardous waste container.

  • Request for Pickup: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department for proper disposal at an authorized site.[2]

Decision Tree for Waste Disposal

This diagram outlines the decision-making process for the proper disposal of materials related to 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile.

start Waste Generated is_contaminated Is the item contaminated with the compound? start->is_contaminated yes_contaminated Yes is_contaminated->yes_contaminated no_contaminated No is_contaminated->no_contaminated is_liquid Is it liquid or solid waste? is_contaminated->is_liquid regular_trash Dispose of in regular lab trash is_contaminated->regular_trash liquid_waste Liquid is_liquid->liquid_waste solid_waste Solid is_liquid->solid_waste halogenated_container Place in designated 'Halogenated Organic Waste' container is_liquid->halogenated_container end Disposal Complete halogenated_container->end regular_trash->end

Caption: Decision tree for waste disposal.

By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, fostering a secure and productive research environment.

References

  • Personal protective equipment for handling Quinoline, (1-methylethyl)- - Benchchem.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie.
  • Essential Guide to the Safe Disposal of 2-Chloro-8-iodoquinoxaline - Benchchem.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Halogenated Solvents in Laboratories - Campus Operations.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
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